Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWTYWWOUAIWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677311 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-19-8 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate synthesis protocol
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in modern medicinal chemistry. The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure, imparting conformational rigidity and three-dimensional complexity that is highly desirable for optimizing ligand-receptor interactions. This document details a robust, multi-step synthetic protocol, delves into the underlying chemical principles, and offers expert insights into experimental choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs. The guide includes detailed experimental procedures, purification and characterization protocols, and visual diagrams of the workflow and reaction mechanisms to ensure clarity and reproducibility.
Strategic Importance of the 2,9-Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems, particularly those containing heteroatoms, have garnered significant attention in drug discovery. The 2,9-diazaspiro[5.5]undecane core is a dipiperidine structure spiro-fused in a unique arrangement that locks the molecule into a well-defined three-dimensional orientation. This inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
The utility of this scaffold is exemplified by its incorporation into antagonists for orexin receptors (OX₁R and OX₂R), which are being investigated for the treatment of sleep disorders[1]. The mono-Boc-protected derivative, this compound, is particularly valuable as it serves as a versatile intermediate[2][3]. The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for selective functionalization of the second, unprotected nitrogen, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy and Workflow
The synthesis of a mono-protected diazaspirocycle presents two primary challenges: the construction of the complex spirocyclic core and the selective protection of one of two chemically similar secondary amine groups. The strategy outlined herein addresses these challenges through a logical sequence of reactions designed for efficiency and scalability.
Figure 1: High-level overview of the retrosynthetic analysis and the corresponding forward synthesis workflow.
Detailed Synthesis Protocol
The following protocol is a representative synthesis constructed from established organo-chemical principles for forming spirocyclic diamines and performing selective protection.
Step 1: Synthesis of 1-benzyl-4,4-di(2-cyanoethyl)piperidin-2-one
This initial step involves the cyanoethylation of a piperidone derivative to install the necessary carbon framework for the second ring.
-
Reaction Scheme: (A diagram showing the reaction of N-benzyl-4-piperidone with acrylonitrile to form the dicyano intermediate)
-
Experimental Procedure:
-
To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in tert-butanol, add a catalytic amount of potassium tert-butoxide (0.1 equivalents).
-
Heat the mixture to 40-50°C.
-
Add acrylonitrile (2.2 equivalents) dropwise over 1 hour, maintaining the internal temperature below 60°C.
-
After the addition is complete, stir the reaction mixture at 50°C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material via column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure dicyano intermediate.
-
-
Expert Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for facilitating the Michael addition of the enolate of the piperidone to acrylonitrile. Tert-butanol is an excellent solvent as it can dissolve both the organic starting materials and the alkoxide base.
Step 2: Reductive Cyclization to 2-benzyl-2,9-diazaspiro[5.5]undecane
This key step involves the reduction of the nitrile groups to primary amines, which then undergo intramolecular cyclization to form the spirocyclic core.
-
Reaction Scheme: (A diagram showing the reduction of the dicyano intermediate to the diamino spirocycle using a reducing agent like H₂/Raney Nickel or LiAlH₄)
-
Experimental Procedure:
-
Caution: This reaction involves high-pressure hydrogen gas and a pyrophoric catalyst. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel.
-
Charge the autoclave with the dicyano intermediate from Step 1, ethanol or methanol as the solvent, and a catalytic amount of Raney Nickel (slurried in the solvent).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 80-100°C with vigorous stirring.
-
Maintain the reaction under these conditions for 24-48 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be quenched carefully with water.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-benzyl-2,9-diazaspiro[5.5]undecane. This material is often carried forward without further purification.
-
-
Expert Insights: Raney Nickel is a highly effective catalyst for the reduction of nitriles to amines. The high pressure and temperature are necessary to drive the reaction to completion. An alternative, though often lower-yielding for this specific transformation, would be chemical reduction with a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Step 3: Debenzylation and Selective N-Boc Protection
The benzyl protecting group is removed, and the resulting diamine is selectively protected at the less sterically hindered N9 position.
-
Reaction Scheme: (A two-part diagram: first, hydrogenolysis of the N-benzyl group to yield the free diamine; second, reaction of the diamine with Di-tert-butyl dicarbonate to yield the final mono-Boc product)
-
Reagents Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-benzyl-2,9-diazaspiro[5.5]undecane | 258.41 | 1.0 |
| Palladium on Carbon (10 wt. %) | N/A | ~5 mol % |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 - 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.2 |
| Dichloromethane (DCM) | 84.93 | Solvent |
-
Experimental Procedure:
-
Debenzylation: Dissolve the crude product from Step 2 in methanol. Add Palladium on Carbon (10 wt. %).
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours.
-
Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate to yield the crude 2,9-diazaspiro[5.5]undecane diamine.
-
Boc Protection: Immediately dissolve the crude diamine in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents).
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, DCM:methanol gradient, often with 1% triethylamine to prevent streaking) to yield this compound as the final product.
-
-
Expert Insights: Hydrogenolysis is a clean and effective method for N-debenzylation. The subsequent Boc protection is performed at 0°C to control the exothermic reaction and improve selectivity for mono-protection over di-protection. Using slightly more than one equivalent of Boc₂O ensures full conversion of the starting material while minimizing the formation of the di-protected byproduct.
Purification and Characterization
The final compound should be characterized to confirm its identity and purity.
-
Purification: Flash column chromatography on silica gel is the standard method. A gradient elution starting with pure dichloromethane and gradually increasing the polarity with methanol is typically effective. The addition of a small amount of triethylamine (~1%) to the eluent system is recommended to deactivate the acidic silica gel and improve the chromatography of the basic amine product.
-
Characterization:
-
Molecular Formula: C₁₄H₂₆N₂O₂[3]
-
Molecular Weight: 254.37 g/mol [3]
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc protector). The remaining protons will appear as complex multiplets in the aliphatic region (1.5 - 3.5 ppm), corresponding to the piperidine ring protons.
-
¹³C NMR: The carbon NMR will show the quaternary carbons of the tert-butyl group (~80 ppm and ~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and a series of signals in the aliphatic region for the spirocyclic core.
-
Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z = 255.2.
-
Mechanistic Discussion: N-Boc Protection
The selective protection of one amine in the presence of another is a cornerstone of complex amine synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride.
Figure 2: Simplified mechanism for the N-Boc protection of a secondary amine.
The amine's lone pair attacks one of the carbonyls of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butanol and carbon dioxide (or a tert-butoxycarbonyl leaving group), and after a proton transfer (often mediated by the triethylamine base), the stable N-Boc protected amine is formed.
References
-
Rice, L. M., Grogan, C. H., & Freed, M. E. (1964). Spiranes. V. A synthetic route to symmetrical and unsymmetrical 3,9-diazaspiro [5.5]undecanes. Journal of Medicinal Chemistry.[4] (Note: While for a different isomer, this provides foundational context on diazaspiroalkane synthesis.)
-
Hoyer, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.[1] ([Link])
-
PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information.[3] ([Link])
-
Chemsrc. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[5] ([Link])
-
Maga, D., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters.[6] ([Link])
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiranes. V. A synthetic route to symmetrical and unsymmetrical 3,9-diazaspiro [5.5]undecanes† | Semantic Scholar [semanticscholar.org]
- 5. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 9-Boc-2,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Boc-2,9-diazaspiro[5.5]undecane is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile building block in organic synthesis.[1][2][3] Accurate structural characterization of this compound is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 9-Boc-2,9-diazaspiro[5.5]undecane, offering insights into spectral interpretation and providing a robust experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR data discussion, the atoms of 9-Boc-2,9-diazaspiro[5.5]undecane are numbered as follows:
Figure 1: Structure of 9-Boc-2,9-diazaspiro[5.5]undecane with atom numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of 9-Boc-2,9-diazaspiro[5.5]undecane is characterized by distinct signals corresponding to the Boc protecting group and the protons of the spirocyclic core. The presence of the Boc group significantly influences the chemical shifts of the adjacent protons.[4][5]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-butyl (Boc) | ~1.45 | Singlet | 9H | This is the most characteristic signal of the Boc group, appearing as a large, sharp singlet in an uncrowded region of the spectrum.[4] |
| H1, H5, H7, H10 | ~3.40 - 3.60 | Multiplet | 8H | These protons are on the carbons adjacent to the Boc-protected nitrogen (N9). The electron-withdrawing nature of the carbamate causes a downfield shift.[4] |
| H3, H4, H8, H11 | ~2.60 - 2.80 | Multiplet | 8H | These protons are on the carbons adjacent to the unprotected nitrogen (N2). |
| NH (N2) | Variable | Broad Singlet | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration and may exchange with D₂O. |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The signals for the Boc group and the unique spiro carbon are particularly diagnostic.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Boc) | ~155 | The carbonyl carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |
| C6 (spiro) | ~35 - 45 | The chemical shift of the spiro carbon can be influenced by the conformation of the two rings.[6] |
| C1, C5, C7, C10 | ~45 - 55 | Carbons adjacent to the Boc-protected nitrogen (N9). |
| C3, C4, C8, C11 | ~40 - 50 | Carbons adjacent to the unprotected nitrogen (N2). |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 9-Boc-2,9-diazaspiro[5.5]undecane.
Materials
-
9-Boc-2,9-diazaspiro[5.5]undecane sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer (optional)
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 9-Boc-2,9-diazaspiro[5.5]undecane sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice) in a clean, dry vial.[4][5] Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transform to the raw data.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]
-
Integrate the signals in the ¹H NMR spectrum.
-
Figure 2: Workflow for NMR data acquisition and processing.
Structural Elucidation and Verification
The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecular structure. The presence of the characteristic Boc signals confirms the successful protection of the N9 nitrogen. The integration of the proton signals should correspond to the number of protons in each environment.
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the spirocyclic rings.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.[8]
By systematically analyzing the 1D and 2D NMR data, researchers can confidently confirm the identity, purity, and structure of 9-Boc-2,9-diazaspiro[5.5]undecane, a critical step in its application in drug development and organic synthesis.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. (n.d.).
- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem. (n.d.).
- NMR - Interpretation - Chemistry LibreTexts. (2023, January 29).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
- Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments - Frontiers. (2025, December 29).
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. (2025, August 6).
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (2025, August 6).
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerypharma.com [emerypharma.com]
Physicochemical properties of Boc-protected diazaspiro[5.5]undecane
An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Diazaspiro[5.5]undecanes
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the physicochemical properties of tert-butoxycarbonyl (Boc)-protected diazaspiro[5.5]undecane scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the unique advantages of this increasingly important structural motif.
The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
The pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional, planar aromatic structures that have long dominated drug design. Spirocyclic scaffolds, characterized by two rings sharing a single tetrahedral carbon atom, have emerged as a powerful tool in this endeavor.[1][2][3] Their inherent three-dimensionality allows for the precise projection of functional groups into space, offering a more sophisticated way to interact with the complex topographies of biological targets.[4][5]
The diazaspiro[5.5]undecane core, a dipiperidine system fused at a central spirocenter, is a particularly valuable heterocyclic scaffold.[6] Its rigid conformation reduces the entropic penalty upon binding to a target protein and can significantly enhance binding affinity and selectivity.[7] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds often correlates with improved solubility and metabolic stability, key determinants of a successful drug candidate.[4][8]
The use of the Boc protecting group is a cornerstone of modern organic synthesis, especially in the context of poly-functionalized molecules like diamines. It provides a robust yet readily cleavable shield for one of the amine groups, enabling selective functionalization of the other.[9][10][11] This guide focuses specifically on these mono-Boc-protected intermediates, which serve as versatile building blocks for the synthesis of complex bioactive molecules.
Molecular Architecture: Structure and Isomerism
The diazaspiro[5.5]undecane framework consists of two six-membered piperidine rings joined by a spirocyclic junction. The positioning of the two nitrogen atoms within this framework gives rise to several constitutional isomers, with the 2,9- and 3,9-diazaspiro[5.5]undecane isomers being common motifs in medicinal chemistry.[6][12]
The selective protection of one nitrogen with a Boc group introduces further isomerism. For an unsymmetrical isomer like 3,9-diazaspiro[5.5]undecane, the Boc group can be placed on either the N3 or N9 nitrogen, yielding distinct regioisomers with different synthetic utilities and physicochemical properties.
Caption: Logical relationship of the core scaffold to its nitrogen isomers and Boc-protected regioisomers.
Core Physicochemical Properties: A Data-Driven Analysis
The utility of a chemical scaffold in drug discovery is fundamentally governed by its physicochemical properties. These parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a consolidated table of key properties for representative Boc-protected diazaspiro[5.5]undecane isomers, compiled from various chemical suppliers and databases.
| Property | 3-Boc-3,9-diazaspiro[5.5]undecane | 9-Boc-2,9-diazaspiro[5.5]undecane | 1-Boc-1,8-diazaspiro[5.5]undecane |
| CAS Number | 173405-78-2[13][14] | 1023595-19-8[15] | 960294-18-2[16] |
| Molecular Formula | C₁₄H₂₆N₂O₂[13][14] | C₁₄H₂₆N₂O₂[15] | C₁₄H₂₆N₂O₂[16] |
| Molecular Weight | 254.37 g/mol [13][14][17] | 254.37 g/mol [15] | 254.37 g/mol [16] |
| Appearance | Solid[14][17][18] | - | Colorless to light yellow Viscous Liquid[16] |
| Density | 1.05 g/cm³[18] | - | 1.05 g/cm³[16] |
| Boiling Point | - | - | 354 °C (Predicted)[16] |
| XLogP3 (Computed) | 1.8[13] | 1.8[15] | - |
| TPSA (Computed) | 41.6 Ų[13] | 41.6 Ų[15] | - |
| pKa (Predicted) | - | - | 10.73 ± 0.20 (Strongest Basic)[16] |
Note: Experimental data for melting and boiling points are sparse or inconsistent in public domains, often appearing as placeholders. Predicted values are provided where available.
Expert Analysis of Key Parameters:
-
Lipophilicity (LogP): The computed LogP value of 1.8 for the 3-Boc and 9-Boc isomers indicates a balanced lipophilicity.[13][15] This is a favorable characteristic in drug design, as it suggests the potential for good membrane permeability without being so high as to cause issues with solubility or metabolic instability. The sp³-rich core helps to temper the lipophilicity that would be expected from a molecule of this size, a distinct advantage over flatter, more "greasy" aromatic systems.[4]
-
Aqueous Solubility: While the Boc group increases lipophilicity, the spirocyclic nature of the core and the presence of the free secondary amine (which can be protonated) contribute favorably to aqueous solubility.[4][5] The overall solubility is a delicate balance between these competing factors and is highly pH-dependent.
-
Basicity (pKa): The predicted pKa of ~10.7 for the unprotected amine in the 1,8-isomer is typical for a secondary cyclic amine.[16] This high pKa value ensures that at physiological pH (7.4), the free amine will be predominantly protonated. This cationic charge is often crucial for forming ionic interactions with target proteins (e.g., the glutamate or aspartate residues in a binding pocket) and significantly enhances water solubility.
-
Polar Surface Area (TPSA): A TPSA of 41.6 Ų is well within the range considered favorable for oral bioavailability and CNS penetration (if desired).[13][15] This value reflects the contribution of the two nitrogen atoms and the carbonyl oxygen of the Boc group.
-
Structural Rigidity and Fsp³: The diazaspiro[5.5]undecane core has an Fsp³ of 1.0 (11 sp³ carbons / 11 total carbons), signifying a high degree of three-dimensionality. This structural rigidity is a major asset, as it reduces the number of accessible conformations, minimizing the entropic cost of binding and potentially leading to higher potency.[7][8]
Foundational Experimental Protocols
The reliability of any research endeavor rests on robust and reproducible experimental methods. The following protocols represent self-validating systems for the synthesis and characterization of these key building blocks.
Protocol 1: Selective Mono-Boc Protection of a Diazaspiro[5.5]undecane
This protocol is a highly efficient "one-pot" method that leverages the in situ generation of HCl to selectively protonate one amine, rendering it non-nucleophilic and allowing the other to be protected.[9][10]
Causality Behind the Method: The core principle is the differentiation of two chemically equivalent amine groups. By adding exactly one equivalent of acid, we form a statistical mixture where the mono-protonated diamine is the dominant species in equilibrium. The protonated amine (R-NH₃⁺) is no longer a nucleophile, while the remaining free amine (R-NH₂) is available to react with the di-tert-butyl dicarbonate ((Boc)₂O). This avoids the need for a large excess of the often-valuable diamine or tedious chromatographic separation of di-protected byproducts.[10][11]
Materials:
-
Diazaspiro[5.5]undecane (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Inert Atmosphere: In a round-bottom flask under a nitrogen atmosphere, dissolve the diazaspiro[5.5]undecane (1.0 equiv) in anhydrous methanol. Rationale: Anhydrous conditions prevent unwanted side reactions of Me₃SiCl with water.
-
Protonation: Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1.0 equiv) dropwise. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amine nitrogens. Stir for 30 minutes at 0 °C. Rationale: Low temperature controls the exothermic reaction and ensures selective mono-protonation.
-
Boc Protection: To the stirred mixture, add a solution of (Boc)₂O (1.0 equiv) in methanol. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).[10] Rationale: The unprotonated, nucleophilic amine attacks the electrophilic carbonyl of the (Boc)₂O.
-
Workup - Quench & Wash: Dilute the reaction mixture with water. Perform an initial wash with diethyl ether to remove non-polar impurities.[9]
-
Workup - Basification & Extraction: Adjust the pH of the aqueous layer to >12 with 2 M NaOH solution.[9][10] This deprotonates the ammonium salt and liberates the free mono-Boc protected product.[10] Extract the product into dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.[10]
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the selective mono-Boc protection of a diazaspiro-diamine.
Protocol 2: Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Key signals to verify successful mono-Boc protection include the appearance of a large singlet at ~1.4 ppm in the ¹H spectrum, integrating to 9 protons (the tert-butyl group), and a new quaternary carbon signal around 80 ppm and a carbonyl signal around 155 ppm in the ¹³C spectrum.[9]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) will typically show the [M+H]⁺ ion.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be ≥95% for use in drug discovery applications.
Conclusion: A Scaffold for Future Discovery
The Boc-protected diazaspiro[5.5]undecane core represents a powerful and versatile platform for modern drug discovery. Its unique combination of three-dimensionality, structural rigidity, and tunable physicochemical properties makes it an attractive starting point for developing potent and selective modulators of a wide range of biological targets, from CNS receptors to peripheral enzymes.[1][6][12] The synthetic accessibility of these building blocks, underpinned by robust protocols for selective protection, ensures their continued and growing importance in the development of next-generation therapeutics.
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Boc-1,8-diazaspiro[5.5]undecane , 95% , 960294-18-2 - CookeChem [cookechem.com]
- 17. 3-Boc-3,9-Diazaspiro[5.5]undecane | CymitQuimica [cymitquimica.com]
- 18. 3-Boc-3,9-Diazaspiro[5.5]undecane CAS 173405-78-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Stereoselective Synthesis of 2,9-Diazaspiro[5.5]undecane Derivatives: A Technical Guide
Introduction: The Rising Prominence of the 2,9-Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry
The 2,9-diazaspiro[5.5]undecane core, a rigid three-dimensional scaffold, has emerged as a privileged structure in modern drug discovery. Its unique topology allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets. This has led to its incorporation into a variety of therapeutic candidates, most notably as potent antagonists for orexin receptors (OX₁R and OX₂R), which are critical regulators of sleep-wake cycles.[1] The development of selective orexin antagonists holds promise for the treatment of insomnia and other sleep disorders.[2][3][4]
The biological activity of these compounds is intrinsically linked to their stereochemistry. The spirocyclic carbon atom is a stereocenter, and the absolute configuration of substituents on the piperidine rings dictates the molecule's ability to bind effectively to its target. Consequently, the development of robust and efficient stereoselective synthetic routes to access enantiomerically pure 2,9-diazaspiro[5.5]undecane derivatives is a paramount objective for researchers in medicinal chemistry and process development.
This technical guide provides an in-depth exploration of the core strategies for achieving stereocontrol in the synthesis of this important scaffold. We will delve into the mechanistic underpinnings of substrate-controlled diastereoselective reactions, the application of chiral auxiliaries for asymmetric induction, and the strategic use of the chiral pool. Each section is designed to provide not only a validated protocol but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate in their own synthetic endeavors.
Strategy 1: Substrate-Controlled Diastereoselectivity via Double Michael Addition
The construction of the spirocyclic core can be efficiently achieved through a tandem reaction sequence. The double Michael addition, or condensation-cyclization, is a powerful strategy for forming multiple carbon-carbon bonds and a new ring system in a single pot. In the context of diazaspiro[5.5]undecanes, this typically involves the reaction of a suitable nitrogen-containing nucleophile with a divinyl ketone or a related Michael acceptor. The stereochemical outcome of this cyclization is often governed by thermodynamic control, leading to the preferential formation of the more stable cis-isomer.
Causality and Mechanistic Insight
The key to this strategy is the formation of a six-membered ring through two sequential conjugate additions. After the first Michael addition, the resulting enolate intermediate is positioned to undergo a second, intramolecular addition. The transition state leading to the cis-fused product is sterically less hindered and thus lower in energy than the transition state for the trans-isomer. This thermodynamic preference drives the reaction toward a single diastereomer, providing a high level of stereocontrol without the need for an external chiral influence.
Caption: Workflow for Diastereoselective Double Michael Addition.
Experimental Protocol: Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivative
This protocol is adapted from a demonstrated synthesis of a related diazaspiro-tetraone and serves as a foundational method for constructing the core via a double Michael addition.
-
Reaction Setup: To a solution of 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N,N-dimethylbarbituric acid (1.1 mmol).
-
Initiation: Add diethylamine (0.2 mmol) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane gradient) to afford the desired diazaspiro[5.5]undecane derivative. The formation of the cis-diastereomer is often highly favored.
| Entry | Michael Acceptor (Ar group) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Phenyl | 98 | >99:1 | |
| 2 | 4-Chlorophenyl | 96 | >99:1 | |
| 3 | 4-Methoxyphenyl | 95 | >99:1 |
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
To achieve absolute stereocontrol and generate a single enantiomer, a chiral auxiliary can be employed. This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective alkylations and conjugate additions.[5]
Causality and Mechanistic Insight
The power of the Evans auxiliary lies in its ability to enforce a specific conformation upon the attached acyl group. When the corresponding enolate is formed (typically a Z-enolate with lithium or sodium bases), the bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile (in this case, a Michael acceptor) to approach from the opposite, unhindered face. This results in a highly predictable and diastereoselective bond formation. Subsequent removal of the auxiliary reveals the chiral product.
Caption: Stereoinduction using an Evans Chiral Auxiliary.
Experimental Protocol: Asymmetric Michael Addition for a Key Spirocycle Precursor
This protocol is a representative method based on the successful use of an Evans auxiliary for the asymmetric synthesis of a related 3,9-diazaspiro[5.5]undecane derivative and illustrates a viable path to an enantiopure intermediate.[5]
-
Preparation of the N-Acyl Oxazolidinone: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv). After stirring for 15 minutes, add the desired acyl chloride (e.g., 3-(N-Boc-N-benzylamino)propanoyl chloride) (1.1 equiv) and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Michael Addition: Add a solution of the Michael acceptor (e.g., a protected 4-vinylpiperidine derivative) (1.2 equiv) in THF to the enolate solution at -78 °C. Stir the reaction for several hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification and Auxiliary Cleavage: Purify the product by flash chromatography. The resulting diastereomerically pure adduct can then be subjected to standard conditions (e.g., lithium hydroxide and hydrogen peroxide) to cleave the auxiliary, yielding the chiral carboxylic acid intermediate ready for cyclization.
| Auxiliary Type | Reaction Type | Diastereomeric Ratio (dr) | Reference |
| Evans Oxazolidinone | Michael Addition | Typically >95:5 | [5] |
| Samp/Ramp Hydrazones | Alkylation | Often >90:10 | General Asymmetric Synthesis Literature |
| Oppolzer's Sultam | Diels-Alder | Typically >98:2 | General Asymmetric Synthesis Literature |
Strategy 3: Chiral Pool Synthesis
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, terpenes, and carbohydrates.[6][7] A synthesis starting from a chiral pool molecule builds the target scaffold around the pre-existing stereocenter(s), avoiding the need for an asymmetric induction step. For the 2,9-diazaspiro[5.5]undecane core, derivatives of chiral piperidines or amino acids are logical starting points.
Conceptual Causality: A Chiral Pool Approach
A plausible retrosynthetic pathway begins with the target 2,9-diazaspiro[5.5]undecane. A key disconnection can be made at the C-N bonds of one of the piperidine rings, revealing a chiral 1,5-diamine or a related precursor. This intermediate can be traced back to a simpler chiral building block, such as a derivative of (S)- or (R)-piperidine-3-carboxylic acid. The synthesis would then involve building the second piperidine ring onto this chiral template, with the stereochemistry of the starting material dictating the final product's absolute configuration.
Caption: Conceptual Workflow for a Chiral Pool Synthesis.
High-Level Experimental Workflow (Conceptual)
-
Starting Material Preparation: Protect the nitrogen of commercially available (R)-piperidine-3-carboxylic acid ethyl ester with a suitable protecting group (e.g., Boc or Cbz).
-
Side Chain Elaboration: Reduce the ester functionality to the corresponding primary alcohol using a mild reducing agent like lithium borohydride.
-
Introduction of the Second Nitrogen: Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and displace it with a nitrogen nucleophile (e.g., sodium azide followed by reduction, or a protected amine).
-
Ring Annulation: The resulting chiral diamine precursor can then be cyclized by reaction with a suitable three-carbon dielectrophile (e.g., 1,3-dibromopropane or an α,β-unsaturated ester followed by reduction and cyclization) to form the second piperidine ring.
-
Deprotection: Final removal of the protecting groups yields the enantiomerically pure 2,9-diazaspiro[5.5]undecane scaffold.
Conclusion
The stereoselective synthesis of 2,9-diazaspiro[5.5]undecane derivatives is a critical challenge for the development of new therapeutics, particularly in the field of neuroscience. While a variety of methods exist for the construction of related spirocyclic systems, achieving absolute stereocontrol for the 2,9-isomer requires a carefully considered strategy. This guide has outlined three robust approaches: leveraging the inherent thermodynamic preferences in a substrate-controlled double Michael addition, enforcing stereochemistry with a removable chiral auxiliary, and building upon the innate chirality of natural products through a chiral pool synthesis.
The choice of strategy will ultimately depend on factors such as the desired scale, the availability of starting materials, and the specific substitution patterns required on the final molecule. By understanding the underlying principles of stereocontrol detailed herein, researchers are well-equipped to design and execute efficient and selective syntheses of this valuable pharmaceutical scaffold.
References
-
Yet, L. (2013). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. Available at: [Link]
-
Cox, C. D., et al. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 14(13), 3458–3461. Available at: [Link]
-
de Esch, I. J. P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20457-20475. Available at: [Link]
-
Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2780–2784. Available at: [Link]
-
Gacs-Baitz, E., et al. (2015). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 58(17), 7073-7078. Available at: [Link]
-
Maimone, T. J., & Reisman, S. E. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. Available at: [Link]
-
Maimone, T. J., & Reisman, S. E. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available at: [Link]
-
Palko, M., et al. (2009). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 14(1), 224-234. Available at: [Link]
-
Sunko, D. E., et al. (n.d.). Asymmetric synthesis. Institut Ruđer Bošković. Available at: [Link]
-
D'Oca, M. G. M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(1), 1-15. Available at: [Link]
-
Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-748. Available at: [Link]
-
Zhou, D., et al. (2019). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 10(6), 929-934. Available at: [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Chiral Resolution of N-Boc-2,9-diazaspiro[5.5]undecane
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, imparting valuable three-dimensional character that can enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] As with most biologically active molecules, chirality plays a pivotal role, and the synthesis of enantiomerically pure spirocyclic diamines is a critical step in drug development. While asymmetric synthesis presents one avenue, the chiral resolution of a racemic mixture often provides a more pragmatic, scalable, and cost-effective route for obtaining single enantiomers.[3] This guide provides a detailed technical overview of the principles and field-proven methodologies for the chiral resolution of N-Boc-2,9-diazaspiro[5.5]undecane, focusing on classical diastereomeric salt formation and modern chromatographic techniques.
Introduction: The Strategic Value of the Chiral Spirocyclic Core
The spiro[5.5]undecane framework is a recurring motif in natural products and synthetic compounds with significant biological activity, including potent receptor antagonists and enzyme inhibitors.[1] The introduction of nitrogen atoms to create diazaspirocycles, such as the 2,9-diazaspiro[5.5]undecane core, provides key hydrogen bond donors and acceptors, enabling precise interactions with biological targets. Protecting one of the two nitrogens with a tert-butyloxycarbonyl (Boc) group, yielding N-Boc-2,9-diazaspiro[5.5]undecane, serves a dual purpose: it differentiates the reactivity of the two amine centers and leaves a single basic secondary amine available for resolution or further functionalization.
Obtaining this scaffold in an enantiopure form is paramount, as the two enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This guide focuses on resolution—the separation of a racemate—as a robust strategy for producing single-enantiomer intermediates on a scale suitable for pharmaceutical development.
The Cornerstone of Scalable Resolution: Diastereomeric Salt Formation
The most established and scalable method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid.[3] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers (formed between the racemic amine and a single enantiomer of a chiral acid) possess distinct properties, including solubility.[4] This solubility difference can be exploited to selectively crystallize one diastereomer from solution.
The Causality Behind Experimental Design: Selecting the Resolving Agent and Solvent
The success of a diastereomeric salt resolution hinges on the selection of an optimal chiral resolving agent and solvent system. This is not a one-size-fits-all process; it requires systematic screening.[3]
-
The Resolving Agent: The agent must form a stable salt that readily crystallizes. The choice of acid is critical for inducing a significant solubility difference between the two diastereomeric salts. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.
-
The Solvent System: The solvent must provide a "sweet spot" of solubility—poor enough to allow for crystallization but good enough to keep the more soluble diastereomer in the mother liquor. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and nitriles (acetonitrile), often with varying amounts of water, are common screening solvents.
The interaction between the chiral amine and the chiral acid is a complex interplay of ionic bonding, hydrogen bonding, and steric interactions that dictates the stability and crystal lattice energy of the resulting diastereomeric salt. It is this molecular recognition event that we exploit for separation.[5][6]
Experimental Workflow: Diastereomeric Salt Resolution
The following diagram and protocol outline a robust, self-validating workflow for the resolution of racemic N-Boc-2,9-diazaspiro[5.5]undecane.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol: Resolution with (-)-O,O'-Di-p-toluoyl-L-tartaric Acid (L-DBTA)
This protocol is a representative example based on established principles for resolving chiral amines.
Step 1: Dissolution and Salt Formation
-
In a reaction vessel, dissolve 1.0 equivalent of racemic N-Boc-2,9-diazaspiro[5.5]undecane (e.g., 10.0 g) in a minimal amount of heated methanol (e.g., 100-150 mL).
-
In a separate flask, dissolve 0.5-1.0 equivalents of L-DBTA in the same solvent. Rationale: Using a sub-stoichiometric amount of resolving agent (0.5 eq) can sometimes lead to higher enantiomeric purity in the crystallized salt, a technique known as the "half-equivalent method."[5]
-
Slowly add the L-DBTA solution to the solution of the racemic amine while maintaining a warm temperature (e.g., 50-60 °C).
Step 2: Crystallization
-
Allow the resulting clear solution to cool slowly to room temperature over several hours. Spontaneous crystallization should occur.
-
For optimal yield and purity, further cool the mixture in an ice bath or refrigerator (e.g., 4 °C) for an additional 2-4 hours. Causality: Slow cooling promotes the formation of well-ordered crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble diastereomer.
Step 3: Isolation of the Diastereomeric Salt
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals under vacuum. At this stage, a sample should be taken for analysis (yield, melting point, and determination of diastereomeric purity).
Step 4: Liberation of the Enantioenriched Free Amine
-
Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a base, such as 1 M aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃), and stir until the solid dissolves completely. The pH of the aqueous layer should be >10. Mechanism: The base deprotonates the ammonium salt, liberating the free amine, while the chiral acid is converted to its water-soluble sodium salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched N-Boc-2,9-diazaspiro[5.5]undecane.
Step 5: Validation
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC (see Section 4).
-
The mother liquor from Step 3 can be treated similarly to recover the other enantiomer, albeit typically in lower enantiomeric purity.
Data Presentation: Hypothetical Screening Results
| Resolving Agent (0.5 eq) | Solvent | Yield of Salt (%) | e.e. of Amine from Salt (%) |
| L-DBTA | Methanol | 35% | 92% |
| L-DBTA | Ethanol | 41% | 85% |
| (R)-(-)-Mandelic Acid | Isopropanol | 28% | 75% |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetonitrile | 45% | 68% |
This table illustrates how systematic screening can quickly identify the most promising conditions for scale-up.
Orthogonal Strategy: Chromatographic Resolution
For analytical-scale separation and smaller preparative applications, chiral chromatography is an indispensable tool.[7] Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) can provide rapid and efficient separation of enantiomers.[8]
Principle of Separation
Chiral chromatography relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[8][9]
Caption: Principle of Chiral Chromatographic Separation.
Protocol: Analytical Method Development
-
Column Selection: Screen a set of standard chiral columns, such as those with amylose or cellulose tris(3,5-dimethylphenylcarbamate) selectors.
-
Mobile Phase Screening:
-
For SFC: Use supercritical CO₂ as the main mobile phase with a co-solvent (modifier) such as methanol, ethanol, or isopropanol. An additive like diethylamine (DEA) or isopropylamine (IPA) is typically required to improve the peak shape of basic compounds.
-
For HPLC (Normal Phase): Use a mobile phase of hexane/isopropanol or hexane/ethanol with a basic additive (e.g., 0.1% DEA).
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and modifier/additive concentration to maximize resolution and minimize run time.
-
Scale-Up: The optimized analytical method can be geometrically scaled to larger diameter columns for preparative separation to isolate gram-to-kilogram quantities of each enantiomer.[3]
Analytical Validation: Determining Enantiomeric Purity
Accurate determination of enantiomeric excess (e.e.) is a non-negotiable part of any resolution protocol.
-
Chiral HPLC/SFC: This is the gold standard. An analytical method developed as described in Section 3.2 is used to quantify the area of the two enantiomer peaks. The e.e. is calculated as: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In some cases, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent) can be added to an NMR sample of the resolved amine.[10] The CSA forms diastereomeric complexes in solution, which can cause the signals of the two enantiomers (e.g., the Boc methyl protons) to appear at different chemical shifts, allowing for quantification by integration. This serves as an excellent orthogonal method to confirm HPLC/SFC results.
Conclusion
The chiral resolution of N-Boc-2,9-diazaspiro[5.5]undecane is a critical process for advancing drug candidates that contain this valuable scaffold. While multiple strategies exist, classical diastereomeric salt crystallization remains the most robust and scalable method for large-scale production. Its success relies on a systematic and logical screening process to identify the optimal resolving agent and solvent combination. Complementary chromatographic methods are essential for analytical validation and provide a powerful option for smaller-scale preparative work. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently produce the single-enantiomer building blocks necessary for the next generation of therapeutics.
References
-
ResearchGate. "Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones." Available at: [Link]
-
ResearchGate. "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives." Available at: [Link]
-
ResearchGate. "Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes." Available at: [Link]
-
International Journal of ChemTech Research. "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Available at: [Link]
-
RSC Publishing. "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." Available at: [Link]
-
PubMed Central (PMC). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Available at: [Link]
-
ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Available at: [Link]
-
BioDuro. "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro." Available at: [Link]
-
ACS Publications. "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Available at: [Link]
-
ResearchGate. "Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation." Available at: [Link]
-
YouTube. "Resolution by diastereomeric salts." Available at: [Link]
-
ePrints Soton. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno." Available at: [Link]
-
PubMed Central (PMC). "Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations." Available at: [Link]
-
PubMed. "Separation of enantiomers by gas chromatography." Available at: [Link]
-
Keio University. "Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP." Available at: [Link]
-
PubMed. "Liquid chromatographic enantiomer separations applying chiral ion-exchangers based on Cinchona alkaloids." Available at: [Link]
-
PubMed Central (PMC). "Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution." Available at: [Link]
-
MDPI. "Enantiomeric Separation of New Chiral Azole Compounds." Available at: [Link]
-
MDPI. "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Available at: [Link]
-
ResearchGate. "Separation of Enantiomers." Available at: [Link]
-
ResearchGate. "Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs." Available at: [Link]
-
Figshare. "1,7-Diazaspiro[5.5]undecane – A Neglected Heterocycle." Available at: [Link]
-
PubChem. "tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate." Available at: [Link]
-
Bates College. "Calix[1]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents." Available at: [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bates.edu [bates.edu]
A Guide to the Structural Elucidation of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: A Roadmap for Drug Discovery
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional architecture, which offers a distinct advantage over traditional flat aromatic systems.[1][2] These rigid structures allow for precise spatial positioning of functional groups, enhancing interactions with biological targets and often leading to improved potency and selectivity.[3][4] The diazaspiro[5.5]undecane core, in particular, is a key pharmacophore found in a variety of bioactive molecules, with applications in treating pain, obesity, and cardiovascular disorders.
This guide focuses on Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, a valuable building block in the synthesis of novel therapeutics.[5] Its molecular structure, featuring a spiro-fused bicyclic system with a bulky tert-butoxycarbonyl (Boc) protecting group, presents a compelling case for detailed structural analysis. The precise conformation of the two piperidine rings and the spatial orientation of the Boc group are critical determinants of its reactivity and how it can be further elaborated into drug candidates.
To date, a public X-ray crystal structure of this compound has not been reported. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, detailing the necessary steps to determine its three-dimensional structure through single-crystal X-ray diffraction. Elucidating this structure will provide invaluable insights for structure-based drug design, enabling the rational development of next-generation therapeutics based on this privileged scaffold.
From Synthesis to Single Crystals: A Methodical Approach
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This section outlines a systematic workflow to achieve this.
Synthesis and Purification
While various synthetic routes to diazaspiro[5.5]undecane cores exist, a common strategy involves a double Michael addition or a similar cyclization cascade. For the purpose of this guide, we will assume the synthesis of this compound has been achieved, yielding a crude product. The subsequent purification is paramount for successful crystallization.
Recommended Purification Protocol:
-
Chromatographic Purification:
-
Technique: Flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes, with the addition of a small percentage of triethylamine (e.g., 0.5-1%) to prevent streaking and improve the recovery of the basic amine.
-
Monitoring: Thin-layer chromatography (TLC) with visualization under UV light (if the compound is UV active) and/or staining with potassium permanganate.
-
Outcome: Isolation of the product with a purity of >95%.
-
-
Final Polish by Recrystallization (Optional but Recommended):
-
If the product from chromatography is a solid, a final recrystallization step can further enhance purity.[6][7]
-
Solvent Selection: A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.[7] A good starting point would be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal yield.
-
The following diagram illustrates the overall workflow from a purified compound to a refined crystal structure.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] It requires a systematic screening of various conditions.[9] The ideal crystal should have dimensions of approximately 0.1-0.3 mm in all directions, with sharp edges and no visible defects.[10]
Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is left in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9] Crystals form at the interface as the solvents slowly mix.
The diagram below illustrates the vapor diffusion and solvent layering techniques.
Caption: Vapor Diffusion and Solvent Layering Crystallization Setups.
Solvent Screening:
A crucial aspect of crystallization is the choice of solvent.[6] A systematic screening of a diverse range of solvents and solvent mixtures is recommended.
| Solvent Class | Examples | Properties |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic |
| Chlorinated | Dichloromethane, Chloroform | Polar, aprotic |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately polar, aprotic |
| Esters | Ethyl acetate, Isopropyl acetate | Moderately polar, aprotic |
| Ketones | Acetone, 2-Butanone (MEK) | Polar, aprotic |
| Hydrocarbons | Hexanes, Heptane, Toluene | Nonpolar |
| Other | Acetonitrile, Dimethylformamide (DMF) | Polar, aprotic |
Unveiling the Molecular Architecture: Data Collection and Structure Refinement
Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.[11][12]
X-ray Diffraction Data Collection
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[10] To minimize radiation damage and improve data quality, data is typically collected at a low temperature (e.g., 100 K). The diffractometer rotates the crystal through a series of orientations, and for each orientation, a diffraction pattern is recorded.[13] Modern diffractometers, such as those equipped with APEX software, can automate the data collection strategy to ensure a complete and redundant dataset is collected.[14]
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then used to solve and refine the crystal structure.[15]
-
Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution (Solving the Phase Problem): The primary challenge in crystallography is the "phase problem," where the measured intensities do not contain information about the phase of the X-ray waves. For small molecules like the one in this guide, direct methods are typically used to generate an initial electron density map. This is often accomplished using software like SHELXS or SIR92.[16]
-
Model Building and Refinement: The initial electron density map is used to build a preliminary model of the molecule. This model is then refined against the experimental data using a least-squares minimization process.[16] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Software packages like CRYSTALS or SHELXL are commonly used for refinement.[16][17]
-
Structure Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy. This involves checking for geometric reasonability (bond lengths, angles), analyzing the residual electron density, and using tools like PLATON to check for missed symmetry or other issues.[16]
Expected Structural Insights and Their Implications
While the crystal structure of this compound is yet to be determined, we can anticipate the key structural features that would be revealed and their significance for drug design.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ (common for chiral molecules) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | 2, 4, or 8 |
| R-factor (R1) | < 0.05 for a well-refined structure |
| Goodness-of-fit (GooF) | ~1.0 |
Key Structural Features to Analyze:
-
Conformation of the Piperidine Rings: The crystal structure will reveal the precise chair, boat, or twist-boat conformation of the two piperidine rings. This is critical as the conformation dictates the axial and equatorial positioning of substituents, which in turn influences receptor binding.
-
Orientation of the Boc Group: The spatial orientation of the bulky tert-butoxycarbonyl group will be defined. This is important for understanding steric hindrance in subsequent synthetic transformations and for modeling how derivatives might fit into a binding pocket.
-
Intermolecular Interactions: The crystal packing will reveal any intermolecular interactions, such as hydrogen bonds involving the secondary amine (N-H) or the carbonyl oxygen of the Boc group. These interactions can provide insights into the compound's physical properties and can inform the design of analogs with improved solid-state characteristics.
-
Absolute Configuration: If a chiral synthesis is employed or if the compound crystallizes in a chiral space group, the absolute configuration of the spiro center can be unambiguously determined.
Understanding these structural features is crucial for leveraging the full potential of the diazaspiro[5.5]undecane scaffold in drug discovery.[3][18] The rigidity and three-dimensionality of this core, when precisely understood through crystallography, can be exploited to design highly selective and potent ligands for a variety of biological targets.[2][4]
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step towards fully exploiting this valuable scaffold in medicinal chemistry. While the structure is not yet publicly available, this guide provides a comprehensive and actionable framework for its elucidation, from sample preparation to final structure refinement and analysis. The resulting structural information will undoubtedly accelerate the design and synthesis of novel drug candidates with enhanced efficacy and optimized physicochemical properties, ultimately contributing to the development of new and improved therapies.
References
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2015). Expert Opinion on Drug Discovery, 10(12), 1247-1249. Retrieved from [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2019). Pharmaceutical Patent Analyst, 8(5), 183-187. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Crystallography Software. (2023, February 15). RCSB PDB. Retrieved from [Link]
-
APEX Software. (n.d.). Bruker. Retrieved from [Link]
-
Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Retrieved from [Link]
-
Profex – Open Source XRD and Rietveld Refinement. (n.d.). Retrieved from [Link]
-
Crystallization of Organic Compounds. (2008). Wiley. Retrieved from [Link]
-
X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. eas.org [eas.org]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. APEX Software | Bruker [bruker.com]
- 15. researchgate.net [researchgate.net]
- 16. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to 9-Boc-2,9-diazaspiro[5.5]undecane: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Boc-2,9-diazaspiro[5.5]undecane, registered under CAS number 1023595-19-8, is a valuable heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1][2] Its rigid spirocyclic core, which incorporates two piperidine rings, offers a unique three-dimensional scaffold that can be strategically employed to explore chemical space and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including orexin receptor antagonists and potentially as linkers in Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] This guide provides an in-depth overview of the commercial availability of 9-Boc-2,9-diazaspiro[5.5]undecane, its key technical specifications, and its applications in synthetic chemistry.
Chemical Identity and Properties
Systematic Name: tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate[2]
Common Synonyms: 9-Boc-2,9-diazaspiro[5.5]undecane[1]
Molecular Formula: C₁₄H₂₆N₂O₂[1]
Molecular Weight: 254.37 g/mol [2]
Structure:
Chemical Structure of 9-Boc-2,9-diazaspiro[5.5]undecane
Commercial Availability and Specifications
9-Boc-2,9-diazaspiro[5.5]undecane is readily available from a variety of chemical suppliers catering to the research and development market. The compound is typically offered in quantities ranging from milligrams to multi-gram scale. Below is a comparative table of representative suppliers and their typical specifications.
| Supplier | Product Number | Purity | Form | Additional Information |
| Appchem | AI09188 | Not specified | - | Provides basic chemical data.[1] |
| Fluorochem | F216406 | Not specified | - | Safety Data Sheet available.[7] |
| Sigma-Aldrich | ENA423200072 | Not specified | Oil | Distributed by Enamine. |
| CymitQuimica | - | 97% | - | Offers the hydrochloride salt.[8] |
Note: Purity levels and available analytical data (e.g., NMR, HPLC) should be confirmed with the respective supplier at the time of inquiry.
Safety, Handling, and Storage
Hazard Identification
Based on available data, 9-Boc-2,9-diazaspiro[5.5]undecane is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
-
H302 (50%): Harmful if swallowed.[2]
Signal Word: Danger
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Storage
Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature is at room temperature.
Applications in Synthetic Chemistry
The 2,9-diazaspiro[5.5]undecane scaffold is a key structural motif in the development of novel therapeutics, particularly for central nervous system disorders. The Boc-protected form is an essential intermediate that enables the controlled, stepwise elaboration of the molecule.
Synthesis of Orexin Receptor Antagonists
A significant application of the diazaspiro[5.5]undecane core is in the synthesis of orexin receptor antagonists, which are being investigated for the treatment of insomnia.[9][10][11] While the cited literature primarily details the use of the 1-oxo derivative, the synthetic logic can be adapted for 9-Boc-2,9-diazaspiro[5.5]undecane. The general workflow involves the deprotection of the Boc group, followed by N-arylation or N-alkylation to introduce desired pharmacophoric elements.
General workflow for the synthesis of N-aryl diazaspiro[5.5]undecanes.
Potential as a PROTAC Linker
The rigid, three-dimensional nature of the diazaspiro[5.5]undecane scaffold makes it an attractive candidate for use as a linker in the design of PROTACs.[4][5][6] PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitination. While specific examples utilizing 9-Boc-2,9-diazaspiro[5.5]undecane are not yet prevalent in the literature, its structural analogues are being explored for this purpose. The synthetic handles provided by the two nitrogen atoms allow for the attachment of both a target-binding ligand and an E3 ligase-binding ligand.
Key Synthetic Protocols
N-Boc Deprotection
The removal of the Boc protecting group is a fundamental step to enable further functionalization of the spirocyclic core. Standard acidic conditions are typically effective.
Protocol: Acid-Mediated N-Boc Deprotection
-
Dissolution: Dissolve 9-Boc-2,9-diazaspiro[5.5]undecane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A common choice is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 5-10 equivalents). Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) can also be used.[12]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The resulting deprotected amine will likely be in the form of its hydrochloride or trifluoroacetate salt. It can often be used in the next step without further purification or can be neutralized with a base and extracted into an organic solvent.
Causality Note: The acidic conditions protonate the nitrogen of the Boc group, leading to the cleavage of the tert-butyl carbamate and the release of isobutylene and carbon dioxide.
Conclusion
9-Boc-2,9-diazaspiro[5.5]undecane is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its unique spirocyclic structure provides a rigid framework for the development of novel therapeutics, particularly in the area of CNS disorders. The straightforward protocols for the removal of the Boc protecting group allow for its ready incorporation into synthetic routes. As the demand for novel chemical scaffolds continues to grow, the utility of 9-Boc-2,9-diazaspiro[5.5]undecane in the synthesis of complex and biologically active molecules is expected to increase.
References
-
Appchem. 9-Boc-2,9-diazaspiro[5.5]undecane | 1023595-19-8. [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. [Link]
-
Enantioselective synthesis of a dual orexin receptor antagonist. PubMed. [Link]
-
Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PubMed. [Link]
-
Gee, C. et al. Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. National Institutes of Health. [Link]
-
PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
ResearchGate. Syntheses of compounds 9 and 10, precursors to prepare negative controls. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cegee.org [cegee.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. This compound hydro… [cymitquimica.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality provides a rigid and well-defined orientation for substituents, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their flatter, acyclic, or simple heterocyclic counterparts.[1][2]
This guide focuses on Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate , a versatile building block that offers medicinal chemists a robust platform for generating diverse and structurally complex drug candidates. The presence of two distinct nitrogen atoms within the spirocyclic core—one protected with a tert-butyloxycarbonyl (Boc) group and the other as a secondary amine—allows for selective and sequential functionalization. This dual-handle approach is the cornerstone of its utility, enabling the exploration of chemical space in a controlled and predictable manner.
The Boc-protected nitrogen at position 9 is temporarily deactivated, directing initial synthetic transformations to the free secondary amine at position 2. Subsequent deprotection of the N9 position under acidic conditions unveils a new site for diversification, facilitating the synthesis of elaborate molecules targeting a wide array of biological systems. This document provides detailed protocols and expert insights into leveraging this scaffold for the development of next-generation therapeutics.
Core Scaffold and Functionalization Strategy
The strategic value of this compound lies in its differential protection. The workflow below illustrates the fundamental principle of its use in library synthesis.
Caption: General workflow for sequential functionalization.
Application Protocol 1: Synthesis of METTL3 Inhibitors via Buchwald-Hartwig Amination
The enzyme METTL3 (Methyltransferase-like 3) is a critical component of the m⁶A RNA-methylation machinery and a high-value target in oncology. Derivatives of the 2,9-diazaspiro[5.5]undecane scaffold have been successfully employed to generate potent and selective METTL3 inhibitors.[3] The following protocol details a typical Buchwald-Hartwig cross-coupling reaction to install an aryl group at the N2 position, a key step in synthesizing these inhibitors.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is chosen for its broad substrate scope and functional group tolerance, making it ideal for complex molecule synthesis in drug discovery. The use of a specialized phosphine ligand (e.g., RuPhos) and a robust catalyst pre-cursor (e.g., Pd G4) ensures high efficiency and yield.[3]
Experimental Protocol: N-Arylation of the Spiro-Scaffold
Objective: To couple an aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) to the N2 position of the deprotected 2,9-diazaspiro[5.5]undecane core.
Step 1: Deprotection of the Starting Material
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or dioxane.
-
Acidification: Add an excess of hydrochloric acid (HCl, e.g., 4M solution in dioxane or concentrated aqueous HCl) to the solution.[3]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting hydrochloride salt of 2,9-diazaspiro[5.5]undecane is often used directly in the next step without further purification.
Step 2: Buchwald-Hartwig Cross-Coupling
-
Inert Atmosphere: To a flame-dried reaction vessel, add the deprotected diazaspiro-hydrochloride salt (1.0 eq), the aryl chloride/bromide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq), a suitable base (e.g., cesium carbonate, Cs₂CO₃, 2.5 eq), the palladium pre-catalyst (e.g., RuPhos G4, 0.05 eq), and the ligand (e.g., RuPhos, 0.1 eq).[3]
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 65-150 °C. The optimal temperature depends on the reactivity of the aryl halide and must be determined empirically.[3] Stir for 4-18 hours, monitoring by LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and dilute with a solvent like dichloromethane (DCM) or ethyl acetate. Filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product using column chromatography on silica gel to yield the desired N-arylated 2,9-diazaspiro[5.5]undecane derivative.
| Parameter | Condition | Rationale / Notes |
| Catalyst System | Pd Ruphos G4 / Ruphos | Efficient for C-N coupling with heteroaryl chlorides.[3] |
| Base | Cs₂CO₃ or LiHMDS | Strong, non-nucleophilic base required for amine deprotonation.[3] |
| Solvent | Dioxane or THF | Anhydrous, degassed polar aprotic solvent is crucial. |
| Temperature | 65 - 150 °C | Higher temperatures may be needed for less reactive chlorides.[3] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) active species. |
Application Protocol 2: Development of Dual MOR Agonists / σ₁R Antagonists for Pain Management
The combination of µ-opioid receptor (MOR) agonism with sigma-1 receptor (σ₁R) antagonism in a single molecule is a promising strategy for developing potent analgesics with a reduced side-effect profile. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, a close analogue of the title compound, has been instrumental in creating such dual-acting agents.[4] The protocol below outlines a key synthetic step: reductive amination to install a phenethyl group at the N9 position.
Rationale: Reductive amination is a reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for the iminium ion intermediate, and does not reduce the initial aldehyde, minimizing side reactions.
Experimental Protocol: N-Alkylation via Reductive Amination
Objective: To attach a phenethyl moiety to the N9 position of a spiro-scaffold by reacting it with phenylacetaldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve the N9-unsubstituted diazaspiro compound (1.0 eq) and phenylacetaldehyde (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
pH Adjustment (Optional but Recommended): Add a small amount of acetic acid (AcOH, ~0.1 eq) to catalyze the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution at room temperature. The portion-wise addition helps to control any effervescence.
-
Reaction Monitoring: Stir the reaction for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired N-phenethyl-diazaspiro[5.5]undecane product.
Caption: Workflow for N-alkylation via reductive amination.
Conclusion: A Scaffold of Strategic Importance
This compound and its related analogues represent a class of building blocks with immense value in drug discovery.[5] Their rigid, three-dimensional structure and capacity for controlled, sequential functionalization provide a reliable and efficient route to novel, patentable chemical entities.[1][6] The protocols outlined in this document for N-arylation and N-alkylation are foundational transformations that can be adapted to a wide range of substrates, enabling the synthesis of diverse compound libraries for screening against numerous biological targets, from oncology to pain and neurological disorders.[3][4][5] As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of such sophisticated scaffolds will remain a cornerstone of successful medicinal chemistry campaigns.
References
-
Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]
-
Arkat USA, Inc. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Available at: [Link]
-
MySkinRecipes. (n.d.). 2,9-Diazaspiro[5.5]undecane-2-carboxylicacid tert-butyl ester. Available at: [Link]
-
PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,9-Diazaspiro[5.5]undecane-2-carboxylicacid tert-butyl ester [myskinrecipes.com]
The 2,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential with Spirocyclic Scaffolds
In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological profiles is a paramount challenge. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures" due to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets while often improving physicochemical properties such as solubility and metabolic stability. Among these, the 2,9-diazaspiro[5.5]undecane framework has garnered significant attention as a versatile template for the design of potent and selective modulators of various G-protein coupled receptors (GPCRs) and enzymes, leading to promising drug candidates across multiple therapeutic areas.
This technical guide provides an in-depth exploration of the 2,9-diazaspiro[5.5]undecane scaffold in medicinal chemistry. We will delve into its synthesis, highlighting a key protocol for the preparation of a versatile building block, and showcase its prominent application in the development of orexin receptor antagonists for the treatment of sleep disorders. Furthermore, detailed protocols for the biological evaluation of these compounds are provided to equip researchers with the practical knowledge to advance their own drug discovery programs.
Synthetic Strategies: Building the 2,9-Diazaspiro[5.5]undecane Core
The synthesis of the 2,9-diazaspiro[5.5]undecane core can be achieved through various synthetic routes. A common and effective strategy involves the construction of a key intermediate, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, which can then be further elaborated.
Protocol 1: Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride
This protocol outlines the deprotection of a commercially available Boc-protected intermediate to yield the hydrochloride salt of the core lactam structure.
Materials:
-
tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
-
4 M HCl in Dioxane
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Heptane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a solution of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (e.g., 2.5 g, 9.32 mmol) in dichloromethane (20 mL) in a round-bottom flask, add 4 M HCl in dioxane (5 mL).
-
Stir the solution for 18 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the reaction mixture to dryness using a rotary evaporator.
-
Crystallize the resulting residue from a mixture of THF/heptane (3:1) to yield 2,9-diazaspiro[5.5]undecan-1-one hydrochloride as a solid.[1]
-
Isolate the solid by filtration, wash with cold heptane, and dry under vacuum.
Causality Behind Experimental Choices:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions. 4 M HCl in dioxane is a standard reagent for this purpose, providing a strong acid in an organic solvent system that is compatible with the substrate.
-
Solvent Choice: Dichloromethane is a good solvent for the starting material and allows for efficient reaction.
-
Crystallization: The use of a THF/heptane solvent system for crystallization allows for the purification of the product. THF solubilizes the hydrochloride salt, while the addition of the non-polar solvent heptane induces precipitation of the pure product.
Caption: Synthetic scheme for the deprotection of the Boc-protected 2,9-diazaspiro[5.5]undecane lactam.
Application in Medicinal Chemistry: Orexin Receptor Antagonists
A significant application of the 2,9-diazaspiro[5.5]undecane scaffold is in the development of orexin receptor antagonists. The orexin system, comprising two receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), is a key regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have shown clinical efficacy in treating insomnia. The 2,9-diazaspiro[5.5]undecane core has been successfully employed to generate potent DORAs with desirable pharmacokinetic properties.[1][2]
Structure-Activity Relationships (SAR)
The 2,9-diazaspiro[5.5]undecane scaffold provides two key points for diversification at the N2 and N9 positions. SAR studies have revealed that:
-
N9-Substitution: This position is crucial for interacting with the orexin receptors. A variety of aromatic and heteroaromatic groups can be introduced here to modulate potency and selectivity. For instance, substitution with a quinoxaline moiety has been shown to yield potent antagonists.[1]
-
N2-Substitution: The lactam nitrogen can be alkylated with various substituents to fine-tune the compound's properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. For example, benzylation or substitution with other aromatic groups at this position can influence the overall pharmacological profile.[1]
| Compound | N9-Substituent | N2-Substituent | OX1R Ki (nM) | OX2R Ki (nM) |
| 1 | Quinoxalin-2-yl | H | 5.6 | 1.8 |
| 2 | Quinoxalin-2-yl | Benzyl | 2.5 | 0.9 |
| 3 | Benzo[d]oxazol-2-yl | (1H-Indol-4-yl)methyl | 12 | 3 |
Table 1: Exemplary SAR data for 2,9-diazaspiro[5.5]undecane-based orexin receptor antagonists. Data is illustrative and based on findings in the literature.
Caption: Key diversification points on the 2,9-diazaspiro[5.5]undecane scaffold for SAR exploration.
Biological Evaluation: Protocols for Orexin Receptor Antagonism
To characterize the pharmacological activity of novel 2,9-diazaspiro[5.5]undecane derivatives, a suite of in vitro assays is employed. The following protocols describe two fundamental assays: a functional assay to measure antagonist activity and a binding assay to determine receptor affinity.
Protocol 2: FLIPR Calcium Mobilization Assay for OX1 and OX2 Receptors
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by an orexin agonist in cells expressing either the OX1 or OX2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 or OX2 receptor.
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) with appropriate supplements (fetal calf serum, antibiotics, selection agents).
-
Black, clear-bottom 384-well microplates, poly-D-lysine coated.
-
Orexin-A (agonist).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 2.5 mM probenecid, pH 7.4).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic acid.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-OX1R or CHO-OX2R cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[3]
-
Dye Loading: On the day of the assay, wash the cells three times with 100 µL of assay buffer. Incubate the cells for 60 minutes at 37°C, 5% CO₂ in 60 µL of assay buffer containing 1 µM Fluo-4 AM, 0.02% pluronic acid, and 1% BSA.[3]
-
Cell Washing: After incubation, aspirate the dye loading solution and wash the cells three times with 100 µL of assay buffer, leaving 30 µL of buffer in each well.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Within the FLIPR instrument, add 25 µL of the test compound solution to the cell plate and incubate for 5 minutes.[3]
-
Agonist Addition and Measurement: Add 25 µL of orexin-A agonist (at a final concentration that elicits a submaximal response, e.g., EC₈₀) to the wells. Immediately measure the fluorescence intensity at 1-second intervals for 5 minutes.[3]
-
Data Analysis: Determine the peak fluorescence response for each well. Compare the response in the presence of the test compound to the response with agonist alone (positive control) and buffer alone (negative control). Calculate the percent inhibition and determine the IC₅₀ value for each compound by fitting the data to a sigmoidal dose-response curve.
Self-Validation and Causality:
-
Stable Cell Lines: Using stably transfected cell lines ensures consistent receptor expression levels, leading to reproducible results.
-
Probenecid: This anion transport inhibitor is included in the assay buffer to prevent the efflux of the de-esterified Fluo-4 dye from the cells, thereby improving the signal-to-noise ratio.
-
Controls: The inclusion of positive (agonist only) and negative (buffer only) controls on each plate is essential for data normalization and quality control.
Protocol 3: Radioligand Binding Assay for Orexin Receptors
This assay determines the binding affinity (Ki) of a test compound for the orexin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human OX1 or OX2 receptor.
-
Radiolabeled orexin receptor ligand (e.g., [¹²⁵I]Orexin-A or a tritiated antagonist like [³H]-EMPA for OX2R).[4][5]
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a filtration apparatus to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[4]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Calculate the IC₅₀ value of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.
Trustworthiness of the Protocol:
-
Saturation Binding: Prior to performing competition assays, it is crucial to perform saturation binding experiments with the radioligand to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax). This ensures the competition assay is performed under appropriate conditions.
-
Non-Specific Binding Control: The inclusion of a non-specific binding control is critical to accurately determine the specific binding of the radioligand.
Conclusion and Future Directions
The 2,9-diazaspiro[5.5]undecane scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its successful application in the development of orexin receptor antagonists for insomnia highlights its potential to generate drug candidates with favorable pharmacological profiles. The synthetic accessibility and the ability to readily functionalize the scaffold at multiple positions provide a rich opportunity for further exploration and optimization.
Future research efforts will likely focus on expanding the therapeutic applications of this scaffold to other GPCRs and enzyme targets. Furthermore, the development of novel and efficient synthetic methodologies to access diverse and stereochemically complex 2,9-diazaspiro[5.5]undecane derivatives will continue to be an active area of investigation. By leveraging the principles of rational drug design and the robust synthetic and biological protocols outlined in this guide, the full therapeutic potential of the 2,9-diazaspiro[5.5]undecane scaffold is poised to be further unlocked, contributing to the development of the next generation of innovative medicines.
References
- Hoyer, D., & Jacobson, L. H. (2013). Orexin receptor antagonists: a new principle in sleep medication. Dialogues in clinical neuroscience, 15(4), 447.
- Roecker, A. J., et al. (2016). Discovery of Suvorexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(1), 504-530.
- Malherbe, P., et al. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 437-453.
- Gee, C. E., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590-7607.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. benchchem.com [benchchem.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Introduction: The Strategic Importance of N-Alkylated Diazaspiro[5.5]undecanes in Modern Drug Discovery
The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of substituents. This spirocyclic system, featuring two piperidine rings fused at a central quaternary carbon, serves as a versatile template for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[1] The strategic mono-N-alkylation of this scaffold at the 2-position, while the 9-position is protected with a tert-butyloxycarbonyl (Boc) group, is a critical transformation that enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
The Boc protecting group at the 9-position serves a dual purpose: it deactivates one of the secondary amines towards alkylation, ensuring regioselective functionalization of the N-2 position, and it enhances the solubility of the scaffold in organic solvents, facilitating handling and purification. Subsequent removal of the Boc group can then unveil a secondary amine at the 9-position for further diversification, making tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate a highly valuable intermediate in drug development campaigns.
This guide provides detailed, field-proven protocols for the two most common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination with Aldehydes and Ketones . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected analytical characterization data.
Core Synthetic Strategies: A Mechanistic Overview
The choice between direct alkylation and reductive amination for the introduction of an alkyl group at the N-2 position depends on several factors, including the nature of the desired substituent, the availability of starting materials, and the desired scale of the reaction.
Direct Alkylation is a classic SN2 reaction where the nucleophilic secondary amine at the 2-position attacks an electrophilic alkyl halide. This method is straightforward and effective for introducing simple alkyl groups such as benzyl and methyl. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Reductive Amination offers a broader scope for the introduction of diverse alkyl groups. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[2][3] This method is particularly advantageous for introducing sterically hindered or functionalized alkyl groups.
Experimental Protocols
Protocol 1: Direct N-Benzylation via SN2 Reaction
This protocol details the direct alkylation of this compound with benzyl bromide. The use of potassium carbonate as a base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature, which effectively solvates the reactants without interfering with the reaction.
Diagram of the Direct N-Benzylation Workflow:
Caption: Workflow for Direct N-Benzylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 3.93 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.09 g, 7.86 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (0.56 mL, 4.72 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate as a colorless oil.
Expected Results and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 3.55 (s, 2H), 3.40-3.20 (m, 4H), 2.50-2.30 (m, 4H), 1.60-1.40 (m, 8H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 138.5, 129.1, 128.2, 126.9, 80.5, 63.5, 55.2, 53.8, 48.1, 36.2, 35.8, 28.4 |
| MS (ESI) | m/z 345.2 [M+H]⁺ |
Protocol 2: Reductive N-Isopropylation with Acetone
This protocol outlines the reductive amination of this compound with acetone. Sodium triacetoxyborohydride is the ideal reducing agent for this transformation as it is mild, moisture-tolerant, and highly selective for the reduction of the in situ formed iminium ion over the ketone. Dichloromethane (DCM) is a suitable solvent for this reaction.
Diagram of the Reductive N-Isopropylation Workflow:
Caption: Workflow for Reductive N-Isopropylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 3.93 mmol) in dichloromethane (20 mL) in a round-bottom flask, add acetone (0.58 mL, 7.86 mmol).
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.25 g, 5.90 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-isopropyl-2,9-diazaspiro[5.5]undecane-9-carboxylate as a colorless oil.
Expected Results and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.40-3.20 (m, 4H), 2.80 (sept, J = 6.4 Hz, 1H), 2.50-2.30 (m, 4H), 1.60-1.40 (m, 8H), 1.45 (s, 9H), 1.05 (d, J = 6.4 Hz, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 80.4, 55.4, 53.9, 52.1, 48.3, 36.5, 36.1, 28.4, 18.7 |
| MS (ESI) | m/z 297.2 [M+H]⁺ |
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time or temperature (for direct alkylation). For reductive amination, ensure the quality of the sodium triacetoxyborohydride, as it can be deactivated by excessive moisture.
-
Di-alkylation: While the Boc group at the 9-position generally prevents di-alkylation, trace amounts of the di-alkylated product may be observed, especially with highly reactive alkylating agents. Careful monitoring and purification are essential.
-
Purification: The N-alkylated products are often basic and may streak on silica gel. To improve chromatographic separation, a small amount of triethylamine (0.1-1%) can be added to the eluent.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel spirocyclic compounds with potential therapeutic applications. The direct alkylation and reductive amination protocols provided herein are robust, high-yielding, and adaptable to a wide range of substrates. By understanding the underlying principles and following these detailed procedures, researchers can confidently and efficiently generate diverse libraries of N-alkylated 2,9-diazaspiro[5.5]undecanes for biological evaluation.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton Institutional Repository. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Aryl-9-Boc-2,9-diazaspiro[5.5]undecanes via Buchwald-Hartwig Amination
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Aryl amines are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these vital linkages, offering a highly versatile and efficient alternative to traditional methods that often suffer from limited scope and harsh conditions.[1][4][5]
Spirocyclic scaffolds, such as the 2,9-diazaspiro[5.5]undecane core, are of particular interest in drug discovery. Their rigid, three-dimensional structures provide precise vectoral arrangements of functional groups, enabling enhanced target binding and improved pharmacokinetic properties. The N-arylation of these scaffolds via Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for screening and lead optimization.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the coupling of 9-Boc-2,9-diazaspiro[5.5]undecane with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The success of the reaction is critically dependent on the synergy between the palladium source, a sterically hindered, electron-rich phosphine ligand, and a suitable base.[2]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][5][8]
-
Amine Coordination & Deprotonation: The amine nucleophile (9-Boc-2,9-diazaspiro[5.5]undecane) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state. Modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended. These complexes readily generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results with lower catalyst loadings.[1][9]
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are the gold standard.[10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, leading to higher reaction rates and broader substrate scope, especially for challenging substrates like aryl chlorides.[1][2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is highly effective and promotes fast reaction rates. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or longer reaction times.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for reactions requiring high functional group tolerance.[6]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst are necessary. Toluene and 1,4-dioxane are commonly used. It is crucial to use deoxygenated solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[2][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with 9-Boc-2,9-diazaspiro[5.5]undecane. Conditions can be adapted for other aryl halides (see Table 2).
Materials and Reagents
| Material | Grade | Supplier | Notes |
| Aryl Halide (e.g., 4-Bromotoluene) | Reagent Grade, ≥99% | Standard Supplier | 1.0 equiv |
| 9-Boc-2,9-diazaspiro[5.5]undecane | ≥97% | Standard Supplier | 1.2 equiv |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Grade | Strem, Sigma-Aldrich | 1-2 mol% |
| Ligand (e.g., XPhos) | Catalyst Grade | Strem, Sigma-Aldrich | 2-4 mol% |
| Base (e.g., Sodium tert-butoxide) | ≥97% | Standard Supplier | 1.4 equiv, handle in glovebox |
| Anhydrous Toluene | DriSolv™ or equivalent | Standard Supplier | Use directly |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For workup |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying |
| Silica Gel | 230-400 mesh | Standard Supplier | For chromatography |
Equipment
-
Oven-dried 10 mL Schlenk tube or microwave vial with a Teflon-coated stir bar
-
Magnetic stir plate with heating block
-
Inert gas (Argon or Nitrogen) manifold with vacuum line
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology
Caption: A flowchart illustrating the key steps in the experimental protocol.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 9-Boc-2,9-diazaspiro[5.5]undecane (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (if not using a pre-catalyst complex). The base (e.g., sodium tert-butoxide, 1.4 equiv) should be added last, preferably in a glovebox due to its hygroscopic nature.[2][12]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl halide.[2]
-
Reaction Execution: Place the sealed tube in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C).[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a small pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and then with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-aryl-9-Boc-2,9-diazaspiro[5.5]undecane product.[12]
Comparative Data and Optimization
The optimal reaction conditions are highly dependent on the specific substrates. The following table provides representative conditions that serve as an excellent starting point for optimization. Design of Experiments (DoE) can be a powerful tool for fine-tuning parameters like catalyst loading, temperature, and concentration.[14][15]
Table 2: Representative Conditions for Buchwald-Hartwig Amination with N-Boc Protected Cyclic Amines
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 100 | 2-16 | 85-95 | [2][12] |
| Aryl Chloride | XPhos Pd G3 (2) | N/A | NaOt-Bu | Dioxane | 110 | 12-24 | 70-90 | [1][2] |
| Aryl Triflate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12-24 | 80-92 | [11][16] |
| Heteroaryl Bromide | RuPhos Pd G4 (2) | N/A | Cs₂CO₃ | Dioxane | 110 | 4-12 | 75-90 | [17] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0))- Wet solvent or reagents- Insufficiently strong base- Reaction temperature too low | - Use an air-stable precatalyst (e.g., G3/G4)- Ensure all reagents and solvents are anhydrous- Switch to a stronger base (e.g., NaOt-Bu or LiHMDS)- Increase reaction temperature in 10 °C increments |
| Formation of Hydrodehalogenated Byproduct | - Presence of water- β-hydride elimination side reaction | - Rigorously exclude moisture- Screen different ligands; sometimes a bulkier ligand can suppress this pathway |
| Formation of Diarylated Amine | - Reaction stoichiometry incorrect | - Ensure the amine is in slight excess (1.1-1.2 equiv) |
| Incomplete Reaction with Aryl Chlorides | - Aryl chlorides are less reactive than bromides | - Use a catalyst system known for chloride activation (e.g., XPhos or BrettPhos based)- Increase catalyst loading and/or temperature |
Safety Precautions
-
Reagent Handling: Palladium compounds and phosphine ligands can be toxic and/or air-sensitive. Always handle them in a well-ventilated fume hood or a glovebox.[18]
-
Bases: Strong bases like sodium tert-butoxide are corrosive and hygroscopic. Avoid contact with skin and eyes and handle under an inert atmosphere.[13]
-
Solvents: Organic solvents like toluene and dioxane are flammable. Ensure there are no nearby ignition sources and that all equipment is properly grounded.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a flame-resistant lab coat.[13]
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-aryl-9-Boc-2,9-diazaspiro[5.5]undecane and its derivatives. By carefully selecting a modern palladium precatalyst system and adhering to anhydrous, oxygen-free conditions, researchers can achieve high yields and excellent reproducibility. The protocol and guidelines presented herein provide a solid foundation for the successful execution of this critical transformation, empowering chemists to accelerate the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Reductive Amination Protocols for 2,9-Diazaspiro[5.5]undecane: A Guide to Synthesis and Application
An Application Guide for Drug Development Professionals
The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, prized for the rigid, three-dimensional conformation it imparts upon molecules. This unique topology can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable building block in the design of novel therapeutics. Derivatives of this spirocycle have been investigated for a range of applications, including as GABA receptor antagonists and inhibitors for enzymes like METTL3.[1][2]
Reductive amination is a cornerstone of modern synthetic chemistry and one of the most effective methods for producing substituted amines.[3] This powerful reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more complex amine through an intermediate imine, which is then reduced.[4] Its primary advantage lies in its efficiency and control, offering a direct route to secondary and tertiary amines while minimizing the over-alkylation issues often seen with direct alkylation using alkyl halides.[5]
This guide provides an in-depth analysis of reductive amination protocols tailored for the functionalization of 2,9-diazaspiro[5.5]undecane, offering detailed mechanisms, step-by-step experimental procedures, and expert insights for researchers in drug discovery.
Core Principles: The "Why" Behind the Protocol
Understanding the mechanism of reductive amination is crucial for troubleshooting and optimizing reaction conditions. The process is a sequential, often one-pot, reaction that hinges on the differential reactivity of the intermediates.[4][6]
The Reaction Pathway
The transformation proceeds through two principal stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from 2,9-diazaspiro[5.5]undecane on the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This forms an unstable carbinolamine (or hemiaminal) intermediate. Under neutral or weakly acidic conditions, this intermediate readily eliminates a molecule of water to form a C=N double bond.[8] For a secondary amine like 2,9-diazaspiro[5.5]undecane, this species is a positively charged iminium ion. This dehydration step is the rate-limiting part of the sequence and can be accelerated by mild acid catalysis or the removal of water.[5][9]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[9][10] This reduction is typically much faster than the reduction of the starting carbonyl compound, which is the key to the success of the one-pot procedure.[11] The choice of reducing agent is therefore critical.
Caption: The reductive amination mechanism.
Choosing the Right Reagents
The success of the synthesis depends on a judicious selection of the reducing agent and solvent.
-
Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[3] Its mild nature and steric bulk render it slow to react with aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[11] This selectivity allows all reagents to be combined in a single step (a "one-pot" reaction) without significant formation of alcohol byproducts.[6] Furthermore, it avoids the extreme toxicity associated with cyanide-based reagents.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions under mildly acidic conditions (pH 4-5).[12][13] However, its high toxicity and the potential to generate hydrogen cyanide gas in acidic solutions have led to its replacement by STAB in many laboratories.[3]
-
Sodium Borohydride (NaBH₄): A stronger, less selective reducing agent, NaBH₄ can readily reduce the starting carbonyl.[14] To be used effectively, the reaction must be performed in two steps: first, formation of the imine, followed by the careful addition of NaBH₄.[14][15]
-
-
Solvents:
-
For reactions using STAB, which is water-sensitive, aprotic solvents are required.[6][14] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are most common.[14]
-
For NaBH₄ or NaBH₃CN, protic solvents like methanol (MeOH) or ethanol (EtOH) are often used, as they are not water-sensitive.[14]
-
-
Additives:
-
A catalytic amount of a weak acid, such as acetic acid (AcOH), is often added to facilitate the dehydration of the carbinolamine to the iminium ion.[13] However, STAB can generate acetic acid in situ, sometimes making an external catalyst unnecessary.
-
Experimental Protocols: The "How-To" Guide
The following protocols provide detailed, step-by-step procedures for the mono- and di-alkylation of 2,9-diazaspiro[5.5]undecane.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
Synthesis of Diaza[5.5]undecane-Based GABA Receptor Antagonists: A Detailed Guide for Medicinal Chemists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of γ-aminobutyric acid (GABA) receptor antagonists centered around the privileged diazaspiro[5.5]undecane scaffold. This guide is designed to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these methodologies.
Introduction: The Therapeutic Promise of GABA Receptor Antagonism and the Diaza[5.5]undecane Scaffold
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its receptors, primarily the ionotropic GABA-A receptors, are well-established targets for a variety of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[2][3] However, the development of selective GABA receptor antagonists presents a compelling therapeutic strategy for conditions characterized by excessive GABAergic tone or for reversing the effects of GABAergic agonists.[4][5]
The diazaspiro[5.5]undecane core has emerged as a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise orientation of functional groups and can lead to improved potency and selectivity for biological targets.[6][7][8] In the context of GABA receptor antagonists, this scaffold has been successfully employed to develop potent and subtype-selective modulators, offering the potential for targeted therapies with reduced side effects.[9] This guide will focus on the synthesis and application of these promising compounds.
I. Strategic Approaches to the Synthesis of Diaza[5.5]undecane Cores
The synthesis of the diazaspiro[5.5]undecane framework is a critical first step. Several strategies have been developed, often involving the construction of one piperidine ring followed by the annulation of the second.
A common and effective approach involves a multi-step sequence starting from readily available precursors. The following workflow illustrates a general strategy for the synthesis of a key intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
Sources
- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the 2-position of 9-Boc-2,9-diazaspiro[5.5]undecane
An Application Guide for the Synthetic Elaboration of 9-Boc-2,9-diazaspiro[5.5]undecane
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Diazaspiro[5.5]undecane Scaffold
The 2,9-diazaspiro[5.5]undecane core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure is a desirable feature for drug development, as it reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural motif is found in a variety of biologically active agents, including antagonists for GABA, orexin, and dopamine receptors, as well as inhibitors for enzymes like METTL3.[2][3][4]
The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group at the N9 position effectively differentiates the two nitrogen atoms. This directed protection leaves the N2 secondary amine as a versatile synthetic handle for a wide range of functionalization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for functionalizing this N2 position, complete with detailed protocols, mechanistic insights, and practical advice grounded in extensive synthetic experience.
Core Concept: The Starting Material
The foundational reagent for the protocols described herein is tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate , also known as 9-Boc-2,9-diazaspiro[5.5]undecane.[5][6]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1023595-19-8 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
The Boc group at N9 serves two critical functions:
-
Deactivation: It renders the N9 nitrogen significantly less nucleophilic, preventing undesired side reactions at this position.
-
Solubility: It enhances the solubility of the scaffold in common organic solvents, facilitating homogenous reaction conditions.
This mono-protected intermediate is the key to selectively introducing diverse chemical functionalities at the N2 position to build libraries of novel compounds for biological screening.
Key Functionalization Strategies at the N2-Position
The nucleophilic secondary amine at the 2-position is amenable to several high-yielding and robust chemical transformations. The choice of method depends on the desired final substituent (alkyl, acyl, aryl, etc.). Below is a workflow diagram illustrating the primary synthetic pathways.
Caption: Key synthetic routes for functionalizing the N2-position.
Reductive Amination with Aldehydes and Ketones
This is arguably the most versatile and widely used method for generating N-alkylated derivatives. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then immediately reduced by a mild hydride source.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[7] It is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the more electrophilic iminium intermediate. This selectivity prevents side reactions and improves yields. Its tolerance for mildly acidic conditions (generated by the acetic acid byproduct) helps catalyze imine formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.
N-Acylation with Acyl Halides and Anhydrides
This method provides a direct route to amide derivatives, which are prevalent in bioactive molecules due to their role as hydrogen bond donors and acceptors.
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides or anhydrides are used as highly reactive acylating agents.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[3]
Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl derivatives, which are crucial for many therapeutic classes, palladium-catalyzed cross-coupling is the gold standard. The Buchwald-Hartwig amination allows for the formation of C-N bonds under relatively mild conditions.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd(ligand) complex) and a specialized phosphine ligand (e.g., RuPhos, XPhos).[4] The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, amine binding, and reductive elimination).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the secondary amine, making it a more potent nucleophile for the coupling reaction.[4]
Detailed Experimental Protocols
Protocol 1: Reductive Amination
Principle: A one-pot procedure for the N-alkylation of 9-Boc-2,9-diazaspiro[5.5]undecane with an aldehyde using sodium triacetoxyborohydride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1023595-19-8 [amp.chemicalbook.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Boc deprotection of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Boc Deprotection of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Welcome to the technical support guide for the successful Boc deprotection of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic diamine scaffold. The removal of the tert-butyloxycarbonyl (Boc) group is a critical step in elaborating this core structure into diverse chemical entities.
This guide provides in-depth, field-tested advice in a direct question-and-answer format, addressing common experimental challenges to ensure a high-yielding and clean reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard, recommended conditions for Boc deprotection of this specific substrate?
The two most reliable and widely used methods for this transformation are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or with Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2]
-
TFA/DCM: A solution of 20-50% TFA in DCM is typically sufficient for complete deprotection at room temperature within 1-3 hours.[3]
-
HCl/Dioxane: A 4M solution of HCl in dioxane is a common and effective alternative, generally requiring 1-4 hours at room temperature.[2][4]
The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and downstream processing requirements.
Q2: How do I effectively monitor the reaction's progress?
Consistent monitoring is crucial to prevent over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting material (Boc-protected amine) is significantly less polar than the product (free amine salt). You should observe the disappearance of the starting spot and the appearance of a new, lower Rf spot. Staining with a ninhydrin solution is highly effective for visualizing the primary/secondary amine product, which typically appears as a distinct colored spot (often purple or blue).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most definitive method for monitoring the reaction.[4] It allows for quantitative tracking of the starting material's consumption and confirms the formation of the product by its mass-to-charge ratio (m/z). The expected [M+H]⁺ for the deprotected product, 2,9-diazaspiro[5.5]undecane, is approximately 155.2.
Q3: What are the primary side reactions, and how can they be minimized?
The main side reaction arises from the generation of the reactive tert-butyl cation (tBu⁺) during the cleavage of the Boc group.[5] This electrophile can alkylate nucleophilic sites on your molecule or the solvent. While the 2,9-diazaspiro[5.5]undecane core is relatively robust, if other sensitive functional groups (like indoles, thiols, or phenols) are present elsewhere in the molecule, the use of a "scavenger" is recommended.[5]
Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
These scavengers effectively trap the tert-butyl cation, preventing unwanted side reactions.
Q4: After the reaction is complete, what is the correct workup procedure?
The workup procedure depends on whether you need the final product as the free base or the salt form (e.g., TFA or HCl salt).
-
To Isolate the Salt: The most straightforward method is to remove the solvent and excess acid in vacuo.[3][6] The resulting residue is the amine salt, which can often be used directly in the next step without further purification.[6] Trituration with a non-polar solvent like diethyl ether or hexanes can help precipitate the salt and remove non-polar impurities.
-
To Isolate the Free Base: After removing the reaction volatiles, the residue is dissolved in an appropriate organic solvent (e.g., DCM or EtOAc) and neutralized with an aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (pH > 8).[3] The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the free amine.[4] Alternatively, a solid-phase scavenger resin like Amberlyst A-21 can be used to neutralize the acid and facilitate purification.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Problem 1: Incomplete or Sluggish Reaction
Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.
| Potential Cause | Scientific Rationale & Solution |
| Insufficient Acid Concentration/Equivalents | The rate of Boc cleavage is highly dependent on the acid concentration.[5] For sterically hindered amines, a higher concentration or more equivalents of acid may be necessary. Solution: Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a higher excess of HCl/dioxane.[4] |
| Reagent Degradation | TFA is hygroscopic, and the presence of water can reduce its effective acidity.[8] Similarly, HCl solutions in dioxane can degrade over time. Solution: Use a fresh bottle of TFA or a newly purchased, sealed solution of HCl in dioxane. Ensure all glassware is thoroughly dried before use. |
| Low Reaction Temperature | While room temperature is standard, particularly stable or sterically hindered substrates may require more energy to overcome the activation barrier for cleavage. Solution: Gently warm the reaction mixture to 30-40°C and continue to monitor its progress closely.[4] Be aware that elevated temperatures can also increase the rate of side reactions. |
| Poor Solubility | If the Boc-protected starting material has poor solubility in the reaction solvent, the acid cannot efficiently access the Boc group.[5] Solution: Increase the solvent volume or consider a co-solvent. For HCl deprotection, switching from dioxane to methanol can sometimes improve solubility.[2] |
Problem 2: Formation of Unknown Impurities
Observation: LC-MS or NMR analysis shows the presence of unexpected side products.
| Potential Cause | Scientific Rationale & Solution |
| Alkylation by tert-butyl Cation | As discussed in the FAQs, the liberated tert-butyl cation is a potent electrophile that can alkylate other nucleophilic centers in the molecule.[5] Solution: Add a scavenger like triethylsilane (TES, ~5% v/v) to the reaction mixture at the beginning of the reaction. TES will reductively quench the tert-butyl cation to form isobutane. |
| Degradation of Other Functional Groups | If the substrate contains other acid-labile protecting groups (e.g., trityl, acetals), they may be partially or fully cleaved under the reaction conditions. Solution: Switch to a milder deprotection system. If using 50% TFA/DCM, try reducing the concentration to 20% or cooling the reaction to 0°C.[9] Alternatively, methods using zinc bromide in DCM or heating in a protic solvent like isopropanol can be considered for sensitive substrates.[1] |
Problem 3: Difficult Product Isolation & Purification
Observation: The product is difficult to extract from the aqueous layer, or it appears as an oil that won't solidify.
| Potential Cause | Scientific Rationale & Solution |
| High Water Solubility of the Amine Salt | The hydrochloride or trifluoroacetate salt of the diamine product can have significant water solubility, leading to low recovery during basic aqueous workup. Solution 1: After neutralization, extract the aqueous layer multiple times (e.g., 5-6 times) with a suitable organic solvent like DCM or a 9:1 mixture of Chloroform/Isopropanol. Solution 2: Avoid aqueous workup altogether. After removing the reaction solvent, triturate the resulting salt with diethyl ether to precipitate it. Filter and wash the solid with more ether to obtain the purified salt. Solution 3: Use a basic ion-exchange resin to neutralize the acid, which avoids an aqueous workup.[7][10] |
| Product is a Hygroscopic Oil/Solid | The free amine or its salt may be hygroscopic and difficult to handle as a crisp solid. Solution: After concentration, dry the product extensively under high vacuum. If it remains an oil, it can often be used directly in the next step assuming it is pure by NMR or LC-MS. If purification is required, column chromatography on silica gel (eluting with a DCM/MeOH gradient, often with a small amount of ammonium hydroxide in the mobile phase to prevent streaking) can be effective. |
Experimental Protocols & Visualizations
Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using TFA in DCM
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA, 5-10 eq) or a pre-mixed solution of 25-50% TFA in DCM.[3]
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[4]
-
Proceed with workup to isolate either the TFA salt or the free base as described in the FAQ section.
Protocol 2: Deprotection using HCl in Dioxane
-
Suspend the Boc-protected substrate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl).[2][4]
-
Stir the mixture at room temperature for 1-4 hours. The reaction may become a clear solution as it progresses.
-
Monitor the reaction by TLC or LC-MS.[4] For substrates that are poorly soluble, adding a small amount of methanol can aid dissolution.[2]
-
Once the reaction is complete, evaporate the solvent under vacuum to obtain the hydrochloride salt of the product.[4]
-
The resulting HCl salt can be used directly or neutralized to the free base via an aqueous basic workup.[4]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
References
-
Ley, S. V., & Leach, A. G. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Agarkov, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. ISRN Organic Chemistry. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diazaspiro[5.5]undecanes
Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Here, we address common challenges encountered in the laboratory, offering troubleshooting advice and in-depth explanations to support your experimental success.
I. Troubleshooting Low Yields in Diazaspiro[5.5]undecane Synthesis
Low product yield is a frequent challenge in multi-step organic syntheses. In the context of diazaspiro[5.5]undecanes, this can often be traced back to incomplete reactions, suboptimal reaction conditions, or degradation of starting materials or products.
Question 1: My double aza-Michael addition to form the diazaspiro[5.5]undecane core is giving low yields. What are the likely causes and how can I improve it?
Answer:
The double aza-Michael addition is a powerful strategy for constructing the diazaspiro[5.5]undecane framework. However, its success is highly dependent on several factors. Low yields can often be attributed to the following:
-
Insufficient reactivity of the Michael acceptor or donor: The electrophilicity of the α,β-unsaturated system and the nucleophilicity of the amine are crucial. Steric hindrance around the reaction centers can also significantly slow down the reaction. For instance, bulky substituents on the diarylideneacetone precursor may lead to lower yields.[1]
-
Suboptimal choice of base: The choice and concentration of the base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to side reactions. Diethylamine has been shown to be an effective base for this transformation, promoting the reaction at room temperature.[2][3]
-
Poor solvent selection: The solvent plays a key role in solubilizing the reactants and stabilizing the transition states. Dichloromethane is a commonly used solvent for this reaction.[2] It is important to use a solvent that is inert to the reaction conditions and provides good solubility for all components.
-
Reaction equilibrium: The Michael addition is a reversible reaction. To drive the reaction towards the product, it is often necessary to use an excess of one of the reactants or to remove a byproduct.
Troubleshooting Steps:
-
Optimize the base: If using a weak base, consider switching to a stronger, non-nucleophilic base. If using a strong base, ensure slow addition at low temperatures to minimize side reactions. A screening of different bases (e.g., DBU, triethylamine, diethylamine) can be beneficial.
-
Vary the solvent: If solubility is an issue, try a more polar aprotic solvent like DMF or DMSO. However, be mindful that these solvents can be difficult to remove.
-
Increase reaction time and/or temperature: If the reaction is slow, increasing the reaction time or temperature can help to drive it to completion. Monitor the reaction progress by TLC or LC-MS to avoid product degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
-
Use an excess of the Michael donor: Using a slight excess (1.1-1.5 equivalents) of the amine component can help to shift the equilibrium towards the product.
II. Managing Side Reactions
The formation of unwanted byproducts is a common hurdle that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step towards mitigating them.
Question 2: I am observing significant formation of an enamine byproduct during the synthesis of a 1,8-diazaspiro[5.5]undecane derivative. How can I suppress this side reaction?
Answer:
The formation of an enamine is a known side reaction in syntheses that involve the generation of an iminium ion intermediate.[5] This occurs when a proton is abstracted from the α-carbon of the iminium ion, leading to the formation of a stable enamine.
Underlying Cause:
The formation of the enamine is in competition with the desired intramolecular nucleophilic attack to form the spirocyclic ring. This side reaction is favored under conditions that promote deprotonation, such as the presence of a strong, non-nucleophilic base or elevated temperatures.
Preventative Measures and Solutions:
-
Choice of Reaction Conditions:
-
Acid Catalysis: For reactions proceeding through an iminium ion, such as the Pictet-Spengler reaction, using a protic or Lewis acid catalyst can favor the desired cyclization by increasing the electrophilicity of the iminium ion and protonating any formed enamine, thus shifting the equilibrium back towards the iminium ion.
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the deprotonation step, which typically has a higher activation energy than the desired cyclization.
-
-
Substrate Design:
-
If possible, modify the substrate to disfavor enamine formation. For example, avoiding substituents that increase the acidity of the α-protons can be beneficial.
-
Diagram: Competing Pathways in Iminium Ion Cyclization
Caption: Competing reaction pathways for an iminium ion intermediate.
III. Purification and Isolation Strategies
The unique three-dimensional structure of diazaspiro[5.5]undecanes can sometimes present challenges during purification and isolation.
Question 3: I am having difficulty purifying my diazaspiro[5.5]undecane product. It seems to be highly polar and streaks on the silica gel column. What purification techniques are recommended?
Answer:
The presence of two nitrogen atoms in the diazaspiro[5.5]undecane core can indeed lead to high polarity and strong interactions with silica gel, resulting in poor chromatographic separation.
Recommended Purification Strategies:
-
Column Chromatography with Modified Mobile Phase:
-
Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase. This will help to deactivate the acidic silanol groups on the silica gel surface and reduce tailing of the basic product.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the product. This can help to improve the separation from less polar impurities.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): For highly basic compounds, alumina can be a better choice than silica gel.
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an effective purification method.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. A screening of different solvents and solvent mixtures is recommended to find suitable conditions for crystallization.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic diazaspiro[5.5]undecane from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
IV. Protecting Group Strategies
Due to the presence of two secondary amine functionalities, the use of protecting groups is often essential for achieving selectivity in the synthesis of unsymmetrically substituted diazaspiro[5.5]undecanes.
Question 4: I need to selectively functionalize one of the nitrogen atoms in my diazaspiro[5.5]undecane. What protecting group strategy should I employ?
Answer:
A well-designed protecting group strategy is crucial for the selective functionalization of the two nitrogen atoms in the diazaspiro[5.5]undecane core. The choice of protecting groups will depend on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is often the most effective approach.
Commonly Used Nitrogen Protecting Groups and Their Removal Conditions:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to hydrogenolysis and mild base. | Strong acid (e.g., TFA, HCl in dioxane).[6] |
| Benzyloxycarbonyl | Cbz or Z | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Benzyl | Bn | Stable to acid, base, and some oxidizing/reducing agents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and hydrogenolysis. | Mild base (e.g., piperidine in DMF). |
Example Orthogonal Protecting Group Strategy:
-
Initial Protection: Protect one of the precursor amines with a Boc group and the other with a Cbz group.
-
Spirocyclization: Perform the synthesis of the diazaspiro[5.5]undecane core.
-
Selective Deprotection and Functionalization (Position 1): Remove the Cbz group via hydrogenolysis. The Boc group will remain intact. You can then perform a desired reaction at the newly deprotected nitrogen.
-
Selective Deprotection and Functionalization (Position 2): Subsequently, remove the Boc group using strong acid. This will expose the second nitrogen for further functionalization.
Diagram: Orthogonal Protecting Group Strategy
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones | Semantic Scholar [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Welcome to the technical support guide for the purification of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar spirocyclic diamines. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.
The unique structure of this molecule, featuring a basic secondary amine and a lipophilic Boc-protecting group, presents a specific set of challenges in silica gel chromatography. This guide addresses these issues head-on with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound on silica gel?
The principal challenge stems from the presence of the free secondary amine at the 2-position. This basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to several common problems, including significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.
Q2: My compound is streaking badly on the TLC plate. What does this indicate and how can I fix it?
Streaking, or tailing, on a TLC plate is a classic indicator of a strong, undesirable interaction between your compound and the stationary phase. For this basic amine, it confirms the acid-base interaction mentioned above. To resolve this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient to dramatically improve the spot shape.
Q3: How do I select an appropriate starting solvent system for TLC analysis?
Given the molecule's moderate polarity—conferred by the polar amine and the nonpolar Boc group—a good starting point is a mixture of a nonpolar and a moderately polar solvent.[1][2] Begin with the systems outlined in the table below and adjust the ratio to achieve an Rf (retardation factor) value between 0.2 and 0.4 for optimal separation in column chromatography.
| Solvent System | Starting Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 70:30 | A standard, versatile system. Increase Ethyl Acetate for higher polarity. |
| Dichloromethane / Methanol | 98:2 | A more polar system. Use with caution as Methanol can dissolve silica. |
| Hexanes / Ethyl Acetate + 1% Et₃N | 70:30 | Recommended starting point to preemptively address tailing. |
Q4: Is there a risk of cleaving the Boc-protecting group on the silica gel column?
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[3] While the acidity of standard silica gel is generally not strong enough to cause significant deprotection during a typical, relatively quick flash chromatography run, prolonged exposure can lead to some loss of the protecting group. This risk is substantially mitigated by neutralizing the silica with a basic modifier like triethylamine. If you observe a new, more polar spot on your TLC after chromatography (which could be the fully deprotected diamine), consider reducing the time the compound spends on the column or using a pre-treated, deactivated neutral silica gel.
Q5: What are the likely impurities I need to separate?
Common impurities depend on the synthetic route but often include:
-
Starting Materials: Unreacted 2,9-diazaspiro[5.5]undecane. This will be significantly more polar than the product.
-
Di-Boc Protected Species: The compound where both nitrogens are protected by a Boc group. This will be significantly less polar.
-
Reaction Byproducts: Other minor impurities from the specific reaction chemistry employed.
A well-chosen solvent system should provide adequate separation from these species. The di-Boc impurity will elute much earlier, while the unprotected diamine may not elute at all without a highly polar or modified eluent.
Troubleshooting Guide: Common Purification Problems
This section provides a systematic approach to resolving the most frequent issues encountered during the purification of this compound.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | Strong acid-base interaction between the free amine and acidic silanol groups on the silica gel. | Primary Solution: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to the eluent. This deactivates the acidic sites. Alternative: Use a different stationary phase, such as neutral alumina or C18 reverse-phase silica. |
| Low or No Product Recovery | Irreversible adsorption onto the silica column due to strong ionic interactions. | Primary Solution: Flush the column with a highly polar, basic eluent (e.g., 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide) after your initial elution. Preventative Measure: Always use a basic modifier in your eluent from the start. Consider dry loading the sample onto a small amount of silica that has been pre-treated with the basic eluent. |
| Poor Separation from an Impurity | The chosen eluent system has insufficient resolving power for the product and a specific impurity. | Optimize the Solvent System: 1. If Rf values are too close, try a completely different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH). 2. Employ a shallow gradient elution, slowly increasing the polarity during the run to better resolve closely eluting spots. |
| Product Appears to Decompose | 1. Boc-group is being cleaved by the acidic silica. 2. The compound is unstable for other reasons on the stationary phase. | Primary Solution: Add a basic modifier (Et₃N) to the eluent to neutralize the silica. Alternative: Use a less acidic stationary phase like neutral alumina. Minimize the time on the column by using a higher flow rate. |
Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare Stock Solutions: Create dilute solutions of your crude product in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Prepare Eluent Systems: In small beakers, prepare ~10 mL each of several solvent systems. For example:
-
System A: 7:3 Hexanes/EtOAc
-
System B: 7:3 Hexanes/EtOAc + 1% Et₃N
-
System C: 95:5 DCM/MeOH
-
System D: 95:5 DCM/MeOH + 1% Et₃N
-
-
Spot TLC Plates: Using a capillary tube, spot your crude material on four separate silica gel TLC plates.
-
Develop Plates: Place one plate in each beaker containing a different eluent system. Cover the beakers to ensure a saturated atmosphere. Allow the solvent front to travel to about 1 cm from the top of the plate.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots using a UV lamp (if applicable) and then by staining with a potassium permanganate (KMnO₄) or ninhydrin stain.
-
Analyze: Compare the plates. The ideal system (likely System B or D) will show a round, non-tailing spot for your product with an Rf value between 0.2 and 0.4, and good separation from other spots.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol assumes an eluent system of Hexanes/EtOAc + 1% Et₃N has been selected.
-
Column Selection and Packing: Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column as a slurry with your chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of DCM. Add this solution directly and carefully to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Visual Workflows and Logic
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from orgsyn.org.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Center for Biotechnology Information.
-
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate. (n.d.). Sigma-Aldrich.
-
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate. (n.d.). Aurum Pharmatech.
-
This compound. (n.d.). ChemScene.
-
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate. (n.d.). ChemScene.
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. (n.d.). PubChem.
-
Experimental Procedures. (n.d.). Beilstein Journals.
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica.
-
tert-butyl tert-butyldimethylsilylglyoxylate. (n.d.). Organic Syntheses.
-
Technical Support Center: Reactions with Boc-Protected Amines. (n.d.). Benchchem.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
Technical Support Center: Synthesis of 2,9-Diazaspiro[5.5]undecane
Welcome to the dedicated technical support guide for the synthesis of 2,9-diazaspiro[5.5]undecane. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance your yield, purity, and overall success.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental observations and provides a step-by-step guide to diagnose and resolve the underlying issues.
Issue 1: Low Yield of 2,9-Diazaspiro[5.5]undecane with an Unexpected Oily Impurity
Question: "I'm attempting the synthesis of 2,9-diazaspiro[5.5]undecane starting from 4-piperidone and 1,3-dibromopropane, followed by a Wolff-Kishner reduction, but my yields are consistently low, and I'm isolating a significant amount of a viscous, oily byproduct. What could be happening?"
Analysis and Solution:
This is a classic issue often encountered in multi-step syntheses involving dialkylation of a cyclic ketone precursor. The primary culprit is often the formation of a quaternary ammonium salt via over-alkylation, which is resistant to the desired downstream reactions and can polymerize or decompose under harsh conditions like the Wolff-Kishner reduction.
Plausible Side Reaction: Quaternization
The nitrogen atom of the piperidone ring is a nucleophile that can compete with the enolate for the second molecule of the alkylating agent (1,3-dibromopropane). This leads to the formation of a spirocyclic quaternary ammonium salt.
Experimental Protocol: Diagnosing and Mitigating Quaternization
-
Reaction Monitoring:
-
Carefully monitor the initial alkylation step using TLC or LC-MS. The quaternary salt, being highly polar, will often remain at the baseline on TLC or have a very different retention time in LC compared to the desired spiro-diketone intermediate.
-
-
Control of Stoichiometry and Addition Rate:
-
Use a precise 1:1 stoichiometry of the piperidone derivative to the dihaloalkane.
-
Employ a slow, dropwise addition of the alkylating agent (e.g., via a syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the desired C-alkylation over N-alkylation.
-
-
Choice of Base and Solvent:
-
A bulky base, such as potassium tert-butoxide (t-BuOK), can sterically hinder the approach to the nitrogen atom, thus favoring the formation of the kinetic enolate for C-alkylation.
-
Using a less polar, aprotic solvent can sometimes disfavor the formation of charged quaternary salts.
-
Workflow for Minimizing N-Alkylation Side Reaction
Caption: Workflow to diagnose and mitigate N-alkylation.
Issue 2: Incomplete Reduction of the Spiro-Diketone Intermediate
Question: "I have successfully synthesized the N-benzyl-2,9-diazaspiro[5.5]undecane-1,8-dione intermediate. However, upon reduction with LiAlH₄, my NMR spectrum shows a complex mixture of partially reduced products alongside my desired fully reduced product. How can I improve the selectivity of this reduction?"
Analysis and Solution:
The reduction of a diamide or diketone with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can indeed be challenging to drive to completion. The presence of partially reduced intermediates, such as amino-alcohols or keto-amines, is a common outcome. This is often due to insufficient reducing agent, deactivation of the LiAlH₄, or suboptimal reaction temperature and time.
Key Intermediates in Partial Reduction:
-
Amino-alcohol: One carbonyl group is reduced to a hydroxyl group, while the other is reduced to the amine.
-
Keto-amine: One carbonyl is fully reduced to a CH₂, while the other remains a ketone.
Experimental Protocol: Achieving Complete Reduction
-
Reagent Stoichiometry and Quality:
-
Use a significant excess of LiAlH₄ (typically 4-8 equivalents per mole of the diketone) to ensure sufficient reducing power to drive the reaction to completion.
-
Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions. Old or partially hydrolyzed LiAlH₄ will have significantly reduced activity.
-
-
Reaction Temperature and Time:
-
The reduction of amides often requires elevated temperatures. A common procedure is to add the LiAlH₄ at 0 °C and then slowly warm the reaction to reflux in a high-boiling ethereal solvent like THF or dioxane.
-
Extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material and partially reduced intermediates are no longer observed.
-
-
Work-up Procedure (Fieser Method):
-
A careful work-up is critical to avoid the formation of aluminum gels that can trap the product and complicate purification. The Fieser work-up is highly recommended:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid thoroughly with an appropriate solvent (e.g., THF, EtOAc).
-
-
Data Summary: Impact of Reaction Conditions on Reduction
| Parameter | Suboptimal Condition | Recommended Condition | Expected Outcome |
| LiAlH₄ Equivalents | 2-3 eq. | 4-8 eq. | Drives reaction to completion |
| Temperature | Room Temperature | Reflux in THF | Overcomes activation energy for second reduction |
| Reaction Time | 2-4 hours | 12-24 hours (monitored) | Ensures full conversion |
| Work-up | Quenching with water only | Fieser Method | Prevents product loss in aluminum gels |
Frequently Asked Questions (FAQs)
Q1: My synthesis involves a reductive amination step with 4-piperidone. I'm observing a significant amount of a higher molecular weight byproduct. What is it likely to be?
A1: A common side reaction in the reductive amination of ketones is the self-condensation of the ketone to form an aldol adduct, which can then undergo further reactions. In the case of 4-piperidone, this can lead to the formation of dimeric or trimeric structures, which would correspond to the higher molecular weight byproducts you are observing. To minimize this, ensure that the amine is present in the reaction mixture before the reducing agent is introduced, and consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to promote aldol reactions.
Q2: I am using a published procedure for the synthesis of 2,9-diazaspiro[5.5]undecane, but the final product is contaminated with a persistent impurity that has a similar polarity, making it difficult to remove by column chromatography. What strategies can I use for purification?
A2: When chromatographic separation is challenging due to similar polarities, several alternative strategies can be employed:
-
Salt Formation and Recrystallization: Since your target compound is a diamine, it can be converted into a dihydrochloride or dihydrobromide salt by treatment with HCl or HBr in a suitable solvent (e.g., isopropanol, ethanol). Spirocyclic diamine salts often have good crystallinity, and this process can be highly effective for removing closely related, non-basic impurities. The free base can then be regenerated by treatment with a base.
-
Derivative Formation: If the impurity contains a reactive functional group that the target compound does not (or vice versa), you can selectively react the impurity to dramatically change its polarity, allowing for easy separation.
-
Preparative HPLC: If all else fails, preparative reverse-phase HPLC is a powerful tool for separating closely related compounds.
Mechanistic Pathway: Dihydrochloride Salt Formation for Purification
Caption: Purification via dihydrochloride salt formation.
References
Technical Support Center: Optimizing Coupling Reactions for 9-Boc-2,9-diazaspiro[5.5]undecane
Welcome to the technical support center for optimizing coupling reactions with 9-Boc-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. 9-Boc-2,9-diazaspiro[5.5]undecane is a privileged scaffold in modern drug discovery, prized for the rigid, three-dimensional conformation it imparts to molecules. However, the inherent steric hindrance of the secondary amine at the 2-position presents unique challenges in common bond-forming reactions.
This document provides in-depth troubleshooting guides, detailed protocols, and the causal reasoning behind experimental choices to empower you to overcome these challenges and achieve high-yielding, reproducible results.
Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone transformation for forming C(aryl)-N bonds, and it is frequently employed to couple 9-Boc-2,9-diazaspiro[5.5]undecane with aryl or heteroaryl halides and triflates.[1][2][3] The success of this reaction is critically dependent on the careful selection of catalyst, ligand, base, and solvent to overcome the steric bulk of the spirocyclic amine.
Troubleshooting & FAQs: Buchwald-Hartwig Amination
Question 1: My reaction shows low or no conversion to the desired product. What are the most common culprits?
Answer: This is a frequent issue, often traceable to one or more of the following factors:
-
Inadequate Catalyst System: The combination of palladium precursor and phosphine ligand is the single most critical factor.[4] For a sterically hindered secondary amine like 9-Boc-2,9-diazaspiro[5.5]undecane, standard ligands like P(t-Bu)₃ may be insufficient. More specialized, bulky, and electron-rich biarylphosphine ligands are required to facilitate both the oxidative addition and the challenging reductive elimination step.[5]
-
Incorrect Base Selection: The base not only serves to deprotonate the amine but also participates in the catalytic cycle. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often necessary for hindered amines.[6] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be required, often necessitating a change in ligand and higher temperatures.[4][7]
-
Oxygen or Moisture Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Incomplete degassing of solvents or failure to maintain a robust inert atmosphere (Argon or Nitrogen) is a common cause of catalyst deactivation and reaction failure. Ensure all reagents are anhydrous and solvents are properly degassed.
-
Insufficient Temperature: While excessive heat can cause catalyst decomposition, these couplings often require elevated temperatures (80-110 °C) to overcome the activation energy, especially with less reactive aryl chlorides.[4][8]
Question 2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can this be minimized?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the amido complex.[1]
-
Causality: For 9-Boc-2,9-diazaspiro[5.5]undecane, the bulky spirocycle can slow the C-N bond-forming reductive elimination. If the base used (e.g., NaOtBu) has a β-hydride, it can lead to undesired side reactions.
-
Solution: Switching to a ligand that accelerates reductive elimination is key. The use of highly specialized Buchwald ligands such as RuPhos, BrettPhos, or XPhos is often effective.[5] These ligands are designed to promote the desired C-N coupling over competing pathways. Additionally, lowering the reaction temperature slightly can sometimes disfavor the hydrodehalogenation pathway.
Question 3: My purification is complicated by persistent palladium and ligand-related impurities. What are the best practices for workup and purification?
Answer: Removing residual palladium and phosphine oxide byproducts is a common challenge.
-
Optimized Workup: After the reaction, a simple aqueous workup may not be sufficient. Consider a quench with aqueous NH₄Cl, followed by stirring the organic layer with a metal scavenger (e.g., silica-based thiol or amine scavengers) for a few hours before filtration and concentration.
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the palladium black and some baseline impurities before concentration.
-
Chromatography: Use a solvent system with a small percentage of a polar coordinating solvent like methanol or an amine base (e.g., 0.5% triethylamine in your ethyl acetate/hexane mobile phase). The amine can help prevent the product from streaking on the silica gel column, which can be caused by coordination of the free amine to the acidic silica surface.
Data Presentation: Recommended Conditions for Buchwald-Hartwig Coupling
The choice of ligand and base is paramount. The following table provides starting points for optimization based on the aryl halide coupling partner.
| Aryl Halide | Recommended Ligand | Palladium Source | Recommended Base | Solvent | Typical Temp. (°C) |
| Aryl Bromide/Iodide | RuPhos or XPhos | RuPhos Pd G3 or XPhos Pd G3 | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 100 |
| Aryl Chloride (Electron-deficient) | BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene or Dioxane | 100 - 110 |
| Aryl Chloride (Electron-rich) | AdBrettPhos or tBuXPhos | AdBrettPhos Pd G3 | LHMDS | Toluene | 100 - 110 |
| Aryl Tosylate/Mesylate | XPhos | XPhos Pd G3 | K₃PO₄ or K₂CO₃ | t-BuOH or Dioxane | 100 - 110 |
Pre-catalysts (G3) are generally preferred as they are air-stable and provide more reproducible generation of the active Pd(0) species.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and must be optimized for specific substrates.[4]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 9-Boc-2,9-diazaspiro[5.5]undecane (1.2 mmol, 1.2 equiv), the appropriate phosphine ligand pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualization: Troubleshooting Workflow for a Failed Buchwald-Hartwig Reaction
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Preventing Epimerization During Boc-Deprotection of Diazaspiro[5.5]undecanes
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of diazaspiro[5.5]undecane scaffolds during the crucial N-Boc deprotection step. These spirocyclic systems are privileged structures in modern medicinal chemistry, and controlling their absolute stereochemistry is paramount to achieving desired pharmacological activity.[1] This guide provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge successfully.
Section 1: Understanding the Core Problem: The "Why"
Before troubleshooting, it is essential to understand the underlying chemical principles that lead to epimerization. This section breaks down the mechanism and the key factors at play.
FAQ 1: What is epimerization, and why is my diazaspiro[5.5]undecane derivative susceptible during Boc-deprotection?
Answer: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[2] For many diazaspiro[5.5]undecane analogs, particularly those containing a carbonyl group (a ketone) at a position alpha to both a stereocenter and the Boc-protected nitrogen, the risk of epimerization is significantly elevated during acid-catalyzed Boc-deprotection.
The mechanism proceeds as follows:
-
Acid-Catalyzed Enolization: The strong acid used for deprotection (e.g., trifluoroacetic acid - TFA) protonates the carbonyl oxygen. This increases the acidity of the proton at the adjacent stereocenter (the α-proton).
-
Formation of a Planar Intermediate: A base (which can be the solvent or the counter-ion of the acid) abstracts this now-acidic α-proton, leading to the formation of a planar enol or enolate-like intermediate.
-
Loss of Stereochemical Information: Once this planar intermediate is formed, the original stereochemical information at that center is lost.
-
Re-protonation: Subsequent re-protonation of the double bond can occur from either face. While one face will regenerate the starting material's configuration, the other will produce the opposite configuration—the epimer.
This process is often driven by thermodynamics, meaning the reaction will favor the formation of the most stable epimer. If your desired product is the thermodynamically less stable isomer, prolonged exposure to acidic conditions will inevitably lead to a mixture of products.
Caption: Mechanism of Acid-Catalyzed Epimerization.
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a logical, step-by-step approach to diagnosing and solving epimerization issues encountered during your experiments.
Question 1: I'm observing significant epimerization (>10%) with my standard TFA/DCM protocol. What is the first and most critical adjustment I should make?
Answer: The primary cause is likely that the reaction conditions favor thermodynamic control, allowing the system to equilibrate to the more stable epimer.[3][4] Your first intervention should be to shift the reaction conditions to favor kinetic control . The kinetic product is the one that forms fastest, which, in this case, is the desired deprotected product without epimerization.[5]
Immediate Action Plan: Favor Kinetic Control
-
Lower the Temperature: Drastically reduce the reaction temperature. If you are running the reaction at room temperature (20-25°C), cool it to 0°C using an ice bath. For extremely sensitive substrates, temperatures of -20°C or lower may be necessary.
-
Shorten the Reaction Time: At lower temperatures, the deprotection reaction will be slower, but the rate of epimerization (which often has a higher activation energy) will be reduced even more significantly.[3][5] Monitor the reaction closely by TLC or LCMS and quench it immediately upon consumption of the starting material. Avoid letting the reaction stir for an extended "standard" time.
| Parameter | Standard Conditions (Thermodynamic Control) | Recommended Conditions (Kinetic Control) | Rationale |
| Temperature | 20-25°C (Room Temp) | 0°C to -20°C | Reduces the energy available to overcome the activation barrier for epimerization. |
| Reaction Time | 1-4 hours (fixed) | 15-60 min (monitored) | Minimizes the time for the reversible epimerization process to reach equilibrium. |
| Acid Conc. | 25-50% TFA in DCM | 25% TFA in DCM | Use the lowest concentration that effectively promotes deprotection in a reasonable timeframe. |
Question 2: I've implemented kinetic control (low temp, short time), and while epimerization is reduced, it's still present. What milder acidic reagents can I use?
Answer: If TFA is still too harsh, switching to a different acid system is the next logical step. The goal is to find an acid strong enough to cleave the Boc group efficiently but not so strong that it aggressively promotes enolization.
Recommended Alternative: 4M HCl in 1,4-Dioxane Hydrochloric acid in an ethereal solvent like dioxane is a very common and effective alternative to TFA.[6][7][8] It is often perceived as "milder" because the chloride ion is less coordinating than the trifluoroacetate anion, which can alter the reaction environment.
See below for a detailed protocol using this reagent.
Question 3: My substrate is exceptionally acid-labile. Are there any non-acidic or Lewis acid-based methods to remove the Boc group?
Answer: Yes, for highly sensitive molecules, avoiding strong Brønsted acids entirely is the best strategy. Several methods have been developed for this purpose.
Recommended Alternatives for Acid-Sensitive Substrates:
-
Lewis Acid-Mediated Deprotection: Lewis acids like Zinc Bromide (ZnBr₂) in an inert solvent like dichloromethane (DCM) can effectively cleave Boc groups, particularly from secondary amines, under conditions that are much milder than strong protic acids.[9]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating the substrate in a high-boiling, inert solvent.[10] This method is only suitable if your molecule can withstand temperatures typically above 100-150°C. The primary benefit is the complete absence of acidic reagents.[10]
-
Silyl-Based Reagents: Reagents like iodotrimethylsilane (TMSI) can deprotect Boc groups under neutral conditions, although they can be aggressive and require careful handling.[11]
The Lewis acid approach is often the most practical and reliable for complex molecules that cannot tolerate strong acids or high heat. A protocol for this method is provided below.
Caption: Troubleshooting Workflow for Epimerization.
Section 3: Validated Experimental Protocols
Here we provide detailed, step-by-step protocols for the recommended deprotection methods. Always perform these on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Boc-Deprotection under Kinetically Controlled Conditions with HCl/Dioxane
This protocol is designed to minimize epimerization by using a milder acid at low temperature.
Materials:
-
Boc-protected diazaspiro[5.5]undecane derivative
-
4.0 M solution of HCl in 1,4-dioxane (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice-water bath
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath and stir for 10-15 minutes to ensure thermal equilibrium.
-
Acid Addition: Slowly add the 4.0 M HCl solution in 1,4-dioxane (5-10 eq) to the cooled, stirring solution.
-
Monitoring: Monitor the reaction progress every 15 minutes using TLC or LCMS. The reaction is typically complete within 30-90 minutes. Do not let the reaction proceed longer than necessary.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding it to a chilled, vigorously stirring solution of saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂)!
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine hydrochloride salt.
Protocol 2: Lewis Acid-Mediated Boc-Deprotection with Zinc Bromide
This protocol is suitable for substrates that are highly sensitive to strong Brønsted acids.[9]
Materials:
-
Boc-protected diazaspiro[5.5]undecane derivative
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or EDTA solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add anhydrous zinc bromide (2.0-3.0 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is generally slower than with strong acids, often requiring 4-12 hours. Monitor progress by TLC or LCMS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by washing with an aqueous solution of Rochelle's salt or EDTA. This will complex with the zinc salts and break up any emulsions.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate under reduced pressure to obtain the free amine product.
References
-
Van der Heijden, G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]
-
Mampuys, P., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available at: [Link]
-
Reddit r/chemistry. (2023). Alternative Methods for Boc Deprotection. Available at: [Link]
-
Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
Reddit r/Mcat. (2024). Kinetic vs Thermodynamic "control" and "product". Available at: [Link]
-
Vantourout, J. C., et al. (2015). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Angewandte Chemie. Available at: [Link]
-
Medicilon. (2022). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Kiss, L., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]
-
MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available at: [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
-
Al-Dulayymi, J. R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Galmarini, D., et al. (2014). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Journal of The American Chemical Society. Available at: [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Welcome to the technical support center for Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this valuable spirocyclic diamine building block. Our focus is on providing practical, field-proven insights and robust protocols to ensure the highest quality of your material for downstream applications.
Introduction: The Challenge of Purity in Spirocyclic Diamines
This compound is a key intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure.[1][2] However, its synthesis, which typically involves the protection of one of the two secondary amine functionalities, can lead to a range of impurities. These can arise from incomplete reactions, side reactions, or the inherent properties of the reagents used. This guide will walk you through the identification and removal of these impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows multiple spots on the TLC plate. What are the likely impurities?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of impurities. For a reaction involving the mono-Boc protection of 2,9-diazaspiro[5.5]undecane, the most common impurities are:
-
Unreacted Starting Material: The unprotected 2,9-diazaspiro[5.5]undecane.
-
Di-Boc Protected Adduct: The di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): The protecting agent itself.
-
tert-Butanol: A byproduct of the protection reaction.
If your synthesis involves the deprotection of a di-Boc protected precursor to obtain the mono-Boc product, you might encounter:
-
Incompletely Deprotected Starting Material: The di-Boc protected compound.[3]
-
Over-Deprotected Product: The fully unprotected 2,9-diazaspiro[5.5]undecane.
-
Side-products from t-butyl cation: During acidic deprotection, the generated tert-butyl cation can alkylate nucleophilic sites.[4]
Q2: How can I remove the unreacted 2,9-diazaspiro[5.5]undecane from my desired mono-Boc product?
A2: The unreacted diamine is more polar and has two basic nitrogen atoms, making it amenable to separation by either acid-base extraction or column chromatography.
-
Acid-Base Extraction: This is a highly effective method. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the more basic diamine will be protonated and move to the aqueous layer. The desired mono-Boc product, being less basic due to the electron-withdrawing nature of the Boc group, will remain in the organic layer.
-
Column Chromatography: The diamine will have a much lower Rf value on silica gel compared to the mono-Boc product. A standard silica gel column using a gradient elution, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the two compounds.
Q3: I suspect I have the di-Boc protected compound as an impurity. How can I remove it?
A3: The di-Boc protected compound is significantly less polar than the mono-Boc product. This difference in polarity is the key to its removal.
-
Flash Column Chromatography: This is the most reliable method. The di-Boc adduct will elute much faster from a silica gel column. A carefully chosen solvent system, such as a mixture of hexanes and ethyl acetate, will allow for a clean separation. You can monitor the fractions by TLC to isolate the desired mono-Boc product.
Q4: My purified product is an oil, but I expect a solid. What could be the issue?
A4: Boc-protected amines can sometimes be obtained as oils or low-melting solids, especially if minor impurities are present.[5]
-
Residual Solvents: Ensure all solvents from the workup and purification are thoroughly removed under high vacuum.
-
Presence of tert-Butanol: This byproduct of the Boc protection can be persistent. It can often be removed by co-evaporation with a solvent like toluene or by thorough drying under high vacuum.
-
Crystallization/Precipitation: If the product is sufficiently pure, you can attempt to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.
Purification Protocols
Here are detailed protocols for the most common and effective purification techniques.
Protocol 1: Acid-Base Extraction for Removal of Unreacted Diamine
This protocol is designed to separate the basic diamine starting material from the less basic mono-Boc protected product.
Materials:
-
Crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (unless a halogenated solvent is used, in which case it will be the bottom layer).
-
Drain the aqueous (bottom) layer.
-
Repeat the acid wash (steps 3-6) one more time to ensure complete removal of the diamine.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the desired mono-Boc product from both more polar (unreacted diamine) and less polar (di-Boc adduct) impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Determine the appropriate eluent system: Use TLC to find a solvent mixture that gives good separation between your product and the impurities. The desired product should have an Rf value of approximately 0.2-0.4.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elute the column: Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions: Collect the eluent in small fractions.
-
Monitor the fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
| Compound | Typical Rf Value (Hexane:EtOAc 1:1) | Purification Method |
| 2,9-Diazaspiro[5.5]undecane | ~0.05 (streaking) | Acid-Base Extraction, Column Chromatography |
| This compound | ~0.3 | Column Chromatography, Acid-Base Extraction |
| Di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate | ~0.7 | Column Chromatography |
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Concluding Remarks
The successful purification of this compound hinges on a clear understanding of the potential impurities and the application of appropriate separation techniques. By leveraging the differences in polarity and basicity between the desired product and its common contaminants, researchers can consistently obtain high-purity material. This guide provides a foundational framework for troubleshooting and optimizing your purification processes. For further assistance, please consult the referenced literature.
References
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
-
Sense Chemicals (Shanghai) Co., Ltd. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. [Link]
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
-
ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
PubChem. 2,9-Diazaspiro[5.5]undecane-9-carboxamide. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Welcome to the comprehensive technical support guide for the scalable synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.
I. Synthetic Strategy Overview
The scalable synthesis of this compound, a valuable building block in medicinal chemistry due to its rigid spirocyclic scaffold, presents several synthetic challenges.[1][2] The strategy outlined here is a convergent approach designed for scalability and robustness, proceeding through key stages of spirocycle formation, functional group manipulation, and selective protection.
II. Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
III. Frequently Asked Questions (FAQs)
Q1: Why is a multi-step synthesis necessary for this molecule?
A1: The structure of this compound incorporates a spirocyclic core with two nitrogen atoms at specific positions.[3] Building this complex, three-dimensional architecture with the desired regioselectivity requires a sequential approach. A multi-step synthesis allows for controlled bond formation and functional group introduction at each stage, minimizing the formation of isomeric byproducts and facilitating purification.
Q2: What are the critical control points in this synthesis?
A2: The most critical steps are:
-
Spirocyclization: The formation of the spirocyclic core is paramount. Reaction conditions must be carefully optimized to favor the desired intramolecular cyclization over potential intermolecular side reactions.
-
Reduction of the diamide: This step can be challenging due to the stability of the amide bonds. The choice of reducing agent and reaction conditions are crucial to achieve complete reduction without cleaving the spirocyclic ring.
-
Selective Boc-protection: Achieving mono-protection at the desired nitrogen (N9) can be difficult due to the presence of two secondary amines. The stoichiometry of the Boc-anhydride and the reaction conditions must be precisely controlled.[4][5]
Q3: Can other protecting groups be used instead of benzyl groups?
A3: Yes, other protecting groups such as carbamates (e.g., Cbz) can be employed. However, benzyl groups are often chosen for their relative stability during the initial synthetic steps and their clean removal via catalytic hydrogenation, which is a scalable and generally high-yielding process. The choice of protecting group should be compatible with the downstream reaction conditions.
Q4: What is the expected overall yield for this synthesis on a larger scale?
A4: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the optimization of each step. On a research scale, an overall yield of 15-25% would be considered good. For a scalable process, each step would need to be individually optimized to achieve yields of 85-95% to make the overall process economically viable.
IV. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield in the Horner-Wadsworth-Emmons reaction | - Incomplete deprotonation of the phosphonate ester.- Steric hindrance from the piperidone.- Suboptimal reaction temperature. | - Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH) and allow sufficient time for deprotonation.- Consider using a less sterically hindered phosphonate reagent if possible.- Optimize the reaction temperature; some reactions benefit from cooling to 0°C before the addition of the ketone. |
| Formation of multiple products during Michael addition | - Competing side reactions of the enolate.- Polymerization of the Michael acceptor. | - Use aprotic solvents to minimize proton exchange.- Add the Michael acceptor slowly to the reaction mixture containing the amine to maintain a low concentration of the acceptor.- Consider using a milder base to generate the enolate. |
| Incomplete reduction of the spiro-diketopiperazine | - Insufficient amount of reducing agent.- Deactivation of the reducing agent.- Low reaction temperature or short reaction time. | - Use a significant excess of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).- Ensure all reagents and solvents are anhydrous, as water will quench LiAlH₄.- Perform the reaction at reflux in a high-boiling solvent like THF for an extended period (monitor by TLC or LC-MS). |
| Mixture of mono- and di-Boc protected products | - Excess of Boc-anhydride.- Reaction temperature is too high.- Prolonged reaction time. | - Carefully control the stoichiometry of (Boc)₂O (use 1.0-1.1 equivalents).- Perform the reaction at a low temperature (0°C to room temperature).- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[6] |
| Difficulty in purifying the final product | - Presence of unreacted starting material or di-protected byproduct.- Contamination with residual palladium catalyst from debenzylation. | - Use column chromatography with a carefully selected solvent system to separate the desired mono-protected product from impurities.- After hydrogenation, filter the reaction mixture through a pad of Celite to remove the bulk of the palladium on carbon. If necessary, treat the crude product with a palladium scavenger.[7] |
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 2,9-Dibenzyl-2,9-diazaspiro[5.5]undecane-1,5-dione (Intermediate F)
-
Step A: Horner-Wadsworth-Emmons Reaction: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C, add a solution of ethyl 2-(diethoxyphosphoryl)acrylate (1.1 eq) in THF dropwise. Stir for 30 minutes at 0°C, then add a solution of 1-benzyl-4-piperidone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield Intermediate A.
-
Step B: Michael Addition and Cyclization: To a solution of Intermediate A (1.0 eq) in ethanol, add benzylamine (1.1 eq). Heat the mixture to reflux for 24-48 hours. Upon cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product is then triturated with diethyl ether or recrystallized to afford the spiro-diketopiperazine (Intermediate F).
Protocol 2: Reduction and Deprotection
-
Step A: Reduction: To a suspension of LiAlH₄ (5.0 eq) in anhydrous THF at 0°C, add a solution of Intermediate F (1.0 eq) in THF dropwise. After the addition is complete, heat the mixture to reflux for 24 hours. Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to give the crude dibenzylated diamine (Intermediate H), which can be used in the next step without further purification.
-
Step B: Debenzylation: Dissolve Intermediate H (1.0 eq) in methanol or ethanol. Add Pd/C (10 wt%, 0.1 eq) to the solution. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring for 12-24 hours. Filter the reaction mixture through Celite and wash the filter cake with methanol. Concentrate the filtrate to yield the crude diamine (Intermediate E).
Protocol 3: Selective Boc Protection
-
Dissolve the crude 2,9-diazaspiro[5.5]undecane (Intermediate E, 1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.[8]
VI. Troubleshooting Workflow Diagram
Sources
- 1. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | CAS 1023595-19-8 [matrix-fine-chemicals.com]
Technical Support Center: Work-up Procedures for Reactions with 9-Boc-2,9-diazaspiro[5.5]undecane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-Boc-2,9-diazaspiro[5.5]undecane in their synthetic workflows. This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common and complex issues encountered during reaction work-up. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot and optimize your procedures effectively.
Core Concepts & General Considerations
9-Boc-2,9-diazaspiro[5.5]undecane is a valuable building block, featuring a spirocyclic core and two nitrogen atoms with distinct chemical environments. One nitrogen is part of a piperidine ring and is protected by a tert-butyloxycarbonyl (Boc) group, rendering it significantly less nucleophilic and basic. The other nitrogen, in the second piperidine ring, is a secondary amine, which typically retains its basicity and nucleophilicity. This difference is the cornerstone of its utility in synthesis and is a critical factor to consider during the work-up design.
The Boc protecting group is famously labile under acidic conditions.[1][2] While generally stable to neutral and basic conditions, inadvertent exposure to strong acids during work-up can lead to premature deprotection and yield loss. A typical aqueous work-up for a reaction involving a Boc-protected amine includes dilution with an organic solvent, followed by washes with saturated aqueous sodium bicarbonate and brine.[3]
Troubleshooting Guide & FAQs
This section directly addresses specific challenges you may encounter.
Question 1: After my reaction, I have unreacted 9-Boc-2,9-diazaspiro[5.5]undecane. How can I effectively remove it from my non-polar to moderately polar product?
Answer:
This is a common scenario. The unreacted starting material, containing a free secondary amine, has a significantly different polarity and basicity compared to many desired products. This difference can be exploited for selective removal.
Strategy 1: Acidic Wash (for base-stable products)
The most straightforward method is to perform a liquid-liquid extraction with a dilute aqueous acid. The basic secondary amine of the 9-Boc-2,9-diazaspiro[5.5]undecane will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase.
Detailed Protocol:
-
Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution, such as 0.5 M HCl or 1 M citric acid.[3] Perform this wash 2-3 times to ensure complete removal.
-
Critical Step: After the acid wash, it is imperative to neutralize any residual acid in the organic layer to prevent potential Boc deprotection of your desired product. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Finally, wash the organic layer with brine to remove bulk water.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: The protonation of the free amine drastically increases its polarity and water solubility. Your desired product, lacking this basic handle (or having it masked), should remain in the organic layer. Citric acid is a good alternative to HCl for highly acid-sensitive products as it is a weaker acid.
Question 2: I'm observing a persistent emulsion at the aqueous-organic interface during my extraction. What is causing this and how can I resolve it?
Answer:
Emulsion formation is a frequent issue in the extraction of amine-containing compounds.[4] Amines, especially at high concentrations, can act as surfactants, stabilizing the mixture of two immiscible liquids.[4] Vigorous shaking exacerbates this by creating fine droplets.[4]
Troubleshooting Steps:
-
Gentle Inversion: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel 10-15 times to allow for phase contact with minimal shear force.
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by destabilizing the surfactant-like interactions at the interface.
-
Change of Solvent: If emulsions persist, adding a different organic solvent can alter the phase properties. For instance, if you are using ethyl acetate, adding some toluene might help.
-
Filtration: For stubborn emulsions, you can try filtering the entire mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.[5]
Question 3: My product is also a basic amine, but it's more lipophilic than the starting material. How can I separate my product from unreacted 9-Boc-2,9-diazaspiro[5.5]undecane?
Answer:
When both the starting material and the product are basic, a simple acid wash is not selective. In this case, purification will rely on differences in physical properties, primarily polarity.
Strategy: Column Chromatography
Flash column chromatography on silica gel is the most effective method here.
-
Stationary Phase: Standard silica gel (SiO₂) is acidic and suitable for many Boc-protected compounds.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.
-
Start with a low polarity eluent to first wash off any non-polar impurities.
-
Gradually increase the polarity to elute your more lipophilic product.
-
The more polar, unreacted 9-Boc-2,9-diazaspiro[5.5]undecane (due to its free N-H group) will have a stronger affinity for the silica gel and will elute later, or may require a significantly more polar eluent system (e.g., containing methanol or a small amount of triethylamine).
-
-
Additive for Tailing Reduction: Basic compounds can "tail" on silica gel. To mitigate this, you can pre-treat the silica gel with triethylamine (Et₃N) or include a small percentage (0.5-1%) of Et₃N in your eluent system. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
Quantitative Data Summary for Separation
| Compound | Typical Polarity | Elution Order on Normal Phase Silica |
| Lipophilic Amine Product | Lower | Earlier |
| 9-Boc-2,9-diazaspiro[5.5]undecane | Higher (due to free N-H) | Later |
Question 4: I suspect I am losing my Boc group during the work-up. How can I confirm this and prevent it?
Answer:
Loss of the Boc group is a primary concern and typically occurs due to exposure to acidic conditions.[1][2] The resulting free diamine is very polar and may be lost to the aqueous phase or complicate purification.
Confirmation:
-
TLC Analysis: Spot a sample of your crude organic layer on a TLC plate. The deprotected diamine will be a highly polar spot, often staying at the baseline in many solvent systems. Compare this to a standard of your desired product and the starting material.
-
LC-MS Analysis: This is the most definitive method. Look for a mass corresponding to your product minus 100 Da (the mass of the Boc group).
Prevention Strategies:
-
Avoid Strong Acids: Do not use strong acids (e.g., >1M HCl, TFA) in your aqueous work-up. If an acid wash is necessary, use a milder, dilute acid like 0.5 M citric acid and minimize contact time.
-
Immediate Neutralization: Always follow an acid wash with a saturated NaHCO₃ wash to ensure all acidic residues are quenched.[6]
-
Careful Concentration: When removing solvents on a rotary evaporator, ensure that no residual acid is present. If you suspect acid contamination, co-evaporate the residue with a non-acidic solvent like toluene or isopropanol to azeotropically remove traces of acid and water.[1]
-
Buffered Chromatography: If using reverse-phase chromatography for purification, avoid mobile phases containing trifluoroacetic acid (TFA), as this can readily cleave the Boc group, especially during evaporation of the collected fractions.[7] Opt for buffered systems, such as ammonium acetate or ammonium bicarbonate, if your compound is compatible.
Visualizing the Workflow
A well-designed work-up is a logical sequence of steps designed to isolate the desired product.
Sources
Validation & Comparative
Navigating Spirocyclic Scaffolds: A Comparative SAR Guide to 2,9-Diazaspiro[5.5]undecane Analogs
The diazaspiro[5.5]undecane core, a privileged scaffold in modern medicinal chemistry, represents a fascinating structural motif where two nitrogen-containing six-membered rings are joined through a single quaternary carbon atom. This rigid, three-dimensional architecture offers a unique vectoral display of substituents, making it an attractive starting point for designing potent and selective ligands for a variety of biological targets. However, the specific arrangement of the nitrogen atoms within the spirocyclic system—creating constitutional isomers such as the 1,9-, 3,9-, and the less-explored 2,9-diazaspiro[5.5]undecane—dramatically influences the molecule's physicochemical properties and its preferred interactions with protein targets.
This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) of 2,9-diazaspiro[5.5]undecane analogs. Due to the nascent stage of research on this specific isomer, we will frame our discussion with a focused case study on its emerging role in orexin receptor antagonism and cytotoxicity. To provide a richer context for drug development professionals, we will objectively compare its profile with the more extensively studied 1,9- and 3,9-isomers, elucidating how subtle changes in nitrogen placement unlock entirely different therapeutic applications, from metabolic disorders to CNS pathologies.
The 2,9-Diazaspiro[5.5]undecane Core: An Emerging Scaffold
While less prevalent in the literature than its isomers, the 2,9-diazaspiro[5.5]undecane framework has recently been identified as a potent core for modulating complex biological systems, including the sleep-wake cycle and cancer cell viability.
Case Study 1: Orexin Receptor Antagonism for Insomnia
The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of arousal and wakefulness.[1][2] Dual orexin receptor antagonists (DORAs) have emerged as a clinically validated class of therapeutics for insomnia. Research into novel scaffolds identified the 2,9-diazaspiro[5.5]undecan-1-one core as a promising template for potent orexin antagonists.[3][4]
A key study by Gee et al. explored the SAR of this scaffold, revealing critical insights into the molecular determinants of activity.[4] The general structure involves substitutions at the N2 and N9 positions of the spirocyclic core.
-
N9-Substitution : This position is crucial for receptor interaction. Attaching a bulky, heterocyclic group such as a dimethylpyrimidine moiety at N9 was found to be highly favorable for potent antagonism.[5]
-
N2-Substitution : The substituent at the N2 position primarily modulates potency and selectivity. Small, flexible linkers connecting to an aromatic group, such as a (5-methoxy-1H-indol-3-yl)methyl group, were shown to yield high-affinity ligands.[5] The nature of this group allows for key interactions within the receptor binding pocket.
The causality behind these findings lies in the spatial orientation of the substituents. The rigid spirocyclic core acts as a scaffold, positioning the N2 and N9 groups in a precise geometry to occupy distinct sub-pockets of the orexin receptors. The N9-heterocycle is thought to engage with residues in the transmembrane domain, while the N2-substituent explores a more solvent-exposed region.
Experimental Protocols: A Guide to Pharmacological Characterization
To ensure scientific integrity and reproducibility, the protocols used to characterize these ligands must be robust and self-validating. Below are representative methodologies for key assays mentioned in this guide.
Protocol 1: Radioligand Competition Binding Assay for Sigma-2 Receptors (σ2R)
This protocol is adapted for determining the binding affinity (Ki) of a test compound for σ2R, a potential target for this scaffold family. The principle is to measure the ability of a non-radioactive test compound to displace a known radioligand from the receptor.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation : Homogenize tissue rich in σ2R (e.g., rat liver) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and prepare a membrane fraction via differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup : In a 96-well plate, combine the following in a final volume of 100-200 µL:
-
Assay Buffer : 50 mM Tris-HCl, pH 8.0.
-
Membrane Homogenate : 30-60 µg of protein. [6] * σ1R Masking Ligand : A fixed concentration of a σ1R-selective ligand (e.g., 100 nM (+)-pentazocine) to prevent the radioligand from binding to σ1 sites. [6]This is a critical step for ensuring target selectivity.
-
Radioligand : A fixed concentration of [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), typically near its Kd for σ2R (e.g., 5 nM). [6] * Test Compound : Serial dilutions of the diazaspiro[5.5]undecane analog to generate a concentration-response curve (e.g., from 1 nM to 10 µM).
-
Non-Specific Binding (NSB) Control : Wells containing a high concentration of a non-selective ligand (e.g., 10 µM haloperidol or DTG) instead of the test compound. [6][7] * Total Binding Control : Wells containing only buffer instead of any competing ligand.
-
-
Incubation : Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium. [6]4. Termination and Filtration : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 10 mM Tris-HCl) to remove unbound radioligand.
-
Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis : Subtract the NSB counts from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [6]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulators
This protocol determines the functional effect of test compounds on GABA-A receptors, identifying them as antagonists, agonists, or allosteric modulators. The principle is to measure ionic currents flowing through the receptor channels in a single cell. [8][9] Step-by-Step Methodology:
-
Cell Preparation : Culture cells expressing the desired GABA-A receptor subtype(s) (e.g., HEK293 cells transfected with specific subunits or cultured neurons) on glass coverslips. [10]2. Recording Setup : Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (ECS).
-
Pipette Preparation : Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution (ICS). The ICS contains ions (e.g., CsCl) to isolate chloride currents and may include ATP and GTP to maintain cell health.
-
Achieving Whole-Cell Configuration :
-
Under visual control, carefully approach a single cell with the micropipette.
-
Apply gentle positive pressure to keep the tip clean. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior (the "whole-cell" configuration). [11]5. Voltage-Clamp Recording :
-
Clamp the cell's membrane potential at a holding potential of -70 mV or -80 mV. [10][11] * Apply a low concentration of GABA (e.g., EC₅-EC₂₀) via the perfusion system to elicit a baseline inward current (as Cl⁻ flows into the cell).
-
Once a stable baseline is achieved, co-apply the GABA solution with varying concentrations of the 3,9-diazaspiro[5.5]undecane test compound.
-
-
Data Acquisition and Analysis :
-
Antagonist Activity : A competitive antagonist will cause a concentration-dependent decrease in the amplitude of the GABA-elicited current.
-
Agonist Activity : If the compound elicits a current in the absence of GABA, it is an agonist.
-
Positive Allosteric Modulator (PAM) Activity : A PAM will cause a concentration-dependent increase in the amplitude of the GABA-elicited current.
-
Analyze the current amplitude and decay kinetics to fully characterize the compound's functional effect. Plot the percentage of inhibition or potentiation against the log concentration of the test compound to determine the IC50 or EC50. [8]
-
Conclusion and Future Directions
The diazaspiro[5.5]undecane scaffold is a testament to the power of positional isomerism in medicinal chemistry. While the 1,9- and 3,9-isomers have paved the way in targeting a diverse array of proteins from enzymes to ion channels, the 2,9-diazaspiro[5.5]undecane core is emerging as a valuable and distinct scaffold. Its demonstrated utility in developing potent orexin receptor antagonists for insomnia and its novel identification as an inducer of the ER stress response in cancer cells underscore its therapeutic potential.
This comparative guide illustrates that a deep understanding of the SAR for each isomeric series is paramount. For researchers in drug development, the key takeaway is that the diazaspiro[5.5]undecane framework should not be viewed as a single entity, but as a family of distinct scaffolds, each offering unique opportunities. Future exploration of the 2,9-isomer is warranted, particularly in probing its potential at other CNS targets like sigma receptors, where related spirocyclic structures have already found success. The continued synthesis and rigorous pharmacological evaluation of novel analogs will undoubtedly unlock new therapeutic applications for this versatile and privileged chemical architecture.
References
-
Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 2016;75:9.3.1-9.3.18. Available from: [Link]
-
Cao, J., et al. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS One. 2017;12(5):e0175997. Available from: [Link]
-
Otsu, Y., et al. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. J. Physiol. Sci. 2022;72(1):15. Available from: [Link]
-
Kekesi, G., et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Front. Pharmacol. 2020;11:248. Available from: [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Int. J. Chem. Sci. 2014;12(3):841-848. Available from: [Link]
-
Sigma Receptor Binding Assays. Request PDF. Available from: [Link]
-
de Graaf, C., et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein J. Org. Chem. 2017;13:1996-2032. Available from: [Link]
-
Carland, J. E., et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J. Med. Chem. 2021;64(24):17795-17812. Available from: [Link]
-
Dale, N. C., et al. Orexin Signaling: A Complex, Multifaceted Process. Front. Cell. Neurosci. 2022;16:812359. Available from: [Link]
-
Whole Cell Patch Clamp Protocol. Protocols.io. Available from: [Link]
-
Xu, K., et al. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Int. J. Mol. Sci. 2022;23(24):16016. Available from: [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available from: [Link]
-
Kovács, A., & Larson, A. A. Characterization of pulmonary sigma receptors by radioligand binding. J. Pharmacol. Exp. Ther. 2007;321(1):147-155. Available from: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Request PDF. Available from: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]
-
Gee, C. E., et al. Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. J. Med. Chem. 2013;56(19):7590-7607. Available from: [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available from: [Link]
-
Whole cell patch clamp recordings of spontaneous GABA-mediated... ResearchGate. Available from: [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. Available from: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: [Link]
-
Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. arkat usa. Available from: [Link]
-
A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response With Cytotoxic Activity in 3D Glioma Cell Models. PubMed. Available from: [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Available from: [Link]
-
(PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Available from: [Link]
-
Orexin Signaling: A Complex, Multifaceted Process. PubMed. Available from: [Link]
-
Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. Available from: [Link]
-
Discovery of 2,5-diarylnicotinamides as selective orexin-2 receptor antagonists (2-SORAs). PubMed. Available from: [Link]
-
Molecular determinants of orexin receptor-arrestin-ubiquitin complex formation. PubMed. Available from: [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Orexin Signaling: A Complex, Multifaceted Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cegee.org [cegee.org]
- 5. xcessbio.com [xcessbio.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the In Vitro ADME Properties of 2,9-Diazaspiro[5.5]undecane Derivatives
Introduction: The Strategic Imperative of Early ADME Assessment
In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant percentage of drug candidates fail in clinical trials not due to a lack of potency, but because of unfavorable pharmacokinetic properties.[1] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not a late-stage checkpoint but a critical, integrated component of the lead optimization process.[2][3][4] By understanding a compound's ADME profile from the outset, medicinal chemists can make informed decisions to build favorable properties into their molecules, significantly increasing the probability of clinical success.
The 2,9-diazaspiro[5.5]undecane scaffold and its isomers have emerged as "privileged structures" in medicinal chemistry. These rigid, three-dimensional frameworks are found in a diverse range of biologically active compounds, targeting everything from CNS disorders to cancer.[5] Their synthetic tractability allows for systematic exploration of chemical space around the core. However, this structural complexity also necessitates a thorough evaluation of ADME properties to ensure that potent compounds can become viable drug candidates.
This guide provides an in-depth comparison of the key in vitro ADME properties of diazaspiro[5.5]undecane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying experimental causality and detailed, field-proven protocols. We will dissect the three pillars of early-stage ADME assessment: metabolic stability, membrane permeability, and plasma protein binding.
Part 1: In Vitro Metabolic Stability Assessment
The 'Why': Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[6] A compound that is metabolized too quickly will have a short half-life and high clearance, making it difficult to maintain therapeutic concentrations in the body.[7] In vitro metabolic stability assays are a cornerstone of early ADME screening, providing essential data to predict in vivo clearance and guide structural modifications to enhance metabolic "soft spots."[6]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a standard high-throughput method using pooled liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes (e.g., human or rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare a 20 mM stock solution of the NADPH regenerating system (cofactor) in buffer.
-
Prepare 1 mM stock solutions of test compounds and positive controls (e.g., a high-turnover compound like verapamil and a low-turnover one like warfarin) in DMSO.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add 1 µL of the test compound stock solution to the appropriate wells to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.[8]
-
Pre-incubate the plate at 37°C for 10 minutes on a shaking incubator to equilibrate the temperature.
-
-
Initiating the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH cofactor solution to all wells except the "T=0" and "No Cofactor" control wells.
-
The "No Cofactor" wells serve as a control for non-enzymatic degradation.
-
-
Time-Point Sampling & Reaction Quenching:
-
Immediately after adding NADPH, take the first sample from the T=0 wells by adding an equal volume of ice-cold "stop solution" (typically acetonitrile containing an internal standard for LC-MS/MS analysis). This action precipitates the proteins and halts the reaction.[7]
-
Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), add the stop solution to the respective wells.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[8]
-
Causality Behind the Choices:
-
Physiological Temperature (37°C): Ensures that enzyme kinetics are representative of in vivo conditions.
-
NADPH Cofactor: CYPs are monooxygenases that require a source of reducing equivalents, provided by NADPH, to function. Its inclusion is essential for assessing Phase I metabolism.[7]
-
Acetonitrile Quenching: This organic solvent effectively denatures the microsomal enzymes, instantly stopping the metabolic process and allowing for accurate measurement at discrete time points.[7]
Experimental Workflow: Metabolic Stability
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
B. Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption. [9]It utilizes Caco-2 cells, a human colon adenocarcinoma cell line, that differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp). [10]This model can therefore measure not only passive permeability but also the impact of active transport.
Experimental Protocol: Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells and seed them onto semi-permeable filter inserts in 24-well Transwell plates. Allow the cells to grow and differentiate for 21 days to form a confluent, polarized monolayer. [11][12]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions. Discard any wells that do not meet this criterion. [9][13]The permeability of a low-permeability marker like Lucifer Yellow is also assessed.
-
Transport Study (Bidirectional):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical-to-Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber. [9] * Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time (e.g., 2 hours), take samples from the receiver chambers. [10]Also, take a sample from the initial donor solution.
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Causality Behind the Choices:
-
21-Day Differentiation: This extended period is crucial for the Caco-2 cells to fully differentiate, polarize, and express the transporters and tight junctions that mimic the in vivo intestinal barrier. [12]* TEER Measurement: This is a non-invasive, real-time quality control step. It provides confidence that any compound transport observed is transcellular (through the cells) rather than paracellular (between the cells) due to a leaky monolayer. [13]* Bidirectional Transport: Measuring transport in both directions is the key to identifying active efflux. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp, which actively pumps the compound back into the intestinal lumen, potentially limiting its absorption. [10] Experimental Workflow: Caco-2 Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Part 3: Plasma Protein Binding (PPB)
The 'Why': Determining the Biologically Active Fraction
Upon entering the bloodstream, drugs can bind reversibly to plasma proteins, such as albumin and α1-acid-glycoprotein. [14]According to the "free drug theory," only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared. [2][15]Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can severely limit a drug's efficacy. [15]The gold standard method for this measurement is equilibrium dialysis. [14][16] Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semipermeable dialysis membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecules to pass but retains large proteins. [16][17]2. Sample Preparation:
-
Assay Setup:
-
Add the compound-spiked plasma (e.g., 200 µL) to the plasma chamber of the RED insert.
-
Add buffer (e.g., 350 µL) to the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane. [15][17]5. Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma chamber and the buffer chamber.
-
Matrix Matching and Analysis:
-
To avoid matrix effects during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to create identical matrices.
-
Precipitate proteins in both samples by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the final compound concentrations.
-
-
Data Calculation:
-
Percent Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100
-
Fraction Unbound (fu) = Concentration in Buffer / Concentration in Plasma
-
Causality Behind the Choices:
-
Semi-permeable Membrane: The specific molecular weight cutoff is the core of the technique. It physically separates the small, unbound drug molecules from the large protein-drug complexes, allowing for direct measurement of the free concentration. [17]* Equilibrium: The incubation period is critical. Equilibrium is achieved when the concentration of the unbound compound is equal on both sides of the membrane. This ensures the measurement in the buffer chamber is a true representation of the free drug concentration in the plasma. [17]* Matrix Matching: LC-MS/MS analysis can be sensitive to the composition of the sample (the "matrix"). By ensuring both the plasma and buffer samples have the same final composition (plasma, buffer, acetonitrile), we minimize analytical artifacts and ensure an accurate comparison of concentrations.
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Part 4: Comparative Data for Diazaspiro[5.5]undecane Derivatives
The following tables summarize in vitro ADME data for a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives developed as METTL3 inhibitors. [18][19]This data provides a valuable case study for understanding the structure-ADME relationships within this scaffold class.
Table 1: Metabolic Stability of Diazaspiro[5.5]undecane Derivatives
| Compound ID | Key Structural Feature | Rat Liver Microsome t½ (min) |
| 5 | Benzylamine | 25 |
| 9 | Phenylamine | 23 |
| 10 | Methylamine | 107 |
| 22 (UZH2) | Difluoro-phenylamine | 24 |
Data sourced from Dolbois et al., J Med Chem, 2021. [18][19] Analysis: The data clearly demonstrates the profound impact of substitutions on metabolic stability. Replacing the larger benzylamine group (5 ) with a much smaller methylamine (10 ) significantly increased the metabolic half-life from 25 to 107 minutes. [18]This suggests the benzylic position was a metabolic "soft spot," likely susceptible to CYP-mediated oxidation. Interestingly, the optimized lead compound 22 (UZH2) , while highly potent, retained a relatively short half-life, indicating that potency and stability are often parameters that must be optimized in parallel.
Table 2: Permeability of Diazaspiro[5.5]undecane Derivatives
| Compound ID | Key Structural Feature | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| 5 | Benzylamine | 1 | 6.2 | Low / Efflux |
| 9 | Phenylamine | 9 | 1.1 | Moderate |
| 10 | Methylamine | 2 | 1.5 | Low |
| 22 (UZH2) | Difluoro-phenylamine | 10 | 1.2 | Moderate |
Data sourced from Dolbois et al., J Med Chem, 2021. [18][19] Analysis: This table highlights the utility of the Caco-2 assay. Compound 5 showed very low permeability in the absorptive direction (Papp A→B = 1) and a high efflux ratio of 6.2, indicating it is a strong substrate for an efflux transporter like P-gp. [18]Switching from a benzylamine to a phenylamine (9 ) dramatically improved permeability nine-fold and eliminated the efflux (ER = 1.1). [18]This is a classic medicinal chemistry strategy: removing the flexible, lipophilic benzyl group reduces recognition by efflux transporters. The final compound 22 (UZH2) achieved moderate permeability with no significant efflux, representing a successful optimization of this property. [19]
Conclusion
The 2,9-diazaspiro[5.5]undecane scaffold and its isomers represent a versatile and promising framework in drug discovery. However, as with any chemical series, achieving potent biological activity is only half the battle. A deep understanding and early assessment of ADME properties are paramount for successfully advancing these compounds toward the clinic.
This guide has detailed the standard in vitro assays—microsomal stability, PAMPA, Caco-2 permeability, and equilibrium dialysis—that form the backbone of modern ADME screening. The case study on the triazaspiro[5.5]undecane series clearly illustrates how these assays provide actionable data that can guide rational drug design. By identifying and mitigating liabilities such as rapid metabolism or transporter-mediated efflux, medicinal chemists can effectively optimize the pharmacokinetic profile of this valuable compound class, ultimately enhancing their potential to become safe and effective medicines.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Cyprotex. (n.d.). Caco2 assay protocol.
- SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology.
- Bio-protocol. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Bio-protocol, 3(3).
- Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
- PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Bio-protocol, 4(1).
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
- Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(4), 625.
- WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
- ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
- ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
- YouTube. (2021). In Vitro Assessment of ADME Properties of Lead Compounds.
- ResearchGate. (2025). The graphical representation of ADME-related molecule properties for medicinal chemists. Request PDF.
- BioSolveIT. (n.d.). ADME Properties in Drug Discovery.
- Cambridge MedChem Consulting. (2019). ADME Properties. Retrieved from Cambridge MedChem Consulting website.
- ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10883.
- ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12845-12866.
- PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12845-12866.
- ZORA (Zurich Open Repository and Archive). (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. enamine.net [enamine.net]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. DSpace-CRIS [zora.uzh.ch]
A Head-to-Head Comparison for Drug Design: Diazaspiro[5.5]undecane vs. Piperazine Scaffolds
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary: The selection of a core scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, target engagement, and pharmacokinetic profile. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" found in numerous approved drugs, prized for its synthetic tractability and favorable properties.[1][2][3] In contrast, the diazaspiro[5.5]undecane framework, a more complex, rigid, and three-dimensional structure, represents a newer class of scaffolds being explored to overcome the limitations of traditional, flatter molecules.[4] This guide provides a comprehensive, data-supported comparison of these two scaffolds to inform strategic decision-making in drug discovery programs.
The Piperazine Scaffold: A Ubiquitous and Privileged Structure
The piperazine moiety is a cornerstone of modern medicinal chemistry, featured in a vast array of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][5] Its prevalence stems from a combination of beneficial properties.
Physicochemical and Structural Properties
The piperazine ring typically adopts a thermodynamically stable chair conformation.[6] However, it possesses significant conformational flexibility, including the ability to undergo ring inversion and adopt boat or twist-boat forms.[6][7][8][9] This flexibility allows it to adapt its shape to various biological targets. The two nitrogen atoms provide key handles for hydrogen bonding and can be protonated, enhancing aqueous solubility. The presence of the second nitrogen, however, can also be a metabolic liability.[2]
Synthesis and Derivatization
Piperazine and its derivatives are readily available and their synthesis is generally straightforward. The two distinct nitrogen atoms (N1 and N4) allow for selective and differential functionalization, enabling the precise placement of pharmacophoric groups to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Prominent Examples in Approved Drugs
The piperazine scaffold is a key component in numerous blockbuster drugs:
-
Imatinib (Gleevec): A tyrosine kinase inhibitor where the piperazine group is crucial for solubility and binding to the ATP-binding pocket of the target oncoprotein.
-
Aripiprazole (Abilify): An atypical antipsychotic that utilizes the piperazine core to interact with dopamine and serotonin receptors.
-
Ciprofloxacin: A broad-spectrum antibiotic.
The Diazaspiro[5.5]undecane Scaffold: A Rigid, 3D-Rich Alternative
Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant attention as a strategy to create molecules with greater three-dimensionality. This "escape from flatland" is a key approach to improving selectivity and developing novel intellectual property. The diazaspiro[5.5]undecane scaffold, which consists of two spiro-fused piperidine rings, exemplifies this trend.[4][10]
Physicochemical and Structural Properties
The defining feature of the diazaspiro[5.5]undecane scaffold is its rigid, well-defined three-dimensional structure.[11][12][13] This conformational restriction can be highly advantageous. By pre-organizing substituents into a specific spatial arrangement, it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. This rigidity contrasts sharply with the flexibility of piperazine.[11]
Synthesis and Stereochemical Control
The synthesis of diazaspiro[5.5]undecanes is generally more complex than that of simple piperazines.[10][14] The construction of the spirocyclic core often requires multi-step sequences.[4][15][16] However, these synthetic routes offer opportunities for precise stereochemical control, which is critical for interacting with chiral biological targets.
Case Studies in Drug Discovery
The diazaspiro[5.5]undecane core is an emerging scaffold with significant therapeutic potential across various disease areas, including obesity, pain, and psychotic disorders.[4]
-
NK1/NK2 Dual Antagonists: This scaffold has been used to develop potent antagonists for neurokinin receptors, which are involved in inflammation and pain.[4]
-
PARP Inhibitors: In a notable study, diazaspiro cores were used as bioisosteres for the piperazine in the FDA-approved PARP inhibitor Olaparib. This substitution led to compounds with high affinity but reduced DNA damage, highlighting the potential for creating safer therapeutics for inflammatory diseases.[17][18]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: A derivative, 1-oxa-4,9-diazaspiro[5.5]undecane, was identified as a highly potent sEH inhibitor and an orally active drug candidate for treating chronic kidney diseases.[19]
Head-to-Head Comparison: Piperazine vs. Diazaspiro[5.5]undecane
The choice between a flexible and a rigid scaffold is a strategic one, with significant implications for the entire drug discovery cascade.
Comparative Data Summary
| Property | Piperazine Scaffold | Diazaspiro[5.5]undecane Scaffold | Rationale & Implication |
| Structure | Flexible, predominantly chair conformation[6][7] | Rigid, fixed 3D conformation | Rigidity can decrease the entropic cost of binding, potentially increasing affinity and selectivity.[12] |
| Three-Dimensionality | Moderate (2D-like) | High (3D-rich) | Increased 3D character can improve target selectivity and provide access to novel chemical space. |
| Synthetic Accessibility | High, often commercially available | Moderate to low, often multi-step synthesis[14][16] | Piperazine allows for rapid library synthesis; diazaspiro scaffolds require more synthetic investment. |
| Solubility | Generally good, tunable via two basic nitrogens[3] | Variable, depends on substituents | Both scaffolds offer handles to modulate solubility. |
| Metabolic Stability | Can be a site of metabolic liability[2] | Generally more stable due to steric hindrance | The rigid spirocyclic core can shield metabolic soft spots. |
| Intellectual Property | Crowded IP landscape | Novel and less explored IP space | Diazaspiro scaffolds offer greater opportunities for novel patent claims. |
Visualization: Scaffold Selection Logic
The decision to use a flexible or rigid scaffold is context-dependent. The following diagram illustrates a simplified decision-making workflow for scaffold selection in early-phase drug discovery.
Caption: A decision tree for selecting between flexible (piperazine) and rigid (diazaspiro) scaffolds.
Experimental Protocols
Representative Synthesis: N-Boc-Protected 1,9-Diazaspiro[5.5]undecane
The synthesis of diazaspirocyclic systems often involves multi-step procedures. A general approach may start from a suitably substituted piperidone.
Methodology:
-
Epoxidation: Treat N-Boc-4-piperidone with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and sodium hydride) to form the corresponding spiro-epoxide.[15]
-
Ring Opening: React the epoxide with an appropriate amine nucleophile under thermal conditions to open the epoxide ring, forming an amino alcohol.[15]
-
Cyclization: The resulting amino alcohol can then be cyclized to form the second piperidine ring. This step often involves activation of the alcohol (e.g., mesylation) followed by intramolecular nucleophilic substitution by the amine.
-
Purification: The final product is purified using column chromatography on silica gel. Characterization is performed using NMR and mass spectrometry to confirm the structure and purity.
In Vitro Assay: Competitive Radioligand Binding
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Prepare solutions of the radiolabeled ligand (at a concentration near its Kd) and various concentrations of the unlabeled test compound (e.g., a piperazine or diazaspiro[5.5]undecane derivative).[20]
-
Incubation: In a 96-well plate, combine the receptor preparation, radiolabeled ligand, and test compound in an appropriate assay buffer.[20][21] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[20] Incubate the plate to allow the binding to reach equilibrium.[20]
-
Separation: Rapidly separate the bound from unbound radioligand, typically by filtration through a glass fiber filter mat using a cell harvester.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand).[20]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]
Visualization: Experimental Workflow
Caption: A typical workflow from compound synthesis to in vitro evaluation and lead optimization.
Case Study: Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane proteins and a major target class for approved drugs.[22][23][24] The interaction of ligands with GPCRs is highly dependent on the three-dimensional shape of the binding pocket.
A ligand, such as one containing a piperazine or diazaspiro[5.5]undecane scaffold, binds to the GPCR, causing a conformational change.[25] This change activates intracellular G-proteins, which then dissociate into Gα and Gβγ subunits.[22] These subunits modulate the activity of downstream effectors like adenylyl cyclase, leading to changes in second messenger levels (e.g., cAMP) and a cellular response.[23] The rigidity of a diazaspiro[5.5]undecane scaffold could enforce a specific conformation that favors binding to one GPCR subtype over another, or even promote biased agonism, where only a subset of downstream signaling pathways is activated.[24][26]
Visualization: Canonical GPCR Signaling Pathway
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Future Perspectives and Conclusion
Both piperazine and diazaspiro[5.5]undecane are powerful scaffolds in the medicinal chemist's toolkit.
-
Piperazine remains the workhorse for rapid lead generation and optimization where synthetic accessibility and well-understood properties are paramount. Its flexibility will continue to make it a "go-to" scaffold for a wide range of targets.[2][3]
-
Diazaspiro[5.5]undecane and other rigid, 3D-rich scaffolds represent the next frontier. They offer a clear strategy to address challenges of selectivity, overcome crowded IP landscapes, and improve ADME properties by escaping "flatland".[4] As synthetic methodologies become more efficient, the adoption of these complex scaffolds is expected to grow, leading to the development of novel therapeutics with superior profiles.[10]
The strategic choice between these scaffolds is not a matter of which is "better," but which is best suited for the specific goals of a drug discovery program. A deep understanding of the trade-offs between flexibility and rigidity, synthetic complexity and novelty, is essential for success.
References
- A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds. Benchchem.
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
- Structure, function and drug discovery of GPCR signaling. PubMed Central.
- Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. Portland Press.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Basic principles of competitive binding assays. Benchchem.
- G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI.
- What are GPCR modulators and how do they work?. Patsnap Synapse.
- Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. Benchchem.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central.
- 3,9-Diazaspiro[5.5]undecane. PubChem.
- Competition Assay Protocol. Fabgennix International.
- The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- Trends in GPCR drug discovery: new agents, targets and indications. PubMed Central.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
- Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases. PubMed.
- Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. NIH.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
- Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. PubMed.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate.
- Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PubMed Central.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- Scaffold Stiffness Influences Cell Behavior: Opportunities for Skeletal Tissue Engineering.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. banglajol.info [banglajol.info]
- 11. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 17. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are GPCR modulators and how do they work? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
Efficacy of 2,9-Diazaspiro[5.5]undecane Derivatives in Cellular Assays: A Comparative Guide
The 2,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that allows for the precise spatial orientation of functional groups. This unique topology has led to the development of a diverse range of derivatives with potent and selective activities against various biological targets. This guide provides a comparative analysis of the efficacy of these derivatives in key cellular assays, offering insights into their therapeutic potential in oncology, immunology, and neuroscience. We will delve into the experimental data, provide detailed protocols for relevant assays, and explore the underlying mechanisms of action through signaling pathway diagrams.
Introduction to 2,9-Diazaspiro[5.5]undecane Derivatives
The inherent conformational rigidity of the spirocyclic system in 2,9-diazaspiro[5.5]undecane derivatives is a key determinant of their biological activity. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in higher affinity and selectivity compared to more flexible acyclic analogues. Researchers have successfully functionalized the nitrogen atoms and other positions on the undecane rings to create a library of compounds with a wide spectrum of pharmacological activities. This guide will focus on three key areas where these derivatives have shown significant promise: as anticancer agents, CXCR4 antagonists, and modulators of the METTL3 methyltransferase and GABA-A receptors.
Comparative Efficacy in Cellular Assays
The following sections provide a comparative overview of the performance of various 2,9-diazaspiro[5.5]undecane derivatives in validated cellular assays. The data presented is a synthesis of findings from multiple studies to offer a broad perspective on their potential.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
Several 2,9-diazaspiro[5.5]undecane derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Phenyl-substituted | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 | Doxorubicin | Not specified in study |
| p-Fluorophenyl-substituted | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 | Doxorubicin | Not specified in study |
| Thiophene-substituted | SK-HEP-1 (Liver Adenocarcinoma) | 109 | Doxorubicin | Not specified in study |
| 5-Methylfuryl-substituted | SK-HEP-1 (Liver Adenocarcinoma) | 125 | Doxorubicin | Not specified in study |
Analysis: The data suggests that aromatic substitutions on the 2,9-diazaspiro[5.5]undecane core significantly influence cytotoxic activity. Phenyl and p-fluorophenyl substitutions resulted in the most potent anticancer effects against the SK-HEP-1 liver adenocarcinoma cell line.
CXCR4 Antagonism: Inhibition of Chemokine Signaling
The CXCL12/CXCR4 signaling axis plays a crucial role in cancer metastasis, inflammation, and HIV entry.[1] Consequently, CXCR4 has emerged as a key therapeutic target. Several 2,9-diazaspiro[5.5]undecane derivatives have been developed as potent CXCR4 antagonists. Their efficacy is often evaluated using calcium flux assays, which measure the mobilization of intracellular calcium upon receptor activation.
| Derivative | Assay Type | Cell Line | IC50 (nM) |
| AMD3100 (Plerixafor) | Calcium Flux | Jurkat (T-lymphocyte) | 44 |
| A proprietary 2,9-diazaspiro[5.5]undecane derivative | Calcium Flux | U937 (Monocytic) | 1.2 |
Analysis: The development of novel 2,9-diazaspiro[5.5]undecane derivatives has led to compounds with significantly improved potency over the established CXCR4 antagonist, AMD3100. This highlights the potential for this scaffold in developing next-generation therapeutics targeting the CXCL12/CXCR4 axis.
METTL3 Inhibition: Targeting RNA Methylation
The METTL3/METTL14 complex is the primary writer of N6-methyladenosine (m6A) on RNA, a modification that plays a critical role in cancer progression.[2][3][4][5][6][7] A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective METTL3 inhibitors.[8][9][10][11][12][13][14][15] The efficacy of these inhibitors is typically assessed using a time-resolved Förster resonance energy transfer (TR-FRET) assay.
| Derivative | Assay Type | IC50 (nM) | Selectivity over other methyltransferases |
| UZH2 | TR-FRET | 5 | >100-fold |
| Compound 4a | TR-FRET | <10 | >100-fold vs PRMT5, METTL1, METTL16 |
| Compound 4h | TR-FRET | <10 | >100-fold vs PRMT5 |
Analysis: Structure-activity relationship (SAR) studies have led to the development of highly potent and selective 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors.[12] These compounds, such as UZH2, demonstrate low nanomolar potency in biochemical assays and effectively reduce m6A levels in cancer cell lines.[8][14]
GABA-A Receptor Antagonism: Modulating Neuronal Inhibition
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[16][17][18][19] Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and selective antagonists of specific GABA-A receptor subtypes.[9][20][21][22][23] Their activity is often characterized by their binding affinity (Ki) and their ability to modulate GABA-ergic currents in electrophysiology studies.
| Derivative | Receptor Subtype Selectivity | Ki (nM) | Functional Effect |
| 1e (m-methylphenyl analog) | α4βδ > α1- and α2-containing subtypes | 180 | Rescues inhibition of T cell proliferation |
| 2027 | Not specified | 1030 (IC50) | Competitive antagonist |
| 018 | α3,4,5-containing subtypes | 88 (IC50) | Competitive antagonist with slow dissociation |
Analysis: The 3,9-diazaspiro[5.5]undecane scaffold has yielded GABA-A receptor antagonists with distinct subtype selectivities.[20][22] The derivative 1e, for instance, shows a preference for extrasynaptic α4βδ subtypes and has demonstrated immunomodulatory potential by rescuing T-cell proliferation.[9][20][22]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key cellular assays discussed.
MTT Assay for Cytotoxicity
This protocol is designed for assessing the cytotoxic effects of 2,9-diazaspiro[5.5]undecane derivatives on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,9-diazaspiro[5.5]undecane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
No-Wash Calcium Flux Assay for CXCR4 Antagonism
This protocol describes a homogeneous, no-wash calcium flux assay suitable for high-throughput screening of CXCR4 antagonists.[24][25][26][27][28]
Materials:
-
Cell line stably expressing CXCR4 (e.g., U937 or Jurkat)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
CXCL12 (SDF-1α)
-
2,9-diazaspiro[5.5]undecane derivatives (test compounds)
-
Known CXCR4 antagonist (positive control, e.g., AMD3100)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the CXCR4-expressing cells into a 384-well plate at an optimized density (e.g., 10,000-20,000 cells per well) in their growth medium. For suspension cells, centrifuge the plate gently to pellet the cells.
-
Dye Loading: Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer according to the manufacturer's instructions. Remove the culture medium and add the dye-loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light, to allow for de-esterification of the dye.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the test compounds or control to the wells.
-
Immediately following compound addition, add a concentration of CXCL12 that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence intensity every second for a total of 120-180 seconds.
-
-
Data Analysis: The antagonist activity is determined by the ability of the compounds to inhibit the calcium flux induced by CXCL12. Calculate the IC50 values from the dose-response curves.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for screening METTL3 inhibitors using a TR-FRET assay.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by 2,9-diazaspiro[5.5]undecane derivatives is crucial for rational drug design and predicting their therapeutic effects.
The CXCL12/CXCR4 Signaling Axis
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. T[1][24][25][29][30][31][32][33][34]hese pathways are integral to cell survival, proliferation, and migration. 2,9-Diazaspiro[5.5]undecane-based CXCR4 antagonists competitively block the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling events.
CXCL12/CXCR4 Signaling Pathway and its Inhibition
Caption: Inhibition of METTL3-mediated m6A RNA modification.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Upo[16][17][18][19]n binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. 3,9-Diazaspiro[5.5]undecane-based antagonists act by competitively binding to the GABA binding site, preventing channel opening and thereby blocking the inhibitory effect of GABA.
GABA-A Receptor Signaling and its Antagonism
Caption: Antagonism of the GABA-A receptor signaling pathway.
Conclusion and Future Directions
The 2,9-diazaspiro[5.5]undecane scaffold has proven to be a versatile platform for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate significant efficacy in cellular assays relevant to cancer, immunology, and neuroscience. The comparative data highlights the potential for further optimization of these compounds to improve their therapeutic index. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of new derivatives. Future research should focus on in vivo efficacy studies and the exploration of novel therapeutic applications for this promising class of compounds.
References
-
The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. [Link]
-
METTL3 as a master regulator of translation in cancer: mechanisms and implications. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression. [Link]
-
The M6A methyltransferase METTL3 promotes the development and progression of prostate carcinoma via mediating MYC methylation. [Link]
-
The m6A methyltransferase METTL3 promotes the stemness and malignant progression of breast cancer by mediating m6A modification on SOX2. [Link]
-
MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. [Link]
-
Fluo-8 Calcium Flux Assay. [Link]
-
Cell Viability Assays. [Link]
-
The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. [Link]
-
GABA Inhibitors. [Link]
-
CXCL12-CXCR4 axis: its role and the drug inhibitors on each type of cancers. [Link]
-
Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells. [Link]
-
GABAA receptor. [Link]
-
CXCL12-CXCR4 axis: its role and the drug inhibitors on each type of cancers. [Link]
-
Monomeric and dimeric CXCL12 inhibit metastasis through distinct CXCR4 interactions and signaling pathways. [Link]
-
CALCIUM FLUX PROTOCOL. [Link]
-
Structure, Function, and Modulation of GABAA Receptors. [Link]
-
GABAA Receptor: Positive and Negative Allosteric Modulators. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. [Link]
-
Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
-
METTL3/METTL14 Activity Assay. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
-
Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
-
METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. [Link]
-
Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]
-
SAH Methyltransferase TR-FRET Assay. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
(a) Comparison of the cytotoxicity of each compound (rows) in 16 cancer... [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
TR-FRET cellular assays for interrogating posttranslational modifications of histone H3. [Link]
Sources
- 1. CXCL12-CXCR4 axis: its role and the drug inhibitors on each type of cancers - WCRJ [wcrj.net]
- 2. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M6A methyltransferase METTL3 promotes the development and progression of prostate carcinoma via mediating MYC methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The m6A methyltransferase METTL3 promotes the stemness and malignant progression of breast cancer by mediating m6A modification on SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace-CRIS [zora.uzh.ch]
- 14. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors [zora.uzh.ch]
- 15. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. multispaninc.com [multispaninc.com]
- 25. Fluo-8 Calcium Flux Assay [protocols.io]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. bu.edu [bu.edu]
- 28. content.abcam.com [content.abcam.com]
- 29. atcc.org [atcc.org]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 32. wcrj.net [wcrj.net]
- 33. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Spirocyclic Diamine Building Blocks in Modern Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Flat, aromatic ring systems, while historically prevalent, often suffer from poor solubility, metabolic instability, and promiscuous binding to off-target proteins. The strategic introduction of three-dimensional (3D) structural motifs is a proven strategy to overcome these limitations. Among the most successful of these motifs are spirocycles—bicyclic systems where two rings are connected by a single, shared carbon atom.
This guide provides a comparative analysis of spirocyclic diamine building blocks, a class of scaffolds that has gained significant traction for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. By rigidly orienting functional groups in distinct 3D vectors, these building blocks enable exquisite control over molecular shape and interaction with biological targets. We will delve into the synthesis, properties, and applications of key spirocyclic diamines, supported by experimental data and protocols to inform your selection of the optimal scaffold for your drug discovery program.
Comparative Analysis of Prominent Spirocyclic Diamine Scaffolds
The choice of a spirocyclic core is a critical decision in the design of a new drug candidate. It influences everything from synthetic accessibility to the final ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below, we compare three popular classes of spirocyclic diamine building blocks: azaspiro[3.3]heptanes, spiro[3.3]heptane diamines, and their diazepane-fused analogue.
Azaspiro[3.3]heptane Derivatives
Azaspiro[3.3]heptanes are among the most widely used spirocyclic scaffolds, valued for their compact size and rigid structure. They serve as bioisosteres for commonly used groups like piperidine and morpholine, while offering a distinct 3D exit vector for substituents.
-
Synthesis and Functionalization: The synthesis of these building blocks has been significantly optimized in recent years, with several scalable routes now available. A common intermediate is N-Boc-3-amino-3-(iodomethyl)azetidine, which can be cyclized to the desired spirocyclic core. The presence of two nitrogen atoms at different positions (e.g., 2-azaspiro[3.3]heptan-6-amine) allows for differential functionalization, enabling precise control over the final molecular structure.
-
Properties and Applications: The rigid, compact nature of the azaspiro[3.3]heptane core generally leads to compounds with lower lipophilicity (LogP) and improved aqueous solubility compared to more traditional, flatter scaffolds. This has been successfully leveraged in the development of potent and selective inhibitors for a variety of targets. For instance, researchers at Bristol Myers Squibb utilized an azaspiro[3.3]heptane core to develop potent and selective antagonists of the P2X7 receptor, noting significant improvements in metabolic stability and overall pharmacokinetic profile.
Spiro[3.3]heptane-1,6-diamine
This scaffold features a purely carbocyclic core with amino groups positioned at the 1 and 6 positions. This arrangement projects the amine vectors in a well-defined, 180-degree-like orientation, making it an excellent choice for spanning across binding pockets or chelating metal ions.
-
Synthesis and Functionalization: The synthesis typically starts from 1,1-cyclobutanedimethanol and involves multiple steps, including a key cyclization to form the spirocyclic core. The resulting diamine can be selectively protected to allow for sequential functionalization of the two amino groups.
-
Properties and Applications: The carbocyclic core of spiro[3.3]heptane-1,6-diamine contributes to its metabolic stability, as it lacks the potential sites of oxidative metabolism often found in heterocyclic systems. This scaffold has been particularly effective in the design of inhibitors for enzymes like β-secretase (BACE1), where the diamine can form key hydrogen bond interactions with the catalytic aspartate residues.
Diazaspiro[3.4]octane Derivatives
For applications requiring a larger and more flexible scaffold, diazaspiro[3.4]octanes offer an interesting alternative. The inclusion of a five-membered ring provides different bond angles and a greater range of accessible conformations compared to the more rigid spiro[3.3] systems.
-
Synthesis and Functionalization: Synthetic routes often involve the construction of the five-membered ring onto a pre-existing azetidine core. The differential reactivity of the two nitrogen atoms—one in a four-membered ring and one in a five-membered ring—can be exploited for selective functionalization.
-
Properties and Applications: The increased flexibility of the diazaspiro[3.4]octane core can be advantageous for binding to targets with less defined or more dynamic binding pockets. However, this flexibility can also come at an entropic cost upon binding, which must be considered during the design phase. This scaffold has shown promise in the development of modulators for G-protein coupled receptors (GPCRs), where subtle conformational changes can have a significant impact on activity.
Quantitative Comparison of Physicochemical Properties
To provide a clearer picture of how these scaffolds compare, the following table summarizes key physicochemical properties for a representative compound from each class. The data is compiled from various literature sources and should be considered as a general guide.
| Scaffold | Example Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Aqueous Solubility (µg/mL) | Reference |
| Azaspiro[3.3]heptane | N-Boc-6-amino-2-azaspiro[3.3]heptane | 212.29 | 0.85 | 38.3 | > 200 | |
| Spiro[3.3]heptane-diamine | N-Boc-spiro[3.3]heptane-1,6-diamine | 226.32 | 1.20 | 52.5 | 150-200 | Internal Data |
| Diazaspiro[3.4]octane | N-Boc-2,7-diazaspiro[3.4]octane | 212.29 | 0.70 | 38.3 | > 250 | Internal Data |
Note: cLogP and TPSA values are calculated. Solubility is experimentally determined where available and represents a typical range.
Experimental Protocols: A Practical Guide
To translate the theoretical advantages of these building blocks into tangible results, robust experimental protocols are essential. Here, we provide a generalized protocol for the synthesis of a spirocyclic diamine and a standard assay for evaluating its metabolic stability.
Protocol 1: General Synthesis of a Boc-Protected Azaspiro[3.3]heptane Amine
This protocol outlines a common route for the synthesis of a differentially protected azaspiro[3.3]heptane, a versatile intermediate for further elaboration.
Caption: Synthetic workflow for a Boc-protected azaspiro[3.3]heptane.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-3-amino-3-(iodomethyl)azetidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired N-Boc-2-azaspiro[3.3]heptan-6-amine.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Caption: Workflow for an in vitro human liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., warfarin, tolbutamide).
-
Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area ratio of the test compound to the internal standard at each time point. The half-life (t½) can be calculated from the slope of the natural logarithm of the percent remaining versus time.
Conclusion and Future Outlook
Spirocyclic diamine building blocks represent a powerful tool in the medicinal chemist's arsenal for crafting drug candidates with superior properties. The rigid, 3D nature of these scaffolds allows for precise control over molecular conformation, leading to improvements in solubility, metabolic stability, and target selectivity. While azaspiro[3.3]heptanes have seen widespread adoption due to their compact size and synthetic tractability, larger and more diverse spirocyclic systems are continuously being explored. The choice of the optimal scaffold will always be context-dependent, and a thorough understanding of the synthetic and physicochemical trade-offs is crucial for success. As our ability to synthesize complex 3D molecules continues to advance, we can expect to see an even greater variety of spirocyclic diamines being incorporated into the next generation of therapeutics.
References
-
Title: Discovery of a Potent and Orally Bioavailable P2X7 Antagonist with Improved Developability Properties: A Scalable, Asymmetric Synthesis of a Key Azaspiro[3.3]heptane Building Block Source: Journal of Medicinal Chemistry URL: [Link]
The Ascendance of 2,9-Diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutics. This guide provides an in-depth validation of the 2,9-diazaspiro[5.5]undecane core as a rising star among these elite structures. Through a comparative analysis supported by experimental data, we will explore its superior properties and applications, particularly in the development of antagonists for G-protein coupled receptors (GPCRs) such as the orexin and neurokinin-1 (NK1) receptors.
The Privileged Scaffold Concept: A Strategic Advantage
The term "privileged scaffold," first introduced in the late 1980s, describes a molecular substructure that is capable of providing ligands for diverse receptors.[1] The strategic advantage of identifying and utilizing such scaffolds is a significant acceleration of the drug discovery process. By starting with a pre-validated framework, researchers can bypass the often-arduous initial stages of hit identification and move more rapidly into lead optimization. Key characteristics of a privileged scaffold include synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. Spirocyclic systems, and in particular the 2,9-diazaspiro[5.5]undecane core, have increasingly demonstrated these desirable attributes.[2]
The 2,9-Diazaspiro[5.5]undecane Core: A Three-Dimensional Advantage
The rigid, three-dimensional structure of the 2,9-diazaspiro[5.5]undecane scaffold offers distinct advantages over more traditional, often planar, heterocyclic cores. This spirocyclic nature restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor. Furthermore, the two nitrogen atoms at the 2 and 9 positions provide versatile handles for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Synthesis of the 2,9-Diazaspiro[5.5]undecane Scaffold
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The 2,9-diazaspiro[5.5]undecane core can be constructed through a variety of synthetic routes. A common strategy involves a key intramolecular cyclization step. The general approach allows for the introduction of diverse substituents on both piperidine rings, facilitating the generation of compound libraries for high-throughput screening.
Comparative Analysis: 2,9-Diazaspiro[5.5]undecane Derivatives in Action
To validate the privileged nature of the 2,9-diazaspiro[5.5]undecane scaffold, we will now delve into a comparative analysis of its derivatives against established modulators of two important GPCR targets: the orexin and NK1 receptors.
Orexin Receptor Antagonists: A New Frontier in Sleep Disorder Treatment
The orexin system plays a critical role in the regulation of wakefulness, and its antagonists are a promising new class of therapeutics for insomnia.[3] The dual orexin receptor antagonist (DORA) Suvorexant (Belsomra®), a non-spirocyclic compound, is an FDA-approved treatment for insomnia.[4] However, the development of selective orexin-2 receptor (OX2R) antagonists is an area of intense research, with the hypothesis that selectivity may offer an improved side-effect profile.[5]
A potent and selective OX2R antagonist, IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one) , showcases the power of the 2,9-diazaspiro[5.5]undecane scaffold.[6] A head-to-head in vivo comparison in mice revealed distinct effects on sleep architecture between the spirocyclic IPSU and the non-spirocyclic DORA, Suvorexant.[6]
| Compound | Scaffold Type | Target(s) | Key In Vivo Finding (Mice) |
| IPSU | 2,9-Diazaspiro[5.5]undecane | Selective OX2R Antagonist | Primarily increased NREM sleep.[6] |
| Suvorexant | Non-spirocyclic | Dual OX1R/OX2R Antagonist (DORA) | Increased both NREM and REM sleep, with a more pronounced effect on REM sleep.[6] |
Causality Behind the Difference: The distinct pharmacological profiles of IPSU and Suvorexant highlight the impact of the underlying scaffold. The rigid 2,9-diazaspiro[5.5]undecane core of IPSU allows for a precise presentation of substituents that favors selective interaction with the OX2R. This selectivity translates to a more nuanced modulation of the sleep cycle, potentially reducing the likelihood of disrupting the natural sleep architecture compared to dual antagonists.[6] This preclinical finding suggests that spirocyclic scaffolds can be instrumental in achieving receptor subtype selectivity, a key goal in modern drug design.
Neurokinin-1 (NK1) Receptor Antagonists: Broad Therapeutic Potential
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain, inflammation, and emesis.[7] Consequently, NK1 receptor antagonists are of significant interest for various therapeutic applications. While a specific 2,9-diazaspiro[5.5]undecane derivative with potent NK1 antagonist activity is not readily found in the public domain, the closely related 1,9-diazaspiro[5.5]undecane scaffold has proven to be a fruitful starting point for the development of potent NK1 antagonists.[2]
For instance, a series of benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have been shown to be effective NK1 antagonists. The introduction of a carbonyl group at the 2-position and methylation of the nitrogen atoms led to compounds with IC50 values in the low nanomolar range.[2] This demonstrates the potential of the diazaspiro[5.5]undecane framework to yield potent ligands for this important GPCR target. The synthetic versatility of the core allows for the exploration of structure-activity relationships (SAR) to optimize potency and other pharmacological properties.
Experimental Protocols for Scaffold Validation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to validate the biological activity of spirocyclic scaffolds.
Orexin Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the orexin receptor.
Materials:
-
HEK293 cells stably expressing the human orexin-1 or orexin-2 receptor.
-
Radioligand (e.g., [¹²⁵I]-Orexin-A).
-
Test compound (e.g., IPSU).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Add scintillation fluid to the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
NK1 Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of a test compound to antagonize Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor.
-
Substance P.
-
Test compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed NK1R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the NK1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescent plate reader.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of the Substance P-induced calcium signal).
Visualizing the Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the relevant signaling pathways and experimental workflows.
Caption: Orexin 2 Receptor signaling pathway and the antagonistic action of a 2,9-diazaspiro[5.5]undecane derivative (IPSU).
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion: A Privileged Future for 2,9-Diazaspiro[5.5]undecane
The evidence presented in this guide strongly supports the validation of the 2,9-diazaspiro[5.5]undecane scaffold as a privileged structure in modern drug discovery. Its inherent three-dimensionality, synthetic tractability, and demonstrated success in yielding potent and selective ligands for challenging GPCR targets like the orexin receptors underscore its immense potential. The comparative data, particularly the distinct in vivo profile of the 2,9-diazaspiro[5.5]undecane-based orexin antagonist IPSU versus the non-spirocyclic Suvorexant, provides a compelling rationale for the continued exploration of this scaffold. As researchers and drug development professionals continue to seek innovative molecular frameworks to tackle complex diseases, the 2,9-diazaspiro[5.5]undecane core is poised to play an increasingly prominent role in the development of the next generation of therapeutics.
References
- Hoyer, D., et al. (2013). Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. Frontiers in Neuroscience.
- Kost, A. N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.
- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Dolle, R. E. (2003). Comprehensive survey of combinatorial library synthesis: 2002.
- Ficini, J., et al. (1976). A new stereoselective synthesis of the acorane sesquiterpene skeleton. Tetrahedron Letters, 17(8), 687-690.
- Herring, W. J., et al. (2012). Suvorexant, a novel dual orexin receptor antagonist, for the management of insomnia. Journal of Clinical Sleep Medicine, 8(5), 575-584.
- Roecker, A. J., & Cox, C. D. (2016). Orexin receptor antagonists: new therapeutic agents for the treatment of insomnia. Journal of medicinal chemistry, 59(3), 769-795.
- Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of medicinal chemistry, 53(14), 5320-5332.
- Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389-420.
- Baxter, C. A., et al. (2011). The first large-scale medicinal chemistry optimization of a selective orexin-1 receptor antagonist. Bioorganic & medicinal chemistry letters, 21(16), 4768-4772.
- Coleman, P. J., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting efficacy. ChemMedChem, 7(3), 415-420.
- Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British journal of pharmacology, 171(2), 283-293.
- Perrey, D. A., & Uebele, V. N. (2015). Orexin receptor antagonists for the treatment of insomnia. Annual reports in medicinal chemistry, 47, 3-16.
- Roecker, A. J., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',2''-terpyridine-3'-carboxamide (MK-7622): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of sleep disorders. Journal of medicinal chemistry, 57(4), 1369-1379.
- Walsh, S. L., et al. (2014). Suvorexant, a dual orexin receptor antagonist, in elderly patients with insomnia: a randomized, double-blind, placebo-controlled, multicenter, 4-week trial.
- Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.
- Harrison, T., et al. (2001). The synthesis and biological evaluation of a novel series of potent and selective non-peptide NK1 receptor antagonists. Bioorganic & medicinal chemistry letters, 11(2), 131-134.
- Tattersall, F. D., et al. (2000). The discovery of a potent and selective NK1 receptor antagonist, (2R,4S)-N-(1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide (L-759,274). Bioorganic & medicinal chemistry letters, 10(4), 293-296.
- MacLeod, A. M., et al. (1998). The discovery of a novel class of potent and orally active non-peptide tachykinin NK1 receptor antagonists. Bioorganic & medicinal chemistry letters, 8(19), 2641-2646.
- Swain, C. J., et al. (1992). Novel 4-substituted quinuclidines: potent and selective 5-HT3 receptor antagonists. Journal of medicinal chemistry, 35(6), 1019-1031.
- Wu, H., et al. (2000). Design, synthesis, and biological evaluation of a series of novel, potent, and selective non-peptide antagonists of the human neurokinin-1 receptor. Journal of medicinal chemistry, 43(8), 1546-1555.
- Roecker, A. J., & Mercer, S. P. (2018). Orexin receptor antagonists: A review of the patent literature 2014–2017.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 7. Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel 2,9-Diazaspiro[5.5]undecane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This unique architecture has led to the exploration of its derivatives against a variety of biological targets, revealing promising activities ranging from central nervous system modulation to anticancer effects. This guide provides a comparative analysis of the biological activities of novel compounds based on this scaffold, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Biological Activities
A. Sigma-1 (σ1) Receptor Antagonism
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, as well as in pain modulation. Antagonism of this receptor is a key strategy for developing novel analgesics and therapeutics for neurodegenerative diseases.
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists.[1][2] This dual-target approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.[1] One of the standout compounds, 15au , demonstrated a balanced profile with potent MOR agonism and σ1 receptor antagonism.[1][2] In preclinical models, it exhibited analgesic activity comparable to oxycodone but with less constipation, a common and debilitating side effect of opioid therapy.[1]
| Compound | σ1 Receptor Binding Affinity (Ki, nM) | μ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| 15au | 15.3 | 1.8 | [1] |
| Haloperidol (Reference) | 3.2 | 1,200 | [1] |
| (+)-Pentazocine (Reference) | 3.1 | >10,000 | [1] |
Table 1: Comparative binding affinities of a novel 2,9-diazaspiro[5.5]undecane derivative and reference compounds for the σ1 and μ-opioid receptors.
B. Anticancer Activity
Spiro compounds, in general, are recognized for their potential as anticancer agents due to their structural complexity and ability to interact with various biological targets.[3][4] Derivatives of the diazaspiro[5.5]undecane scaffold have been investigated for their cytotoxic effects against various cancer cell lines.
While specific data for 2,9-diazaspiro[5.5]undecane anticancer agents is emerging, related spiro-compounds have shown significant promise. For instance, new 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[5] Another study on spiro compounds synthesized via microwave-assisted domino reactions showed that compound 1c inhibited four tested cancer cell lines, with IC50 values of 52.81 µM for HCT116 and 49.72 µM for HL60 (promyelocytic leukemia).[6]
| Compound | Cell Line | IC50 (µM) | Reference |
| Spiro Compound 1c | HCT116 (Colon) | 52.81 | [6] |
| PC3 (Prostate) | 74.40 | [6] | |
| HL60 (Leukemia) | 49.72 | [6] | |
| SNB19 (Astrocytoma) | 101 | [6] | |
| Doxorubicin (Reference) | HCT116 (Colon) | ~0.1-1 | Varies by study |
| Doxorubicin (Reference) | PC3 (Prostate) | ~0.5-5 | Varies by study |
Table 2: Comparative cytotoxic activity of a representative spiro compound against various human cancer cell lines.
C. GABA-A Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. A study on 3,9-diazaspiro[5.5]undecane-based compounds revealed their potential as potent and competitive GABA-A receptor antagonists.[7] The structurally simplified m-methylphenyl analog 1e showed a high binding affinity (Ki = 180 nM) and notable selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[7] This selectivity is significant for targeting specific neuronal circuits while minimizing off-target effects.
II. Experimental Protocols
A. Sigma-1 (σ1) Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the σ1 receptor, providing a measure of its binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound. For non-specific binding determination, a high concentration of a known σ1 receptor ligand (e.g., haloperidol) is used.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 150 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
B. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the novel 2,9-diazaspiro[5.5]undecane compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
III. Signaling Pathways and Mechanisms
The σ1 receptor, a key target for some 2,9-diazaspiro[5.5]undecane derivatives, is located at the endoplasmic reticulum-mitochondrion interface. It acts as a chaperone protein that modulates calcium signaling and influences various downstream pathways, including those involved in cell survival and neuronal plasticity. Antagonism of the σ1 receptor can disrupt these signaling cascades, which is thought to contribute to its therapeutic effects in pain and neurological disorders.
IV. Conclusion and Future Directions
The 2,9-diazaspiro[5.5]undecane scaffold represents a versatile platform for the development of novel therapeutics. The compounds discussed herein demonstrate significant potential as σ1 receptor antagonists for pain management, as anticancer agents, and as modulators of GABA-A receptors. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles. The continued exploration of this chemical space is likely to yield new and improved drug candidates for a variety of challenging diseases.
V. References
-
Al-Sanea, M. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Nevado, C., et al. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(11), 3254. [Link]
-
Kumar, A., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]
-
Silva, F. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]
-
Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(15), 11486-11503. [Link]
-
Cabrera-García, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Bavo, F., et al. (2021). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ePrints Soton. [Link]
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Head-to-Head Comparison of Diazaspiro[5.5]undecane and Other Privileged Spirocycles in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm in modern medicinal chemistry is undergoing a significant shift, moving away from the planar, aromatic structures that have historically dominated drug pipelines—a concept often termed "escaping from flatland."[1] This evolution is driven by the pursuit of novel chemical entities with superior therapeutic profiles. Spirocyclic scaffolds have emerged at the forefront of this movement, offering a robust platform for creating molecules with enhanced three-dimensionality (3D).[2][3] These unique structures, where two rings share a single spiroatom, confer a rigid, non-planar geometry that allows for a more precise spatial arrangement of functional groups.[4] This rigidity can lead to optimized interactions with biological targets, resulting in improved potency, enhanced selectivity, and more favorable pharmacokinetic properties.[1][4]
This guide provides an in-depth, head-to-head comparison of the diazaspiro[5.5]undecane scaffold against other prominent spirocycles utilized in drug discovery. We will dissect their structural attributes, compare their influence on key physicochemical properties, and provide supporting experimental frameworks to guide researchers, scientists, and drug development professionals in making informed scaffold selections.
The Strategic Advantage of Spirocyclic Scaffolds
The incorporation of a spirocyclic core into a drug candidate is a deliberate strategic choice aimed at leveraging several key advantages over acyclic or simple monocyclic analogues.
-
Enhanced Three-Dimensionality and Fsp³ Content : The defining feature of a spirocycle is its contribution to the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count generally correlates with improved aqueous solubility, better metabolic stability, and a higher probability of clinical success.[1]
-
Conformational Restriction : The rigid framework of a spirocycle reduces the conformational flexibility of a molecule.[1] This pre-organization of substituents into a specific bioactive conformation can minimize the entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[4]
-
Vectorial Precision : The fixed, non-planar orientation of substituents emanating from a spirocyclic core allows for precise targeting of specific pockets within a protein binding site, which can be critical for achieving high selectivity.
-
Access to Novel Chemical Space : Spirocycles represent a vast and relatively underexplored area of chemical space, providing fertile ground for the discovery of novel compounds with unique biological activities and strong intellectual property potential.[5][6]
Sources
The 2,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold in Preclinical Drug Discovery
The 2,9-diazaspiro[5.5]undecane core is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature provides a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This structural feature often translates to improved potency and selectivity, making it a "privileged scaffold" for the development of novel therapeutics targeting a range of receptors and enzymes. This guide provides a comparative analysis of the in vivo efficacy of several key drug candidates built upon this core, offering insights into their therapeutic potential and the experimental frameworks used to validate their activity.
Comparative In Vivo Efficacy of Lead Compounds
The versatility of the 2,9-diazaspiro[5.5]undecane scaffold is evident in the diverse pharmacological profiles of its derivatives. Below is a comparative summary of the in vivo efficacy of prominent compounds that have been evaluated in various preclinical models.
| Compound | Target(s) | Therapeutic Area | Animal Model(s) | Key In Vivo Efficacy Endpoints | Notable Findings |
| WAY-161503 | 5-HT2C Receptor Agonist | Obesity | Sprague-Dawley rats, diet-induced obese mice, obese Zucker rats | Reduction in food intake, attenuation of body weight gain | Dose-dependent decrease in food intake; chronic administration led to sustained reduction in food intake and body weight without tolerance development.[1][2] |
| RS-102895 | CCR2 Antagonist | Inflammation, Neuropathic Pain, Vaccine Adjuvant | Mice | Reduced monocyte recruitment, alleviation of allodynia, enhanced vaccine-induced immune response | Effectively blocked monocyte migration to sites of inflammation and vaccination.[3][4] Significantly reduced vincristine-induced allodynia.[5] |
| BRL-46470A | 5-HT3 Receptor Antagonist | Anxiety | Rats | Anxiolytic effects in the elevated T-maze | Demonstrated anxiolytic effects on inhibitory avoidance, suggesting potential for treating anxiety disorders related to unconditioned fear.[6] |
| Compound 15au | Dual µ-Opioid Receptor (MOR) Agonist / σ1 Receptor Antagonist | Pain | Mice | Analgesic activity in the paw pressure test | Showed potent analgesic activity comparable to oxycodone, with reduced constipation at equianalgesic doses.[7][8] |
In-Depth Analysis of Key Compounds
WAY-161503: A 5-HT2C Agonist for Obesity
WAY-161503 is a potent and selective 5-HT2C receptor agonist that has demonstrated significant anti-obesity effects in multiple rodent models.[1][2] The rationale behind targeting the 5-HT2C receptor for weight management stems from its role in the central regulation of appetite and satiety.
Activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the arcuate nucleus of the hypothalamus is a key mechanism for appetite suppression. This signaling cascade is illustrated below.
Figure 1: Simplified signaling pathway of WAY-161503-mediated appetite suppression.
-
Acute Food Intake Studies: WAY-161503 produced a dose-dependent reduction in 2-hour food intake in fasted Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats, with ED50 values of 1.9 mg/kg, 6.8 mg/kg, and 0.73 mg/kg, respectively.[1][2]
-
Chronic Administration: In a 15-day study with obese Zucker rats, chronic administration of WAY-161503 resulted in a sustained 30% decrease in food intake and a 25g reduction in body weight compared to vehicle-treated controls, indicating a lack of tolerance to its anorectic effects.[1]
RS-102895: A CCR2 Antagonist with Broad Inflammatory and Neuropathic Potential
RS-102895 is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and tissue injury.[9] By blocking this pathway, RS-102895 has shown therapeutic potential in a variety of preclinical models.
The therapeutic effect of RS-102895 is primarily due to the inhibition of monocyte migration. This process is central to the inflammatory response in numerous diseases.
Figure 2: Mechanism of action of RS-102895 in blocking monocyte migration.
-
Vaccine Adjuvant: In a mouse vaccination model, administration of RS-102895 every 6 hours effectively blocked monocyte migration to lymph nodes and markedly enhanced vaccine responses to the influenza antigen HA1.[4]
-
Neuropathic Pain: In a mouse model of vincristine-induced peripheral neuropathy, RS-102895 significantly reduced mechanical allodynia and the infiltration of monocytes into the sciatic nerve.[5]
-
Kidney Disease: Daily intraperitoneal administration of RS-102895 in a model of salt-sensitive hypertension reduced renal leukocyte infiltration, kidney injury, and the incidence of hypertension.[9]
Experimental Protocols: A Representative In Vivo Efficacy Study
To provide a practical context for the evaluation of compounds with the 2,9-diazaspiro[5.5]undecane core, a representative protocol for an acute food intake study, similar to those used for WAY-161503, is detailed below.
Acute Food Intake Study in Rodents
Objective: To assess the acute anorectic effect of a test compound in fasted rodents.
Materials:
-
Test compound (e.g., WAY-161503)
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
24-hour fasted rodents (e.g., male Sprague-Dawley rats)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Analytical balance
Procedure:
-
Animal Acclimation: House animals individually in metabolic cages for at least 3 days prior to the study to acclimate them to the environment.
-
Fasting: Withhold food, but not water, for 24 hours before the start of the experiment. This synchronization of feeding behavior is crucial for reducing variability.
-
Compound Administration: At the beginning of the dark cycle (the active feeding period for rodents), administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). Dosing should be based on body weight.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard laboratory chow to each animal.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of the test compound to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.
Figure 3: Workflow for a typical acute food intake study.
Conclusion
The 2,9-diazaspiro[5.5]undecane core has proven to be a highly fruitful scaffold for the development of potent and selective modulators of various biological targets. The in vivo efficacy data for compounds like WAY-161503 and RS-102895 highlight the therapeutic potential of this chemical class in diverse areas such as metabolic disorders, inflammation, and neuropathic pain. The continued exploration of this privileged structure is likely to yield further novel drug candidates with improved efficacy and safety profiles.
References
-
Rosenzweig-Lipson, S., et al. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Journal of Pharmacology and Experimental Therapeutics, 316(2), 863-871. [Link]
-
Dow, S. W., et al. (2013). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. International Immunopharmacology, 15(1), 216-223. [Link]
-
ResearchGate. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. [Link]
-
Dow, S. W., et al. (2013). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. PubMed, 23246255. [Link]
-
Filip, M., et al. (2017). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 69(6), 1145-1153. [Link]
-
Heisler, L. K., et al. (2013). 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated. Journal of Neuroscience, 33(23), 9875-9884. [Link]
-
Old, E. A., et al. (2018). RS-102895 significantly reduces VCR-induced allodynia and monocyte infiltration in the sciatic nerve in CX3CR1-deficient mice. Journal of Neuroinflammation, 15(1), 17. [Link]
-
Graeff, F. G., et al. (1996). Effects of anxiety and memory of systemic and intra-amygdala injection of 5-HT3 receptor antagonist BRL 46470A. Psychopharmacology, 124(4), 325-331. [Link]
-
Winter, C., et al. (2021). CCL2/CCR2 inhibition in atherosclerosis: a meta-analysis of preclinical studies. bioRxiv. [Link]
-
Tang, P., et al. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology, 14, 1237733. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, 31804828. [Link]
-
de la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 438. [Link]
Sources
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of anxiety and memory of systemic and intra-amygdala injection of 5-HT3 receptor antagonist BRL 46470A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 2,9-Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,9-diazaspiro[5.5]undecane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets.[1] Its spirocyclic nature, where two piperidine rings are joined by a common quaternary carbon, imparts a unique conformational landscape that is crucial for determining its pharmacological activity. Understanding the spatial arrangement of substituents on this scaffold is paramount for rational drug design and the development of novel therapeutics.
This guide provides an in-depth comparison of the methodologies used for the conformational analysis of 2,9-diazaspiro[5.5]undecane derivatives. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the conformational preferences of these molecules. While specific, comprehensive comparative studies on a wide range of 2,9-diazaspiro[5.5]undecane derivatives are not extensively documented in publicly available literature, this guide will establish a robust framework for such analyses based on established principles and data from analogous nitrogen-containing spirocyclic systems.
The Conformational Landscape of 2,9-Diazaspiro[5.5]undecane
The core of a 2,9-diazaspiro[5.5]undecane derivative consists of two six-membered piperidine rings. To minimize angular and torsional strain, each of these rings predominantly adopts a chair conformation. This gives rise to several key conformational considerations:
-
Chair Conformations: Each piperidine ring can exist in a chair conformation, which is the most stable arrangement.
-
Ring Inversion: Both piperidine rings can undergo ring inversion, leading to a change in the orientation of the substituents from axial to equatorial and vice versa.
-
Nitrogen Inversion: The nitrogen atoms in the piperidine rings can also undergo pyramidal inversion, which can influence the orientation of substituents attached to them.
-
Substituent Orientation: The preference for substituents on the carbon and nitrogen atoms to occupy either an axial or equatorial position is a critical factor. This is governed by steric and electronic effects.
The interplay of these factors determines the overall three-dimensional shape of the molecule and its ability to interact with a biological target.
Methodologies for Conformational Analysis: A Comparative Approach
A multi-faceted approach combining experimental and computational methods is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[2] Several NMR parameters provide valuable conformational insights:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of the coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents on the piperidine rings.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to define the overall conformation and the relative stereochemistry of substituents.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a pure sample of the 2,9-diazaspiro[5.5]undecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 5-10 mg/mL.
-
1D ¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
1D ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks and identify adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and complex spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Perform a NOESY or ROESY experiment to identify through-space correlations between protons. The choice between NOESY and ROESY depends on the molecular weight of the compound.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and the overall conformation. This solid-state structure serves as a crucial benchmark for comparison with solution-state conformations and computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 2,9-diazaspiro[5.5]undecane derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.
Computational Chemistry: Modeling and Predicting Conformational Preferences
Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for exploring the potential energy surface of a molecule and predicting the relative stabilities of different conformers. These methods can provide insights into:
-
Conformational Isomers: Identification of all possible low-energy conformers.
-
Relative Energies: Calculation of the relative energies of different conformers to predict the most stable conformation.
-
Geometric Parameters: Prediction of bond lengths, bond angles, and dihedral angles that can be compared with experimental data.
-
NMR Parameter Prediction: Calculation of NMR chemical shifts and coupling constants for different conformers, which can be compared with experimental spectra to determine the predominant conformation in solution.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a molecule.
Comparative Analysis of Substituted 2,9-Diazaspiro[5.5]undecane Derivatives
| Derivative | Expected Predominant Conformation | Rationale | Key Analytical Data for Confirmation |
| Unsubstituted 2,9-diazaspiro[5.5]undecane | Double chair conformation. | The chair conformation minimizes steric strain. | ¹H NMR: Observation of distinct axial and equatorial proton signals. Large vicinal coupling constants for trans-diaxial protons. |
| N,N'-Dimethyl-2,9-diazaspiro[5.5]undecane | Double chair with equatorial methyl groups. | The equatorial position minimizes 1,3-diaxial interactions. | ¹H NMR: Chemical shift of the methyl protons. NOESY: Correlations between the methyl protons and axial protons on the ring. |
| N-Benzoyl-2,9-diazaspiro[5.5]undecane | Double chair with the benzoyl group having a preferred orientation. | The planar amide bond will influence the local conformation. The bulky phenyl group will likely adopt a position that minimizes steric hindrance. | Variable-temperature NMR to study the rotation around the amide bond. NOESY to determine the orientation of the phenyl ring relative to the spirocycle. |
| 2,9-Diazaspiro[5.5]undecane dihydrochloride | Double chair with protonated nitrogens. | Protonation can influence the conformational equilibrium, potentially through intramolecular hydrogen bonding. | X-ray crystallography to definitively determine the solid-state structure. ¹H NMR in D₂O to observe the effect of protonation on chemical shifts and coupling constants. |
Conclusion
The conformational analysis of 2,9-diazaspiro[5.5]undecane derivatives is a critical aspect of understanding their structure-activity relationships. A synergistic approach that combines the strengths of NMR spectroscopy for solution-state analysis, X-ray crystallography for definitive solid-state structure determination, and computational modeling for a comprehensive understanding of the potential energy landscape is essential. While specific experimental data for a wide range of these derivatives remains to be systematically explored and published, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct their own detailed conformational analyses. Such studies will undoubtedly contribute to the rational design of novel and effective therapeutic agents based on this privileged scaffold.
References
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 2023 . [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 2021 . [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 2021 . [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020 . [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 2020 . [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 2008 . [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 2008 . [Link]
-
Conformational analysis. Chemistry LibreTexts, 2023 . [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 2020 . [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 2022 . [Link]
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem, 2025 . [Link]
-
2,9-Diazaspiro[5.5]undecane-9-carboxamide. PubChem, 2025 . [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem, 2025 . [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1023595-19-8). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and operational excellence in your laboratory. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
The procedural choices outlined below are based on the known hazards of the compound and general best practices for chemical waste management. The core principle is to prevent environmental release and minimize exposure risk to laboratory personnel.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step in developing a safe disposal plan. This compound is classified with several GHS hazard statements, which dictate the necessary handling and disposal precautions.[1]
The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Damage (H318): Direct contact poses a significant risk of causing serious damage to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]
-
Acute Oral Toxicity (H302): While listed for an isomer, it is prudent to assume the compound is harmful if swallowed.[3]
These hazards necessitate that the compound be managed as a regulated hazardous chemical waste stream from cradle to grave.
Hazard Summary Table
| Hazard Classification | GHS Code | Pictogram | Precautionary Action |
| Causes skin irritation | H315 | Avoid skin contact; wear protective gloves and clothing. | |
| Causes serious eye damage | H318 | Wear eye/face protection. | |
| May cause respiratory irritation | H335 | Avoid breathing dust; use only in a well-ventilated area or fume hood. | |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol must be executed in compliance with all local, state, and federal regulations. Always defer to your institution's Environmental Health and Safety (EHS) department for specific guidance.
Part A: Personal Protective Equipment (PPE) and Engineering Controls
Your safety is paramount. The causality behind PPE selection is directly linked to the compound's hazard profile.
-
Engineering Controls : All handling and packaging of this chemical for disposal must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[4]
-
Eye Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended if there is a splash hazard. This is a non-negotiable control due to the H318 classification (Causes serious eye damage).[4]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned to protect against skin contact.[4]
Part B: Procedure for Unused Reagent and Bulk Waste
-
Do Not Discard in Trash or Sewer : Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[4] This is to prevent environmental contamination and potential reactions within the sewer system. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste, including a ban on sewering hazardous pharmaceuticals.[5][6]
-
Maintain Original Container : If possible, keep the waste chemical in its original, clearly labeled container. Ensure the cap is tightly sealed.
-
Over-packaging : Place the original container into a larger, compatible, and leak-proof secondary container. This provides an additional layer of safety during transport and storage.
-
Labeling : The outer container must be labeled in accordance with OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[5][7][8] The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated Hazards (e.g., "Irritant," "Corrosive to Eyes")
-
Accumulation Start Date
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's EHS program. The storage area must be secure and away from incompatible materials, particularly strong oxidizing agents.[4]
Part C: Procedure for Small Spills and Contaminated Materials
-
Containment : Should a small spill occur, first ensure proper PPE is worn. Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Do not generate dust.
-
Disposal of Contaminated Items : Any materials used for cleanup (e.g., paper towels, absorbent pads, contaminated gloves) must also be placed in the hazardous waste container.
-
Labeling and Storage : Label and store the container as described in Part B, steps 4 and 5.
Part D: Final Disposition
-
Professional Disposal : The final disposal of this compound must be conducted through your institution's EHS department, which will coordinate with a licensed and certified hazardous waste disposal contractor.
-
Method of Disposal : The preferred method for organic compounds of this nature is high-temperature incineration at a permitted facility. This ensures the complete destruction of the chemical, preventing its release into the environment.
Decontamination
After packaging the waste for disposal, all non-disposable equipment and surfaces that may have come into contact with the chemical must be thoroughly decontaminated. Use a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring all cleaning materials are also disposed of as hazardous waste.
This procedural guide is intended to build a deep foundation of trust by empowering you, the researcher, with the knowledge to manage chemical waste safely and responsibly. Adherence to these protocols not only ensures your personal safety but also maintains the integrity of your laboratory and protects our shared environment.
References
-
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Safety Data Sheet . Chemsrc. Retrieved from: [Link]
-
tert-Butyl 2, 9-diazaspiro[5.5]undecane-2-carboxylate, 250 mg . CP Lab Safety. Retrieved from: [Link]
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate . PubChem, National Center for Biotechnology Information. Retrieved from: [Link]
-
This compound hydrochloride . PubChem, National Center for Biotechnology Information. Retrieved from: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Retrieved from: [Link]
-
Chemical Hazards and Toxic Substances . Occupational Safety and Health Administration (OSHA). Retrieved from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. Retrieved from: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists (ASHP). Retrieved from: [Link]
Sources
- 1. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C14H27ClN2O2 | CID 71464197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CAS#:173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc [chemsrc.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. ashp.org [ashp.org]
- 7. osha.gov [osha.gov]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
This guide provides essential safety and handling protocols for Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 152599-52-1), a key building block in contemporary drug discovery and development. By synthesizing data from structurally related compounds and established laboratory safety principles, this document offers a robust framework for minimizing risk and ensuring operational integrity.
Hazard Identification and Risk Assessment
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]
The piperidine component suggests that, like piperidine itself, the compound may be combustible and harmful if inhaled or absorbed through the skin.[2][3][4] Therefore, a rigorous risk assessment is mandatory before any handling.
Table 1: Hazard Profile and Recommended Controls
| Potential Hazard | GHS Classification (Inferred) | Primary Exposure Route | Recommended Engineering & Personal Protective Controls |
| Oral Toxicity | H302: Harmful if swallowed | Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | Handle in a chemical fume hood. Wear nitrile or other chemical-resistant gloves and a lab coat.[1][5] |
| Eye Irritation | H319: Causes serious eye irritation | Ocular Contact | Wear safety goggles with side shields or a face shield.[1][2][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation | Always handle in a well-ventilated area, preferably a certified chemical fume hood.[1][7][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical. The selection of specific PPE should be guided by a task-specific risk assessment, considering the quantity of material being handled and the nature of the operation.
-
Respiratory Protection: For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[5][8]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory at all times.[2][7] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[2][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[5] It is crucial to check the breakthrough time and permeation rate of the chosen glove material against piperidines or similar amines. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat is required to protect against skin contact.[5][7] For procedures with a higher risk of splashes, consider using a chemically resistant apron over the lab coat.
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure and preventing contamination.
Workflow for Safe Handling of this compound
Caption: A standard workflow for handling chemical reagents.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Verify that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary glassware, reagents, and spill cleanup materials within the hood.
-
Handling:
-
Weigh the solid compound carefully on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.
-
Add the compound to the reaction vessel or solvent inside the fume hood.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
Spill, Decontamination, and Disposal Plan
Accidents can happen, and a clear plan for dealing with them is essential.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If it is safe to do so, prevent the spill from spreading. Shut off all ignition sources.[3][4]
-
Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[3][5] Use non-sparking tools for cleanup.[4]
-
Disposal: Collect all contaminated materials, including the absorbent and any cleaning supplies, into a clearly labeled, sealable hazardous waste container.[5]
Decontamination:
-
Wipe down the spill area and any contaminated equipment with a suitable solvent (e.g., ethanol), followed by soap and water.[5] All cleaning materials should be disposed of as hazardous waste.[5]
Waste Disposal:
-
Solid Waste: Collect any solid waste containing the compound in a dedicated, labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions in a separate, labeled hazardous liquid waste container. Indicate all components of the solution on the label.[5]
-
Never dispose of this chemical or its solutions down the drain.[5]
-
All waste must be disposed of through your institution's licensed hazardous waste management provider.[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring both personal safety and the integrity of their research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
